molecular formula C6H6N2O4S B1597651 2-Amino-3-methoxycarbonyl-5-nitrothiophene CAS No. 43028-48-4

2-Amino-3-methoxycarbonyl-5-nitrothiophene

Cat. No.: B1597651
CAS No.: 43028-48-4
M. Wt: 202.19 g/mol
InChI Key: OVLUSSXPOANNKZ-UHFFFAOYSA-N
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Description

2-Amino-3-methoxycarbonyl-5-nitrothiophene (CAS 43028-48-4) is a nitro-substituted thiophene derivative with the molecular formula C 6 H 6 N 2 O 4 S and a molecular weight of 202.19 g/mol . This compound serves as a versatile chemical intermediate in medicinal chemistry research, particularly in the synthesis of novel therapeutic agents. It is a key precursor in the construction of complex thiophene-based molecular skeletons . Research indicates that derivatives stemming from this chemical scaffold have significant value in anticancer drug discovery. Specifically, this compound can be used to synthesize 2-alkoxycarbonyl-3-anilino-5-substituted thiophenes, which have been demonstrated to act as potent inhibitors of tubulin polymerization by binding at the colchicine site . Tubulin is a recognized anticancer target, and such inhibitors can disrupt microtubule dynamics in cell division, leading to antiproliferative effects against various cancer cell lines . Furthermore, the nitrothiophene core is of high interest in antibacterial research. Nitrothiophene carboxamides (NTCs), which share a similar core structure, have been identified as a novel narrow-spectrum antibacterial series . These compounds are prodrugs activated by specific bacterial nitroreductases (NfsA and NfsB) and have shown potent activity against multi-drug resistant clinical isolates of E. coli , Shigella spp., and Salmonella spp. . The 2-aminothiophene structure is also accessible via the Gewald reaction, a versatile multi-component reaction widely used to generate pharmaceutically relevant scaffolds . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-nitrothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLUSSXPOANNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372179
Record name 2-Amino-3-methoxycarbonyl-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43028-48-4
Record name 2-Amino-3-methoxycarbonyl-5-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of Methyl 2-amino-5-nitrothiophene-3-carboxylate: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-5-nitrothiophene-3-carboxylate is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its substituted 2-aminothiophene core serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules and functional materials.[1][2] This technical guide provides a detailed exploration of the synthetic routes to this target molecule, with a primary focus on the robust and efficient Gewald multicomponent reaction. We will delve into the underlying reaction mechanisms, present a detailed experimental protocol, discuss critical process parameters for optimization, and outline essential safety considerations. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive and practical understanding of this synthesis.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The presence of amino, carboxylate, and nitro functional groups on the thiophene ring in methyl 2-amino-5-nitrothiophene-3-carboxylate offers multiple reaction sites for further chemical elaboration, making it an ideal synthon for constructing complex molecular architectures and generating diverse compound libraries for drug discovery.[4]

The strategic introduction of a nitro group at the 5-position not only modulates the electronic properties of the thiophene ring but also provides a synthetic handle for further transformations, such as reduction to an amine or nucleophilic aromatic substitution, thereby expanding its utility as a versatile intermediate.[5]

Core Synthetic Strategy: The Gewald Reaction

The most prominent and efficient method for constructing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, three-component condensation.[6][7] This reaction typically involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester (or other active methylene nitrile), and elemental sulfur, facilitated by a basic catalyst.[1]

Unraveling the Mechanism

The mechanism of the Gewald reaction has been a subject of detailed study and is understood to proceed through several key stages.[8][9] A comprehensive understanding of this mechanism is crucial for troubleshooting and optimizing the reaction conditions.

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate.[6][10] This is followed by the addition of elemental sulfur. The precise mechanism of sulfur addition and subsequent cyclization is complex, involving the opening of the S₈ ring and the formation of a polysulfide intermediate, which ultimately cyclizes and aromatizes to yield the stable 2-aminothiophene product.[8][9][10]

Gewald_Mechanism Figure 1: The Gewald Reaction Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway Carbonyl R1-CO-CH2-R2 Knoevenagel Knoevenagel Condensation Carbonyl->Knoevenagel ActiveMethylene NC-CH2-COOCH3 ActiveMethylene->Knoevenagel Sulfur S8 SulfurAddition Sulfur Addition (Michael-type) Sulfur->SulfurAddition Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Intermediate1 α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate1 Intermediate1->SulfurAddition Intermediate2 Thiiranium/Polysulfide Intermediate SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Thiophene Ring (non-aromatic) Cyclization->Intermediate3 Aromatization Tautomerization & Aromatization Intermediate3->Aromatization Product Methyl 2-amino-5-nitro- thiophene-3-carboxylate Aromatization->Product Workflow Figure 2: Experimental Synthesis Workflow cluster_prep 1. Reagent Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification cluster_analysis 4. Characterization A Charge flask with nitroacetaldehyde oxime & ethanol B Generate nitroacetaldehyde in situ with HCl A->B C Add methyl cyanoacetate & elemental sulfur B->C D Add morpholine catalyst (T < 40°C) C->D E Heat to 50-55°C for 3-4 hours D->E F Monitor by TLC E->F G Cool and precipitate in ice water F->G Reaction Complete H Vacuum filter to collect crude product G->H I Wash with cold water and dry H->I J Recrystallize from EtOAc/Hexane I->J K NMR J->K L FT-IR J->L M Mass Spec J->M N Melting Point J->N

Sources

A Technical Guide to the Gewald Reaction: Mechanism and Synthesis of 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth exploration of the Gewald three-component reaction, a cornerstone in heterocyclic chemistry for the synthesis of polysubstituted 2-aminothiophenes. We focus specifically on the mechanistic pathway leading to 2-amino-3-methoxycarbonyl-5-nitrothiophene, a scaffold of interest in medicinal chemistry due to the versatile functionalities it presents for further elaboration. This document elucidates the intricate steps of the reaction, including the Knoevenagel condensation, Michael addition of sulfur, and subsequent cyclization, supported by mechanistic diagrams. Furthermore, a detailed, field-proven experimental protocol is provided, designed for reproducibility and validation in a research and development setting. This guide is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding and practical application of the Gewald reaction for synthesizing highly functionalized thiophene derivatives.

Introduction: The Strategic Importance of the Gewald Reaction

The Gewald reaction, first reported by Karl Gewald in 1961, is a powerful and efficient one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[1][2][3] Its enduring appeal in organic synthesis stems from its operational simplicity, use of readily available starting materials, and the high degree of functional group tolerance, which allows for the creation of diverse molecular scaffolds.[4][5] These 2-aminothiophene cores are privileged structures in medicinal chemistry and materials science, found in a wide array of pharmacologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antiviral drugs, as well as in dyes and agrochemicals.[6][7][8]

This guide focuses on the synthesis of a specific, highly functionalized derivative: this compound. The presence of the nitro group, a potent electron-withdrawing group, alongside the synthetically versatile amino and ester functionalities, makes this molecule a valuable intermediate for the construction of complex heterocyclic systems and potential drug candidates. Understanding the nuances of its formation is critical for optimizing reaction conditions and extending the methodology to other complex targets.

Elucidating the Reaction Mechanism

The synthesis of this compound via the Gewald reaction is a sequential process involving three key transformations occurring in a single pot: a Knoevenagel condensation, a Michael addition, and a Thorpe-Ziegler type cyclization followed by tautomerization.[1][2][9] The reaction proceeds from three primary components: an aldehyde bearing an electron-withdrawing group (nitroacetaldehyde), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur, all facilitated by a base catalyst.

The overall transformation is as follows:

Nitroacetaldehyde + Methyl Cyanoacetate + Elemental Sulfur --(Base)--> this compound

Step 1: Knoevenagel Condensation

The mechanism initiates with a base-catalyzed Knoevenagel condensation.[2][10] A weak base, such as morpholine or piperidine, is strategically employed. Its role is to deprotonate the active methylene compound, methyl cyanoacetate, without inducing the self-condensation of the highly reactive nitroacetaldehyde.[10]

  • Carbanion Formation: The base abstracts an acidic α-proton from methyl cyanoacetate (2) , generating a resonance-stabilized carbanion (enolate) (I) .

  • Nucleophilic Attack: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of nitroacetaldehyde (1) . The strong electron-withdrawing effect of the adjacent nitro group enhances the carbonyl's electrophilicity, facilitating this attack to form an alkoxide intermediate (II) .

  • Dehydration: The alkoxide intermediate is protonated, and a subsequent base-assisted elimination of a water molecule (dehydration) yields the stable α,β-unsaturated cyanoester, methyl 2-cyano-3-nitroacrylate (3) .[2] This intermediate is a critical checkpoint in the reaction sequence.

Step 2: Sulfur Addition (Michael Addition)

The mechanism for the addition of elemental sulfur has been a subject of discussion, but computational and experimental evidence points to a sequence involving the formation of a thiolate that acts as a Michael donor.[11][12]

  • Thiolate Formation: The base catalyst can react with the elemental sulfur ring (S₈), or more likely, the carbanion of methyl cyanoacetate (I) attacks the sulfur ring to form a persulfide species. For simplicity, we can consider the formation of a reactive sulfur nucleophile.

  • Conjugate Addition: This sulfur nucleophile adds to the electron-deficient β-carbon of the Knoevenagel adduct (3) in a classic Michael (or 1,4-conjugate) addition.[13][14] The electron-pulling nature of both the cyano and methoxycarbonyl groups makes the double bond a prime Michael acceptor. This attack forms a new resonance-stabilized enolate intermediate (4) with a sulfur substituent at the α-carbon.

Step 3: Intramolecular Cyclization and Aromatization

The final stage involves the formation of the thiophene ring and subsequent aromatization to yield the stable product.

  • Ring Closure: The intermediate (4) undergoes an intramolecular nucleophilic attack where the terminal sulfur anion attacks the electrophilic carbon of the cyano group.[1][15] This Thorpe-Ziegler type cyclization results in the formation of a five-membered iminothiophene ring (5) .

  • Tautomerization: The cyclic imine intermediate (5) is not aromatic. It rapidly undergoes proton transfer (tautomerization) to form the more thermodynamically stable aromatic 2-aminothiophene structure (6) .[2] This final step is the driving force for the reaction, leading to the desired product.

Mechanistic Summary Diagram

The following diagram illustrates the complete, step-by-step mechanistic pathway for the formation of this compound.

Gewald_Mechanism cluster_reactants Reactants cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Aromatization R1 Nitroacetaldehyde (1) I2 Alkoxide Intermediate (II) R1->I2 Nucleophilic Attack R2 Methyl Cyanoacetate (2) I1 Enolate Intermediate (I) R2->I1 + Base - H⁺ R3 Sulfur (S₈) Base Base (e.g., Morpholine) I1->I2 Nucleophilic Attack I3 Knoevenagel Adduct (3) Methyl 2-cyano-3-nitroacrylate I2->I3 - H₂O (Dehydration) I4 Michael Adduct (4) I3->I4 + Sulfur (S₈) + Base (Michael Addition) I5 Cyclized Imine (5) I4->I5 Intramolecular Cyclization P 2-Amino-3-methoxycarbonyl- 5-nitrothiophene (6) I5->P Tautomerization (Aromatization) Workflow start Start setup Assemble Flask with Condenser & Stirrer start->setup charge Charge Solvent, Aldehyde, Nitrile, and Sulfur setup->charge catalyst Add Morpholine Dropwise at RT charge->catalyst react Heat to Reflux (60-70°C) for 2-3h catalyst->react monitor Monitor by TLC react->monitor monitor->react Incomplete cool Cool to RT, then Ice Bath monitor->cool Complete filter Vacuum Filter Precipitate cool->filter wash Wash Solid with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry analyze Characterize Product (NMR, IR, MP) dry->analyze end End analyze->end

Sources

"Spectroscopic characterization of 2-Amino-3-methoxycarbonyl-5-nitrothiophene"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Introduction

This compound is a highly functionalized heterocyclic compound. As a member of the thiophene family, it serves as a valuable scaffold in medicinal chemistry and materials science. Thiophene and its derivatives are recognized as privileged pharmacophores, with numerous FDA-approved drugs containing this moiety.[1][2][3] The specific arrangement of an amino group (electron-donating), a methoxycarbonyl group, and a nitro group (electron-withdrawing) on the thiophene ring creates a unique electronic and structural profile, making its precise characterization essential for any application. Thiophenes are considered electron-rich heterocycles with high resonance stabilization, and their derivatives are explored for a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6]

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. It is designed for researchers, chemists, and drug development professionals, offering detailed methodologies and data interpretation insights for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and mass spectrometry (MS).

Molecular Structure and Properties

  • Molecular Formula: C₆H₆N₂O₄S[7]

  • Molecular Weight: 202.19 g/mol [7]

  • IUPAC Name: methyl 2-amino-5-nitrothiophene-3-carboxylate[7]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, chemical environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present. For this compound, NMR is crucial for confirming the substitution pattern on the thiophene ring and verifying the presence of all functional groups. The electron-withdrawing and -donating nature of the substituents will cause distinct shifts in the signals of the ring proton and carbons.[8]

Predicted NMR Data

Based on the structure and analysis of similar substituted thiophenes, the following spectral data are anticipated.[8][9][10]

Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Technique Chemical Shift (δ) ppm Assignment Notes
¹H NMR ~8.0 - 8.5 H-4 Singlet. Downfield shift due to the strong electron-withdrawing effect of the adjacent nitro group.
~7.5 - 8.0 -NH₂ Broad singlet. Chemical shift can vary with concentration and temperature.
~3.8 -OCH₃ Singlet. Typical range for a methoxycarbonyl group.
¹³C NMR ~165 C=O Carbonyl carbon of the ester.
~150 - 160 C-2 Attached to the amino group.
~145 - 155 C-5 Attached to the nitro group.
~125 - 135 C-4 Protonated ring carbon.
~110 - 120 C-3 Attached to the methoxycarbonyl group.

| | ~52 | -OCH₃ | Methyl carbon of the ester. |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).[11] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain single lines for each unique carbon atom. A longer acquisition time or a greater number of scans is typically required due to the lower natural abundance of ¹³C.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Principle and Rationale

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this molecule, IR is essential to confirm the presence of the amino (N-H), ester (C=O), and nitro (N-O) groups, as well as vibrations characteristic of the substituted thiophene ring.[5][12]

Predicted IR Data

Characteristic absorption bands for the key functional groups are well-established in the literature for thiophene derivatives.[13][14][15]

Table 2: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibration Mode Functional Group Intensity
3450 - 3300 N-H Asymmetric & Symmetric Stretch Amino (-NH₂) Medium-Strong
3120 - 3050 C-H Aromatic Stretch Thiophene Ring Medium
2960 - 2850 C-H Aliphatic Stretch Methyl (-OCH₃) Medium
~1700 C=O Stretch Methoxycarbonyl (-COOCH₃) Strong
~1620 N-H Scissoring (Bending) Amino (-NH₂) Medium
1550 - 1500 N-O Asymmetric Stretch Nitro (-NO₂) Strong
1480 - 1400 C=C Ring Stretch Thiophene Ring Medium
1350 - 1300 N-O Symmetric Stretch Nitro (-NO₂) Strong

| 800 - 900 | C-H Out-of-plane Bending | Thiophene Ring | Medium-Strong |

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the compound (1-2 mg) with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.[11]

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record a background spectrum (of the KBr pellet or empty ATR crystal). Then, record the sample spectrum, typically in the range of 4000–400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.

Caption: Standard workflow for FT-IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle and Rationale

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions in conjugated systems. The extensive conjugation in the this compound ring, influenced by the push-pull effect of the amino (donor) and nitro (acceptor) groups, is expected to result in strong absorption in the UV-Vis region. The position of the maximum absorbance (λmax) is sensitive to the electronic structure and solvent polarity.[16][17] For nitroaromatic compounds, a charge-transfer band from the ring to the nitro group is often observed.[18]

Predicted UV-Vis Data

The λmax for this compound is expected to be significantly red-shifted compared to unsubstituted thiophene due to the extended conjugation and intramolecular charge transfer character.

Table 3: Predicted UV-Visible Absorption Data

Solvent Predicted λmax (nm) Transition Type

| Ethanol / Methanol | ~350 - 450 nm | π → π* / Intramolecular Charge Transfer (ICT) |

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at λmax.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Use a cuvette containing the pure solvent as a reference. Scan the sample across a suitable wavelength range (e.g., 200–600 nm) to identify all absorption maxima.

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS)

Principle and Rationale

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the ionized molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For this compound, MS is critical for confirming the molecular formula and understanding its fragmentation pathways under ionization, which can further validate the proposed structure.[19][20][21]

Predicted Mass Spectrometry Data

The primary goal is to observe the molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Impact - EI)

m/z Value Assignment Notes
202 [M]⁺ Molecular ion peak corresponding to C₆H₆N₂O₄S.
171 [M - OCH₃]⁺ Loss of the methoxy radical from the ester.
156 [M - NO₂]⁺ Loss of the nitro group.
143 [M - COOCH₃]⁺ Loss of the methoxycarbonyl radical.

| 126 | [M - NO₂ - CH₂O]⁺ | Subsequent fragmentation. |

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe, or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[11]

  • Ionization: Use an appropriate ionization technique. Electron Impact (EI) is common for generating fragment-rich spectra, while Electrospray Ionization (ESI) is a softer method often used with LC-MS that typically shows a strong protonated molecular ion [M+H]⁺.[11]

  • Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Caption: Standard workflow for mass spectrometric analysis.

References

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. (1979). Organic Mass Spectrometry. [Link]

  • STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. (2021). Analytica Chimica Acta. [Link]

  • Charge-exchange mass spectra of thiophene, pyrrole and furan. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics. [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]

  • UV-vis absorption spectra of the reduction of various nitro compounds. ResearchGate. [Link]

  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

  • A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. [Link]

  • The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. [Link]

  • Optical photothermal infrared response (O-PTIR) of functionalized thiophene monomers and polymers. UDSpace - University of Delaware. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). Impactfactor. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

  • Effect of nitrobenzene on solution UV/Vis spectra. (2015). Chemistry Stack Exchange. [Link]

  • Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. (2021). Analytical Chemistry. [Link]

  • Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • This compound. PubChem. [Link]

  • 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. National Institutes of Health (NIH). [Link]

  • Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. [Link]

  • A 13C n.m.r. study of 5-cyano-, 5-methoxycarbonyl-, 5-carbamoyl-, and 5-acetyl-3-nitro-2-X-thiophenes: substituent effects and their relation to the charge distribution in corresponding 2,2-dimethoxy Meisenheimer adducts. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. (2024). ResearchGate. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl 2-amino-5-nitrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of methyl 2-amino-5-nitrothiophene-3-carboxylate, a key heterocyclic intermediate in medicinal chemistry and materials science. We will delve into its synthesis, physicochemical characteristics, spectral properties, and chemical reactivity, offering insights for researchers, scientists, and professionals in drug development.

Introduction

Methyl 2-amino-5-nitrothiophene-3-carboxylate is a polysubstituted thiophene derivative featuring an amino group at the 2-position, a nitro group at the 5-position, and a methyl carboxylate group at the 3-position. This arrangement of functional groups imparts a unique electronic and steric profile, making it a valuable synthon for the construction of more complex molecules, particularly fused heterocyclic systems with diverse biological activities. The thiophene core is a well-recognized "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents.[1] The presence of the electron-withdrawing nitro group and the versatile amino and ester functionalities allows for a wide range of chemical modifications, making this compound a cornerstone for generating compound libraries for biological screening.[1]

Synthesis of Methyl 2-amino-5-nitrothiophene-3-carboxylate

The synthesis of methyl 2-amino-5-nitrothiophene-3-carboxylate is a multi-step process, typically commencing with the construction of the 2-aminothiophene core, followed by electrophilic nitration.

Synthesis of the Precursor: Methyl 2-amino-5-methylthiophene-3-carboxylate via the Gewald Reaction

The foundational 2-aminothiophene scaffold is efficiently assembled using the Gewald aminothiophene synthesis, a one-pot multicomponent reaction.[2][3] This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2] For the synthesis of the methylated precursor, propionaldehyde and methyl cyanoacetate are utilized.

Reaction Scheme:

Gewald Reaction Propionaldehyde Propionaldehyde Knoevenagel_product Knoevenagel Condensation Product Propionaldehyde->Knoevenagel_product + Base MethylCyanoacetate Methyl Cyanoacetate MethylCyanoacetate->Knoevenagel_product + Base Sulfur Sulfur (S8) Product Methyl 2-amino-5-methyl- thiophene-3-carboxylate Sulfur->Product + Base Base Base (e.g., Morpholine) Knoevenagel_product->Product + Base

Figure 1: General workflow for the Gewald synthesis of the precursor.

Experimental Protocol: Synthesis of Methyl 2-amino-5-methylthiophene-3-carboxylate [4]

  • Reaction Setup: To a single-necked flask, add sulfur powder (e.g., 30.0 mmol) and dimethylformamide (DMF, e.g., 5 mL). Stir until the sulfur is dissolved.

  • Addition of Reactants: Sequentially add methyl cyanoacetate (e.g., 30.0 mmol) and a basic catalyst such as morpholine (e.g., 17.0 mmol). The solution will typically turn dark brown.

  • Aldehyde Addition: Add propionaldehyde (e.g., 30.0 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at 50°C overnight.

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing: Combine the organic phases and wash with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography to yield methyl 2-amino-5-methylthiophene-3-carboxylate as a yellowish solid. A typical yield is around 73.6%.[4]

Nitration of Methyl 2-aminothiophene-3-carboxylate

The final step in the synthesis is the electrophilic nitration of the thiophene ring. The electron-donating amino group and the weakly activating methyl group direct the incoming electrophile. However, the 2-amino-3-carboxylate substitution pattern makes the 5-position susceptible to nitration. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.[5]

Reaction Scheme:

Nitration Reaction Precursor Methyl 2-amino-5-methyl- thiophene-3-carboxylate Product Methyl 2-amino-5-nitro- thiophene-3-carboxylate Precursor->Product Nitration (-30°C to RT) Reagents conc. HNO3 conc. H2SO4

Figure 2: Nitration of the precursor to yield the final product.

Experimental Protocol: Synthesis of Methyl 2-amino-5-nitrothiophene-3-carboxylate (adapted from a similar procedure) [5]

  • Reaction Setup: In a flask, cool a solution of the precursor, methyl 2-amino-5-methylthiophene-3-carboxylate (e.g., 6.20 mmol), in concentrated sulfuric acid (95%, e.g., 10 mL) to -30°C with constant stirring.

  • Addition of Nitrating Agent: Slowly add concentrated nitric acid (e.g., 2 mL) to the cooled solution.

  • Reaction Conditions: Maintain the stirring at -30°C for 45 minutes, then allow the mixture to warm to room temperature.

  • Workup: Pour the reaction mixture onto ice (e.g., 10 g).

  • Extraction: Extract the resulting aqueous phase with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Separate the organic phase, dry it with anhydrous sodium sulfate, and evaporate the solvent in vacuo.

  • Purification: Crystallize the resulting solid from a suitable solvent system, such as dichloromethane:methanol (9:1), to obtain the purified product.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the predicted and inferred physicochemical properties. The data for the ethyl ester analog provides a reasonable estimate.

PropertyValue (Estimated)Source
Molecular FormulaC₆H₆N₂O₄S-
Molecular Weight202.19 g/mol -
XLogP32.2[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count5[6]
Rotatable Bond Count2[6]
AppearanceExpected to be a solid-
Spectroscopic Data (Predicted)

The spectroscopic data is predicted based on the analysis of a closely related compound, methyl 3-[(1,1-dioxo-1λ⁶,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate.[5]

¹H NMR:

  • Thiophene Proton: A singlet is expected for the proton at the 4-position of the thiophene ring, likely in the range of δ 8.5 ppm.[5]

  • Amino Protons: A broad singlet corresponding to the amino protons is anticipated.

  • Methyl Ester Protons: A singlet for the methyl ester protons should appear around δ 3.9 ppm.[5]

¹³C NMR:

  • Carbonyl Carbon: The ester carbonyl carbon is expected to resonate around δ 161 ppm.[5]

  • Thiophene Ring Carbons: The carbons of the thiophene ring will have distinct chemical shifts influenced by the substituents. The carbon bearing the nitro group (C5) would be significantly downfield.

  • Methyl Ester Carbon: The methyl carbon of the ester group is expected around δ 53 ppm.[5]

Infrared (IR) Spectroscopy:

  • N-H Stretching: Vibrations corresponding to the amino group should be visible in the range of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption for the ester carbonyl group is expected around 1700 cm⁻¹.[5]

  • NO₂ Stretching: Asymmetric and symmetric stretching vibrations for the nitro group are anticipated around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group from the ester and potentially the nitro group.

Chemical Reactivity

The chemical reactivity of methyl 2-amino-5-nitrothiophene-3-carboxylate is dictated by its functional groups: the amino group, the nitro group, the methyl ester, and the thiophene ring itself.

Reactivity Molecule Methyl 2-amino-5-nitro- thiophene-3-carboxylate Amino_Group Amino Group (Nu) Amino_Group->Molecule Alkylation Alkylation/Acylation Amino_Group->Alkylation Diazotization Diazotization Amino_Group->Diazotization Nitro_Group Nitro Group (EWG) Nitro_Group->Molecule Reduction Reduction to Amine Nitro_Group->Reduction Ester_Group Ester Group Ester_Group->Molecule Hydrolysis Hydrolysis to Acid Ester_Group->Hydrolysis Amidation Amidation Ester_Group->Amidation Thiophene_Ring Thiophene Ring Thiophene_Ring->Molecule Cyclocondensation Cyclocondensation Thiophene_Ring->Cyclocondensation

Figure 3: Key reactive sites and potential transformations.

Reactions of the Amino Group

The 2-amino group is a versatile handle for further functionalization. It can undergo:

  • Acylation and Alkylation: Reaction with acyl chlorides, anhydrides, or alkyl halides to form the corresponding amides or secondary/tertiary amines.

  • Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which is a valuable intermediate for introducing a variety of substituents (e.g., halogens, hydroxyl, cyano) onto the thiophene ring via Sandmeyer-type reactions.

  • Cyclocondensation: The amino group, in concert with the adjacent ester, can participate in cyclocondensation reactions to form fused heterocyclic systems like thieno[2,3-d]pyrimidines.[7]

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group and can be chemically transformed, most commonly through:

  • Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite. This transformation is crucial for synthesizing diamino-substituted thiophenes, which are important building blocks in medicinal chemistry.

Reactions of the Methyl Ester

The methyl ester group can undergo typical ester reactions:

  • Hydrolysis: Basic or acidic hydrolysis will convert the ester to the corresponding carboxylic acid.

  • Amidation: Reaction with ammonia or primary/secondary amines can convert the ester into a primary, secondary, or tertiary amide.[7]

  • Reduction: Strong reducing agents like lithium aluminum hydride can reduce the ester to a primary alcohol.

Potential Applications

The structural motifs present in methyl 2-amino-5-nitrothiophene-3-carboxylate make it a compound of significant interest in drug discovery and materials science.

  • Medicinal Chemistry: Nitrothiophenes have been investigated for their broad-spectrum antibacterial properties.[6] The title compound serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1]

  • Materials Science: The thiophene core is a fundamental unit in conductive polymers and organic electronic materials. The functional groups on this molecule allow for its incorporation into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Conclusion

Methyl 2-amino-5-nitrothiophene-3-carboxylate is a highly functionalized and versatile heterocyclic compound. Its synthesis, based on the robust Gewald reaction followed by nitration, provides access to a key intermediate for further chemical exploration. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reliably inferred from closely related analogs. Its potential applications in medicinal chemistry and materials science underscore the importance of such substituted thiophenes in modern chemical research. This guide provides a foundational understanding for scientists and researchers working with this and similar heterocyclic building blocks.

References

  • Wikipedia. Gewald reaction. [Link]

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  • Rode, H. B., et al. (2007). Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o2951–o2952. [Link]

  • PubChem. 2-Amino-5-methylthiophene-3-carboxylic acid. [Link]

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An In-depth Technical Guide to 2-Bromo-1-(4-methoxyphenyl)ethanone: Synthesis, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Chemical Identification: This guide focuses on the synthesis and reactions of 2-Bromo-1-(4-methoxyphenyl)ethanone, which is commonly identified by CAS Number 2632-13-5 .[1] The initial query for CAS 43028-48-4 identifies a different compound, 2-Amino-3-methoxycarbonyl-5-nitrothiophene.[2] Based on the broader availability of scientific literature and its relevance as a versatile synthetic intermediate, this guide will detail the chemistry of 2-Bromo-1-(4-methoxyphenyl)ethanone.

Introduction: A Key Building Block in Medicinal Chemistry

2-Bromo-1-(4-methoxyphenyl)ethanone, also known by synonyms such as p-methoxyphenacyl bromide and 2-bromo-4'-methoxyacetophenone, is a halogenated ketone of significant interest in the fields of organic synthesis and medicinal chemistry.[1][3] Its structure, featuring a reactive bromine atom alpha to a carbonyl group and an electron-donating methoxy group on the phenyl ring, makes it a valuable precursor for a wide array of more complex molecules.[3] This versatile intermediate is particularly crucial in the synthesis of various heterocyclic compounds, including thiazoles and their derivatives, which are known to exhibit a range of biological activities such as antibacterial and anti-inflammatory properties.[4][5] Furthermore, its role as a precursor in the synthesis of adrenaline-type drugs highlights its importance in the development of therapeutic agents.[6] This guide, tailored for researchers and drug development professionals, provides a comprehensive overview of the synthesis, key reactions, and practical applications of this important chemical entity.

Physicochemical Properties and Spectroscopic Data

Understanding the fundamental properties of 2-Bromo-1-(4-methoxyphenyl)ethanone is crucial for its effective use in synthesis.

Physical Properties

PropertyValueSource
Molecular Formula C9H9BrO2[1]
Molecular Weight 229.07 g/mol [1]
Appearance White to off-white solid crystalline substance[3]
Melting Point 48.00 °C (321.15 K)[3]
Boiling Point 282.50 °C (555.65 K)[3]
Density 1.5060 g/cm³[3]
Solubility More soluble in organic solvents like ethanol and acetone than in water.[3]

Spectroscopic Data

The structural identity of 2-Bromo-1-(4-methoxyphenyl)ethanone is confirmed through various spectroscopic techniques.

Technique Key Data Source
¹H NMR (CDCl₃) δ 8.17 (d, 2H), 7.49 (d, 2H), 4.5 (s, 2H), 3.81 (s, 3H)[4]
IR Spectrum Available in the NIST/EPA Gas-Phase Infrared Database.[7]
Mass Spectrometry Electron ionization mass spectrum data is available.[8]

Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone

The primary and most cited method for the synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone is the α-bromination of 4-methoxyacetophenone. Several brominating agents can be employed for this transformation.

Synthesis via Cupric Bromide

A common and effective method involves the use of cupric bromide (CuBr₂) as the brominating agent.[4][5] This method is advantageous as it avoids the use of elemental bromine, which is highly corrosive and hazardous.

Reaction Scheme:

Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone 4-methoxyacetophenone 4-Methoxyacetophenone reagents + CuBr₂ Ethyl Acetate, Reflux 4-methoxyacetophenone->reagents product 2-Bromo-1-(4-methoxyphenyl)ethanone reagents->product

Figure 1: Synthesis of 2-Bromo-1-(4-methoxyphenyl)ethanone from 4-methoxyacetophenone using cupric bromide.

Detailed Experimental Protocol:

  • Dissolution: Dissolve 4-methoxyacetophenone (1.50 g, 0.01 mol) in 50 ml of ethyl acetate in a round-bottom flask.[4]

  • Addition of Reagent: Add cupric bromide (3.36 g, 0.015 mol) to the solution.[4]

  • Reaction: Reflux the mixture for approximately 3 hours.[4]

  • Work-up: Upon cooling, a solid will separate. Filter the solid.[4]

  • Purification: Recrystallize the crude product from ethyl acetate to obtain pure 2-Bromo-1-(4-methoxyphenyl)ethanone.[4]

Mechanism Insight: The reaction proceeds through an enol or enolate intermediate of the 4-methoxyacetophenone, which then attacks the cupric bromide, leading to the α-brominated product. The use of a slight excess of cupric bromide ensures the complete conversion of the starting material.

Alternative Synthesis Routes

While the cupric bromide method is prevalent, other brominating agents can also be utilized for the α-bromination of acetophenones. These include:

  • Elemental Bromine (Br₂): This is a classic method for α-bromination of ketones. The reaction is typically carried out in a suitable solvent like chloroform or dioxane, sometimes with a catalytic amount of acid.[9][10]

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, often used with a radical initiator or acid catalyst.[9]

  • Benzyltrimethylammonium tribromide: This reagent offers another alternative for bromination, reportedly providing good yields.[9]

The choice of brominating agent often depends on factors such as substrate sensitivity, desired selectivity, and safety considerations.

Key Reactions of 2-Bromo-1-(4-methoxyphenyl)ethanone

The synthetic utility of 2-Bromo-1-(4-methoxyphenyl)ethanone stems from the high reactivity of the α-bromo ketone moiety, making it an excellent electrophile for various nucleophilic substitution reactions.

Synthesis of Thiazole Derivatives

A significant application of 2-Bromo-1-(4-methoxyphenyl)ethanone is in the Hantzsch thiazole synthesis. It serves as a crucial intermediate for the preparation of thiazole-substituted hydrazones.[4][5]

Generalized Reaction Scheme:

Hantzsch Thiazole Synthesis start 2-Bromo-1-(4-methoxyphenyl)ethanone reagents + Thioamide start->reagents product Thiazole Derivative reagents->product

Figure 2: General scheme for the Hantzsch thiazole synthesis using 2-Bromo-1-(4-methoxyphenyl)ethanone.

This reaction involves the condensation of the α-halo ketone with a thioamide. The initial step is a nucleophilic attack by the sulfur of the thioamide on the carbon bearing the bromine, followed by cyclization and dehydration to form the thiazole ring.

Use in the Synthesis of Adrenaline-type Drugs

2-Bromo-1-(4-hydroxyphenyl)ethanone, a closely related compound, is widely used in the synthesis of adrenaline-type drugs.[6] While the starting material is different, the underlying reactivity of the α-bromo ketone is the key to these syntheses, typically involving reaction with amines to introduce the characteristic amino alcohol side chain.

Role in the Synthesis of Biologically Active Compounds

The reactivity of 2-Bromo-1-(4-methoxyphenyl)ethanone makes it a valuable building block for a variety of other biologically active molecules. For instance, it can serve as a precursor for chalcones, which are known to have diverse pharmacological properties.[11] The bromine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of different functional groups and the construction of complex molecular architectures.

Applications in Drug Discovery and Development

The incorporation of the 2-bromo-1-(4-methoxyphenyl)ethanone motif into larger molecules is a strategy employed in drug discovery to enhance biological activity.[3] The presence of the bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a compound.

  • Antibacterial Research: A related compound, 2-Bromo-2'-methoxyacetophenone, has been identified as an irreversible inhibitor of MurA, an enzyme essential for bacterial cell wall synthesis, with an IC50 of 0.38 µM in E. coli.[12] This highlights the potential of α-bromoacetophenones as a scaffold for developing novel antibacterial agents.

  • Anti-inflammatory Effects: Other brominated phenolic compounds have demonstrated anti-inflammatory effects by inactivating key signaling pathways like ERK, JNK, and NF-κB.[13] This suggests that derivatives of 2-Bromo-1-(4-methoxyphenyl)ethanone could be explored for their anti-inflammatory potential.

Safety and Handling

2-Bromo-1-(4-methoxyphenyl)ethanone is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is corrosive and causes severe skin burns and eye damage.[1][14][15] It is also harmful if swallowed and may cause respiratory irritation.[14][15][16] It is a lachrymator, meaning it can induce tearing.[14][16]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear protective gloves, clothing, and eye/face protection.[14][16] Work should be conducted in a well-ventilated area, such as a fume hood.

  • First Aid: In case of contact, immediate medical attention is required. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. If ingested, do not induce vomiting and seek immediate medical attention.[14][16][17]

Conclusion

2-Bromo-1-(4-methoxyphenyl)ethanone (CAS 2632-13-5) is a synthetically versatile and commercially important intermediate. Its straightforward synthesis from 4-methoxyacetophenone and the high reactivity of its α-bromo ketone functionality make it a valuable tool for organic chemists and drug discovery scientists. Its role in the synthesis of heterocyclic compounds with proven biological activities, such as thiazoles, underscores its significance in medicinal chemistry. As research continues to explore new therapeutic agents, the strategic use of reactive building blocks like 2-Bromo-1-(4-methoxyphenyl)ethanone will undoubtedly remain a cornerstone of innovation in the pharmaceutical sciences.

References

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  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]

  • Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. (n.d.). Tocan. Retrieved from [Link]

  • PubChem. (n.d.). Bromomethyl 4-methoxyphenyl ketone. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

  • Wikipedia. (n.d.). 2C-B. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • Consensus. (2007). Synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 7-acetate 3-[(2S)-2-hydroxy-2-methylbutanoate] 15-[(2R.... Retrieved from [Link]

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  • PubChem. (n.d.). 1,1,2,2,3,3,4,4,4-Nonafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide. Retrieved from [Link]/N-ethyl-N-_2-hydroxyethyl_perfluorobutanesulfonamide)

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An In-depth Technical Guide to the Starting Materials for 2-Amino-3-methoxycarbonyl-5-nitrothiophene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-3-methoxycarbonyl-5-nitrothiophene is a highly functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, an ester, and a nitro group on a thiophene core, allows for a diverse range of subsequent chemical modifications. This guide provides a comprehensive overview of the synthetic routes to this compound, with a primary focus on the selection and rationale behind the choice of starting materials. The predominant and most practical approach involves a two-step synthesis: the initial construction of the 2-aminothiophene ring system via the Gewald reaction, followed by a regioselective nitration.

Strategic Overview: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a sequential process. A direct, one-pot synthesis is not commonly reported, likely due to the harsh conditions required for nitration which would be incompatible with the starting materials of the Gewald reaction.

The established two-step strategy is as follows:

  • Gewald Reaction: Synthesis of the precursor, methyl 2-amino-4-methyl-3-methoxycarbonylthiophene-2-carboxylate, through a multicomponent reaction.

  • Electrophilic Nitration: Introduction of the nitro group at the C5 position of the thiophene ring.

This strategic disconnection allows for the optimization of each step, leading to higher overall yields and purity.

Part 1: The Gewald Reaction - Assembling the Thiophene Core

The Gewald reaction is a powerful one-pot, multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[1] The general reaction involves the condensation of a carbonyl compound, an α-cyanoester or other active methylene compound, and elemental sulfur in the presence of a base.[2]

Core Starting Materials for the Precursor Synthesis

To obtain the desired precursor, methyl 2-amino-4-methyl-3-methoxycarbonylthiophene-2-carboxylate, the following starting materials are judiciously selected:

  • Carbonyl Compound: Ethyl acetoacetate

  • Active Methylene Compound: Methyl cyanoacetate

  • Sulfur Source: Elemental sulfur

  • Base Catalyst: A tertiary amine, such as morpholine or triethylamine

Rationale for Starting Material Selection

The choice of ethyl acetoacetate and methyl cyanoacetate is dictated by the desired substitution pattern of the final thiophene ring. The ethyl acetoacetate provides the C4-methyl and C5-ester functionalities, while the methyl cyanoacetate furnishes the C2-amino and C3-methoxycarbonyl groups. Elemental sulfur serves as the source of the thiophene ring's sulfur atom. The basic catalyst is essential for promoting the initial Knoevenagel condensation and subsequent cyclization steps.

Experimental Protocol: Synthesis of Methyl 2-amino-4-methyl-3-methoxycarbonylthiophene-2-carboxylate

A representative protocol for the synthesis of a similar compound, 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, provides a solid foundation for the synthesis of our target precursor.[3]

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Volume/Mass
Ethyl acetoacetate130.140.113.02 g
Methyl cyanoacetate99.090.19.91 g
Elemental Sulfur32.060.13.21 g
Morpholine87.12-10 mL
Ethanol46.07-20 mL

Procedure:

  • To a stirred mixture of ethyl acetoacetate (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (20 mL), add morpholine (10 mL) dropwise over 30 minutes at 35°C.

  • Heat the reaction mixture to 65°C and maintain stirring for 3 hours.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration and wash with cold ethanol (2 x 30 mL).

  • Recrystallize the crude product from ethanol to yield the purified methyl 2-amino-4-methyl-3-methoxycarbonylthiophene-2-carboxylate.

A typical yield for this type of Gewald reaction is in the range of 50-60%.[3]

Reaction Mechanism of the Gewald Synthesis

The mechanism of the Gewald reaction is a well-established sequence of condensation, addition, and cyclization reactions.

Gewald_Mechanism start Ethyl Acetoacetate + Methyl Cyanoacetate knoevenagel Knoevenagel Condensation (Base Catalyzed) start->knoevenagel Base intermediate1 α,β-Unsaturated Cyanoester knoevenagel->intermediate1 sulfur_addition Michael Addition of Sulfur intermediate1->sulfur_addition Sulfur, Base intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization intermediate3 Thiolane Intermediate cyclization->intermediate3 tautomerization Tautomerization & Aromatization intermediate3->tautomerization product Methyl 2-amino-4-methyl-3- methoxycarbonylthiophene-2-carboxylate tautomerization->product Nitration_Mechanism start Nitric Acid + Sulfuric Acid generation Generation of Nitronium Ion (NO2+) start->generation nitronium Nitronium Ion (Electrophile) generation->nitronium attack Electrophilic Attack by Thiophene Ring nitronium->attack sigma_complex Sigma Complex (Resonance Stabilized) attack->sigma_complex deprotonation Deprotonation sigma_complex->deprotonation Base (HSO4-) product 2-Amino-3-methoxycarbonyl- 5-nitrothiophene deprotonation->product thiophene Thiophene Precursor thiophene->attack

Figure 2: Mechanism of electrophilic nitration of the thiophene precursor.

Alternative Synthetic Strategies

While the two-step approach is the most common, alternative strategies could be envisioned, although they are less frequently reported in the literature.

  • Gewald Reaction with a Nitro-Containing Substrate: In principle, a starting material already containing a nitro group could be used in the Gewald reaction. However, the strong electron-withdrawing nature of the nitro group can deactivate adjacent positions, potentially hindering the necessary condensations and cyclization reactions.

  • Modification of a Pre-existing Thiophene: Starting with a commercially available, appropriately substituted thiophene and introducing the amino and nitro groups through separate reactions is another possibility. However, this approach is often less convergent and may require more steps than the Gewald-based synthesis.

Data Summary

Synthesis StepStarting MaterialsKey ReagentsTypical Yield
Gewald Reaction Ethyl acetoacetate, Methyl cyanoacetateElemental Sulfur, Morpholine50-60%
Nitration Methyl 2-amino-4-methyl-3-methoxycarbonylthiophene-2-carboxylateAcetic Anhydride, HNO₃, H₂SO₄Not specified, but generally good

Safety Considerations

  • Gewald Reaction: The starting materials methyl cyanoacetate and ethyl acetoacetate are combustible and can cause eye irritation. [4][5]Morpholine is a flammable and corrosive liquid. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Nitration: The mixture of concentrated nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. [6]Nitration reactions are often highly exothermic and require careful temperature control to prevent runaway reactions. All nitration procedures should be performed behind a blast shield in a fume hood, and appropriate personal protective equipment, including acid-resistant gloves and a face shield, is mandatory.

Conclusion

The synthesis of this compound is a well-established process that relies on a robust two-step strategy. The judicious selection of starting materials for the Gewald reaction allows for the efficient construction of the thiophene core, while a subsequent, regioselective nitration introduces the final key functional group. Understanding the rationale behind the choice of each starting material and the underlying reaction mechanisms is crucial for the successful and safe execution of this synthesis.

References

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  • Channagiri, L. S., Hiremath, U., & Badami, B. V. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.
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An In-depth Technical Guide on the Reactivity of the Amino Group in 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the amino group in 2-amino-3-methoxycarbonyl-5-nitrothiophene. This highly functionalized thiophene derivative is a valuable building block in medicinal chemistry and materials science. The presence of strong electron-withdrawing nitro and methoxycarbonyl groups significantly modulates the nucleophilicity of the 2-amino group, influencing its behavior in a variety of chemical transformations. This document delves into the electronic effects governing this reactivity and provides an in-depth exploration of key reactions, including acylation, alkylation, diazotization, and cyclocondensation, supported by mechanistic insights and detailed experimental protocols.

Introduction: The 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a privileged scaffold in drug discovery, present in a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The versatility of the 2-aminothiophene core lies in its susceptibility to a range of chemical modifications, allowing for the synthesis of diverse compound libraries.

The title compound, this compound, is a particularly interesting derivative. Its synthesis is most commonly achieved through the Gewald multicomponent reaction.[4][5] This one-pot synthesis involves the condensation of a carbonyl compound, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a base.

This guide will focus specifically on the chemical behavior of the 2-amino group, which is central to the synthetic utility of this molecule.

Electronic Landscape: The Influence of Electron-Withdrawing Groups

The reactivity of the amino group in this compound is profoundly influenced by the electronic effects of the substituents on the thiophene ring. Both the 5-nitro group and the 3-methoxycarbonyl group are potent electron-withdrawing groups (EWGs).

These EWGs decrease the electron density on the thiophene ring through both inductive (-I) and resonance (-M) effects. This, in turn, significantly reduces the electron density on the nitrogen atom of the 2-amino group, thereby decreasing its basicity and nucleophilicity compared to unsubstituted 2-aminothiophene. This reduced reactivity is analogous to the decreased basicity observed in nitro-substituted anilines.

The lone pair of electrons on the amino group is delocalized into the aromatic system, and this delocalization is further enhanced by the presence of the nitro and methoxycarbonyl groups. This diminished availability of the lone pair makes the amino group less prone to protonation and less reactive towards electrophiles.

Key Reactions of the Amino Group

Despite its reduced nucleophilicity, the amino group of this compound can undergo a variety of important chemical transformations.

Acylation Reactions

Acylation of the amino group is a common strategy to introduce further functionality or to protect the amino group during subsequent reactions.

  • Mechanism: The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent (e.g., acid chloride or anhydride). The reduced nucleophilicity of the amino group in the title compound may necessitate the use of a base to facilitate the reaction by deprotonating the amino group or by scavenging the acid byproduct.

  • Experimental Protocol: Synthesis of Methyl 2-acetylamino-5-nitrothiophene-3-carboxylate

    • Materials: this compound, acetic anhydride, pyridine.

    • Procedure:

      • Dissolve this compound in a suitable solvent such as pyridine.

      • Add acetic anhydride dropwise to the solution at room temperature.

      • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

      • Pour the reaction mixture into ice water to precipitate the product.

      • Filter the solid, wash with water, and dry to obtain methyl 2-acetylamino-5-nitrothiophene-3-carboxylate.

Alkylation Reactions

N-alkylation of the amino group can be challenging due to its low nucleophilicity. Stronger alkylating agents and more forcing conditions may be required compared to more basic amines.

  • Causality Behind Experimental Choices: The choice of a strong base is crucial to deprotonate the weakly nucleophilic amino group, forming the more reactive amide anion. The use of a polar aprotic solvent like DMF helps to solvate the cation of the base and increase the reactivity of the anion.

  • Illustrative Workflow for N-Alkylation:

    G start Start: 2-amino-3-methoxycarbonyl- 5-nitrothiophene base Add strong base (e.g., NaH) in aprotic solvent (e.g., DMF) start->base anion Formation of Amide Anion base->anion alkyl_halide Add alkylating agent (e.g., Alkyl Halide) anion->alkyl_halide reaction SN2 Reaction alkyl_halide->reaction workup Aqueous Workup & Purification reaction->workup product Product: N-alkylated 2-amino-3-methoxycarbonyl- 5-nitrothiophene workup->product

    Caption: General workflow for the N-alkylation of this compound.

Diazotization and Subsequent Reactions

The diazotization of the amino group to form a diazonium salt is a cornerstone of the synthetic utility of this compound, particularly in the synthesis of azo dyes.[6] The resulting diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions, such as the Sandmeyer reaction.[7][8]

  • Mechanism of Diazotization: The reaction involves the treatment of the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid (e.g., HCl, H₂SO₄). The electrophilic nitrosyl cation (NO⁺) is attacked by the amino group, and after a series of proton transfers and elimination of water, the diazonium salt is formed.

    G amine 2-Amino-3-methoxycarbonyl- 5-nitrothiophene nitrous_acid NaNO2, Strong Acid (e.g., HCl, H2SO4) 0-5 °C amine->nitrous_acid diazonium_salt Thiophene Diazonium Salt nitrous_acid->diazonium_salt coupling Azo Coupling (e.g., with phenols, anilines) diazonium_salt->coupling sandmeyer Sandmeyer Reaction (e.g., CuCl, CuBr, CuCN) diazonium_salt->sandmeyer azo_dye Azo Dye coupling->azo_dye substituted_thiophene 2-Halo/Cyano-3-methoxycarbonyl- 5-nitrothiophene sandmeyer->substituted_thiophene

    Caption: Diazotization of this compound and subsequent reactions.

  • Experimental Protocol: Diazotization and Azo Coupling

    • Materials: this compound, sodium nitrite, concentrated hydrochloric acid, a suitable coupling component (e.g., β-naphthol), sodium hydroxide.

    • Procedure:

      • Diazotization:

        • Suspend this compound in a mixture of concentrated hydrochloric acid and water.

        • Cool the suspension to 0-5 °C in an ice bath.

        • Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

        • Stir the mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

      • Azo Coupling:

        • In a separate beaker, dissolve the coupling component (e.g., β-naphthol) in an aqueous solution of sodium hydroxide and cool to 0-5 °C.

        • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

        • Maintain a basic pH during the coupling reaction. A colored precipitate of the azo dye will form.

        • Stir for an additional 1-2 hours, allowing the temperature to slowly rise to room temperature.

        • Filter the precipitated dye, wash thoroughly with water, and dry.

Cyclocondensation Reactions: Synthesis of Thieno[2,3-d]pyrimidines

The 2-aminothiophene moiety is an excellent precursor for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known for their diverse biological activities.[9][10]

  • Mechanism: The reaction typically involves the condensation of the 2-aminothiophene with a suitable dielectrophilic reagent. For example, reaction with formamide or urea can lead to the formation of thieno[2,3-d]pyrimidin-4(3H)-ones.

  • Experimental Protocol: Synthesis of Methyl 5-nitro-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

    • Materials: this compound, urea.

    • Procedure:

      • Mix this compound and urea in a reaction vessel.

      • Heat the mixture at a high temperature (e.g., 200 °C) for several hours.

      • The molten mass will solidify upon cooling.

      • Dissolve the solid product in a warm aqueous base (e.g., 1N NaOH).

      • Acidify the solution with a mineral acid (e.g., 2N HCl) to precipitate the thieno[2,3-d]pyrimidinone product.

      • Filter, wash with water, and dry the product.

Spectroscopic Characterization

Spectroscopic Data (Predicted)
¹H NMR A singlet for the C4-H proton, a singlet for the methoxy protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic environment.
¹³C NMR Signals for the five carbons of the thiophene ring, the carbonyl carbon of the ester, and the methoxy carbon. The chemical shifts will reflect the electron-withdrawing nature of the substituents.
IR Spectroscopy Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

Conclusion

This compound is a versatile building block whose reactivity is dominated by the electronic properties of its substituents. The strong electron-withdrawing nature of the nitro and methoxycarbonyl groups significantly deactivates the 2-amino group towards many electrophilic reactions. However, this modulation of reactivity also allows for controlled and selective transformations, making it a valuable tool in the synthesis of complex heterocyclic systems and functional materials. Understanding the principles outlined in this guide will enable researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Alqasoumi, S. I., Ghorab, M. M., & El-Gazzar, A. R. B. (2009). Synthesis of some new thieno[2,3-d]pyrimidine derivatives of expected biological activity. Saudi Pharmaceutical Journal, 17(3), 247-253.
  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.
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  • Ghorab, M. M., et al. (2006). Synthesis and biological evaluation of some new thieno[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 14(21), 7291-7299.
  • Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2111.
  • Gewald, K. (1965). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Darstellung von 2-Amino-thiophenen. Chemische Berichte, 98(11), 3571-3577.
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  • Maradiya, H. R. (2002). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Journal of Saudi Chemical Society, 6(2), 175-187.
  • MDPI. (2022, May 21). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3298.
  • MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Retrieved from [Link]

  • NIH. (2023, February 20).
  • NIH. (n.d.). Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. Retrieved from [Link]

  • NIH. (n.d.). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

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An In-depth Technical Guide to the Electrophilic Substitution on the Thiophene Ring of 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions on the thiophene ring of 2-amino-3-methoxycarbonyl-5-nitrothiophene. The interplay of the strongly activating amino group, the deactivating methoxycarbonyl group, and the strongly deactivating nitro group creates a unique and complex reactivity profile. This document will delve into the theoretical underpinnings of the regioselectivity of electrophilic attack, supported by mechanistic insights and practical experimental considerations. Key electrophilic substitution reactions, including halogenation, nitration, and sulfonation, will be discussed in detail, complete with step-by-step protocols. Due to the heavily deactivated nature of the ring, Friedel-Crafts reactions are generally not feasible and will be addressed accordingly. This guide aims to serve as a valuable resource for chemists engaged in the synthesis and functionalization of highly substituted thiophene derivatives for applications in medicinal chemistry and materials science.

Introduction: The Thiophene Nucleus - A Privileged Scaffold

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the architecture of a vast array of pharmaceuticals and functional materials.[1][2] Its structural similarity to benzene, coupled with its distinct electronic properties, renders it a versatile building block in drug design. The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, typically favoring the C2 (α) position due to superior stabilization of the cationic intermediate.[3][4] However, the reactivity and regioselectivity of these substitutions are profoundly influenced by the electronic nature of the substituents adorning the ring.

The subject of this guide, this compound, presents a fascinating case study in substituent effects. The molecule incorporates a powerful activating group (amino), a moderately deactivating group (methoxycarbonyl), and a potent deactivating group (nitro). Understanding the cumulative influence of these functionalities is paramount to predicting and controlling the outcome of electrophilic substitution reactions.

Analysis of Substituent Effects and Predicted Regioselectivity

The position of electrophilic attack on the this compound ring is determined by the net electronic effect of the three substituents. The single available position for substitution is the C4 position. Let's analyze the directing effects of each group individually to understand the overall reactivity.

  • 2-Amino Group: The amino group is a strong activating group and an ortho, para-director. It donates electron density to the ring via a powerful +R (resonance) effect, which outweighs its -I (inductive) effect. In this molecule, the amino group would strongly activate the C3 and C5 positions. However, these positions are already substituted.

  • 3-Methoxycarbonyl Group: The methoxycarbonyl group is a deactivating group and a meta-director. It withdraws electron density from the ring through both -I and -R effects. This deactivation is most pronounced at the ortho (C2 and C4) and para (C5) positions.

  • 5-Nitro Group: The nitro group is a very strong deactivating group and a meta-director.[5] It withdraws electron density from the ring via strong -I and -R effects.[3] In relation to its position at C5, it would direct incoming electrophiles to the C3 position, which is already occupied. It strongly deactivates the C4 position.[3]

Overall Assessment:

The C4 position is the only available site for electrophilic substitution. However, this position is deactivated by both the adjacent methoxycarbonyl group and the nitro group at C5. The powerful activating effect of the amino group is primarily directed towards the already substituted C3 and C5 positions. Consequently, electrophilic substitution at the C4 position is expected to be challenging and require forcing conditions. The strong deactivation of the thiophene ring by the combined electron-withdrawing effects of the nitro and methoxycarbonyl groups significantly reduces its nucleophilicity.[6]

Key Electrophilic Substitution Reactions

Despite the deactivated nature of the substrate, several electrophilic substitution reactions can be envisaged at the C4 position, albeit likely requiring more vigorous conditions than for activated thiophenes.

Halogenation

Halogenation (bromination or chlorination) at the C4 position is a plausible transformation. The reaction would likely require a Lewis acid catalyst to polarize the halogen molecule and generate a more potent electrophile.

Table 1: Predicted Conditions for Halogenation

ReactionReagentCatalystSolventPredicted Outcome
BrominationBr₂FeBr₃ or AlCl₃Dichloromethane or Carbon Disulfide2-Amino-4-bromo-3-methoxycarbonyl-5-nitrothiophene
ChlorinationCl₂ or SO₂Cl₂AlCl₃Dichloromethane2-Amino-4-chloro-3-methoxycarbonyl-5-nitrothiophene

Experimental Protocol: Bromination of this compound

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.1 eq) to the solution.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (Br₂, 1.1 eq) in dichloromethane dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by carefully pouring the mixture into an aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram 1: Proposed Workflow for Halogenation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Substrate in DCM prep2 Add FeBr3 Catalyst prep1->prep2 react1 Cool to 0 °C prep2->react1 react2 Add Bromine Solution react1->react2 react3 Stir at Room Temperature react2->react3 react4 Monitor by TLC react3->react4 workup1 Quench with Na2S2O3 react4->workup1 Reaction Complete workup2 Extract with DCM workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Workflow for the bromination of the thiophene substrate.

Nitration

Introducing a second nitro group at the C4 position would be exceptionally difficult due to the already present strong deactivating groups. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) may lead to decomposition of the starting material.[7][8] More potent nitrating agents or specialized conditions would be necessary. The nitration of the less deactivated 2-aminopyridine often leads to the formation of a nitramino species initially, which can then rearrange.[9] A similar pathway might be possible here, but the electronic nature of the thiophene ring is different.

Table 2: Potential Conditions for Nitration

ReagentConditionsPredicted Outcome
Fuming HNO₃ / Acetic AnhydrideLow Temperature (-10 to 0 °C)2-Amino-3-methoxycarbonyl-4,5-dinitrothiophene
NO₂BF₄Aprotic Solvent (e.g., Acetonitrile)2-Amino-3-methoxycarbonyl-4,5-dinitrothiophene

Experimental Protocol: Nitration using Nitronium Tetrafluoroborate

  • Preparation: In a scrupulously dry, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to -10 °C. In a separate flask, prepare a solution of nitronium tetrafluoroborate (NO₂BF₄, 1.2 eq) in anhydrous acetonitrile.

  • Reaction: Add the NO₂BF₄ solution to the substrate solution dropwise, maintaining the temperature below -5 °C. Stir the reaction mixture at this temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture into a mixture of ice and water.

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Diagram 2: Proposed Mechanism for Nitration at C4

G Thiophene Substituted Thiophene Ring Intermediate Sigma Complex (Wheland Intermediate) [Positive charge delocalized] Thiophene->Intermediate Attack by pi-system Electrophile NO2+ Product 4-Nitro Thiophene Product Intermediate->Product Deprotonation HB H-Base+ Base Base

Caption: General mechanism of electrophilic nitration.

Sulfonation

Sulfonation of the C4 position would likely require fuming sulfuric acid (oleum) due to the deactivated nature of the ring. The resulting sulfonic acid could be isolated as its salt.

Table 3: Predicted Conditions for Sulfonation

ReagentConditionsPredicted Outcome
Fuming H₂SO₄ (Oleum)0 °C to Room TemperatureThis compound-4-sulfonic acid

Experimental Protocol: Sulfonation with Oleum

  • Preparation: In a round-bottom flask, carefully add this compound (1.0 eq) portion-wise to fuming sulfuric acid (20% SO₃) at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The sulfonic acid product may precipitate. If so, collect it by filtration. If it remains in solution, it can be isolated by the addition of a suitable counter-ion (e.g., by adding a saturated solution of NaCl to salt out the sodium sulfonate).

  • Purification: The crude product can be recrystallized from a suitable solvent system.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful on aromatic rings bearing strong electron-withdrawing groups like the nitro group.[3][10][11] The deactivation of the thiophene ring in this compound is so pronounced that these reactions are highly unlikely to proceed under standard conditions. The Lewis acid catalyst required for the reaction would likely coordinate to the basic nitrogen of the amino group and the oxygen atoms of the nitro and methoxycarbonyl groups, further deactivating the ring.

Conclusion

The electrophilic substitution on the thiophene ring of this compound is a challenging yet synthetically valuable endeavor. The combined electronic effects of the substituents render the only available C4 position highly deactivated. Successful substitutions, such as halogenation and potentially nitration and sulfonation, will likely require harsh reaction conditions and potent electrophiles. Friedel-Crafts reactions are not considered feasible for this substrate. The protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and drug development professionals seeking to further functionalize this and similar highly substituted thiophene scaffolds. Careful optimization of reaction conditions and thorough characterization of products will be crucial for synthetic success.

References

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  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved January 22, 2026, from [Link]

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"Discovery and history of 2-aminothiophene derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of 2-Aminothiophene Derivatives

Abstract

The 2-aminothiophene scaffold has cemented its status as a "privileged structure" in medicinal chemistry, serving as a foundational core for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of these vital heterocyclic derivatives. We trace the journey from the foundational discovery of the parent thiophene ring to the seminal development that unlocked the potential of its 2-amino substituted analogues: the Gewald reaction. This guide elucidates the mechanistic underpinnings of this cornerstone synthesis, chronicles its subsequent methodological advancements driven by principles of efficiency and green chemistry, and details its profound impact on modern drug discovery. Detailed experimental protocols, workflow visualizations, and summaries of the scaffold's diverse pharmacological applications are presented to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.

The Genesis of Thiophene Chemistry: A Historical Prelude

The story of 2-aminothiophenes begins with the discovery of their parent heterocycle. In 1882, Viktor Meyer, while demonstrating a lecture experiment for benzene, encountered an unexpected result. The standard test for benzene—the formation of a deep blue dye (indophenin) upon mixing with isatin and sulfuric acid—failed with the pure benzene he had prepared from the decarboxylation of benzoic acid. However, coal-tar-derived benzene gave a positive result. Through meticulous investigation, Meyer isolated the sulfur-containing "contaminant" responsible for the color reaction and named it thiophene [1].

This discovery sparked immediate interest in the synthesis and reactivity of this new aromatic system. The late 19th century saw the development of foundational synthetic methods that remain cornerstones of heterocyclic chemistry today:

  • Paal-Knorr Thiophene Synthesis (1884): This method involves the reaction of 1,4-dicarbonyl compounds with a sulfiding agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form the thiophene ring[2][3][4][5].

  • Volhard–Erdmann Cyclization (1885): This classical approach involves the reaction of disodium succinate or related 1,4-dicarboxylates with phosphorus sulfides to yield thiophene-2,5-dicarboxylic acid[1][2][3].

These early methods established the fundamental chemistry of the thiophene ring but did not provide a direct or efficient route to the synthetically versatile 2-amino substituted derivatives. A dedicated methodology was needed to unlock the full potential of this scaffold.

The Advent of the 2-Aminothiophene Scaffold: The Gewald Reaction

The landscape of thiophene chemistry was fundamentally altered in the 1960s by the work of German chemist Karl Gewald. In a landmark 1966 paper, he reported a remarkably efficient, one-pot, multi-component reaction (MCR) for the synthesis of polysubstituted 2-aminothiophenes[6][7][8]. This reaction, now universally known as the Gewald reaction , has become the most versatile and widely used method for constructing this class of compounds[9][10].

The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-activated nitrile (such as a cyanoester or malononitrile) and elemental sulfur, typically in the presence of a basic catalyst like morpholine or triethylamine[7][8][11][12][13]. Its discovery was a watershed moment, providing a straightforward and highly adaptable route to a class of compounds that were previously difficult to access. The availability of diverse starting materials and the operational simplicity of the reaction contributed to its rapid adoption and widespread application in both academic and industrial research[14][15].

Unraveling the Mechanism: From Postulation to Computational Clarity

While the Gewald reaction was applied synthetically for decades, a detailed understanding of its mechanism was elucidated much later[7]. A comprehensive 2024 computational study using density functional theory (DFT) has provided significant clarity on the intricate steps involved[16]. The reaction is not a simple concertation but a sequential process driven by a powerful thermodynamic sink.

The accepted mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate, also known as a vinylidene cyanide derivative[4][7].

  • Sulfur Addition and Polysulfide Formation: Elemental sulfur (S₈) is opened by a nucleophile (the enolate of the Knoevenagel adduct or the base), leading to the formation of polysulfide intermediates. These polysulfides can interconvert and decompose through various pathways[16]. The active methylene position of the Knoevenagel adduct is then thiolated.

  • Cyclization and Aromatization: The thiolated intermediate undergoes an intramolecular cyclization. The final, irreversible step is a tautomerization that results in the formation of the stable, aromatic 2-aminothiophene ring. This aromatization is the primary thermodynamic driving force for the entire reaction sequence, pulling all preceding equilibria toward the final product[16].

The causality behind the reaction's success lies in this final, energy-releasing step. The formation of the highly stable aromatic ring ensures that even with a complex equilibrium of polysulfide intermediates, the reaction proceeds efficiently to completion.

Gewald_Mechanism reactant reactant intermediate intermediate product product reagent reagent A Ketone/Aldehyde + Active Methylene Nitrile B Knoevenagel Adduct (α,β-Unsaturated Nitrile) A->B C Thiolated Intermediate B->C D Cyclized Intermediate (Dihydrothiophene) C->D E 2-Aminothiophene Product D->E R1 + Base - H₂O R1->L1 R2 + Elemental Sulfur (S₈) R2->L2 R3 Intramolecular Cyclization R3->L3 R4 Tautomerization (Aromatization) R4->L4

Caption: The reaction mechanism of the Gewald three-component synthesis.

The Evolution of a Classic: Methodological Advancements

Since its inception, the Gewald reaction has been the subject of extensive research aimed at improving its efficiency, broadening its scope, and aligning it with the principles of green chemistry. These advancements have transformed the synthesis from a classical benchtop procedure to a highly versatile and sustainable methodology.

MethodKey FeaturesAdvantagesRepresentative Reference(s)
Classical Gewald Basic catalyst (e.g., morpholine, triethylamine) in organic solvents (e.g., ethanol, DMF).Simple, robust, and well-established.[7][8]
Microwave-Assisted Use of microwave irradiation as the energy source.Dramatically reduced reaction times (minutes vs. hours), often higher yields.[7][8]
Ultrasound-Promoted Use of sonication to activate the reaction, often in aqueous media.Enhanced reaction rates, improved yields, and catalyst-free options.[6][17]
Organocatalysis Employment of small organic molecules like L-proline as catalysts.Milder reaction conditions, avoidance of toxic metal catalysts.[6][13]
Solid-Phase Synthesis One of the reactants is attached to a solid support.Facilitates purification and is amenable to combinatorial library synthesis.[13][14]
Green Solvents Use of water, deep eutectic solvents, or ionic liquids as the reaction medium.Reduced environmental impact, improved safety, and potential for catalyst recycling.[6]

These evolutions demonstrate a clear trajectory toward making the synthesis of 2-aminothiophenes more efficient, cost-effective, and environmentally benign, thereby increasing their accessibility for research and development.

The 2-Aminothiophene Core in Medicinal Chemistry: A Privileged Scaffold

The thiophene ring is considered a bioisostere of the phenyl group, meaning it can often substitute for a benzene ring in a drug molecule without loss of biological activity, while potentially improving properties like metabolic stability or solubility[6][18]. The 2-amino substitution provides a crucial vector for further chemical modification, allowing for the construction of vast and diverse chemical libraries. This combination of features makes the 2-aminothiophene scaffold a highly privileged core in drug discovery[11][19].

Derivatives have been shown to possess a remarkably broad spectrum of pharmacological activities, targeting a wide array of diseases.

Therapeutic AreaMechanism of Action / TargetExample Compound/ScaffoldReference(s)
Oncology Kinase inhibitors (e.g., PI3K), antiproliferative agents.PF-4989216, Raltitrexed[19][20]
Infectious Diseases Antibacterial (e.g., targeting RNA polymerase), antiviral, antifungal, antiprotozoal.Ureido-thiophene derivatives, SARS-CoV-2 inhibitors[6][18]
Anti-Inflammatory Non-steroidal anti-inflammatory drugs (NSAIDs).Tinoridine, Suprofen[6][20]
Metabolic Disorders GLP-1R positive allosteric modulators (Type 2 Diabetes).S-1 and S-2 chemotypes[21]
CNS Disorders Antipsychotics, anticonvulsants.Olanzapine, Tiagabine[19][20]
Leishmaniasis Inhibition of parasite growth (amastigote and promastigote forms).Various substituted 2-aminothiophenes[20][22][23]

This versatility underscores the importance of the Gewald reaction and its derivatives as a starting point for the development of novel therapeutics. The ability to easily synthesize a core structure with known, broad-spectrum biological potential is invaluable in modern drug discovery programs.

Practical Application: Experimental Protocols

To bridge theory and practice, this section provides detailed, self-validating protocols for the synthesis of 2-aminothiophene derivatives.

Experimental_Workflow A 1. Reactant Mixing B 2. Reaction (Heating & Stirring) A->B C 3. Work-up (Cooling & Precipitation) B->C D 4. Isolation (Vacuum Filtration) C->D E 5. Purification (Recrystallization) D->E F 6. Characterization (NMR, IR, MS) E->F

Caption: General experimental workflow for a typical Gewald synthesis.

Protocol 1: Classical Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes a standard, widely used Gewald reaction.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur (powdered)

  • Morpholine (or Triethylamine)

  • Ethanol (or Methanol)

Procedure:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq.), malononitrile (1.0 eq.), and ethanol (approx. 3-4 mL per mmol of cyclohexanone).

  • Catalyst Addition: Add the basic catalyst, morpholine (0.5 eq.), to the mixture. Stir for 10-15 minutes at room temperature. The formation of the Knoevenagel adduct may be observed as a slight warming or color change.

  • Sulfur Addition: Add finely powdered elemental sulfur (1.1 eq.) to the flask in one portion.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath. The product will typically precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield the pure 2-aminothiophene derivative as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry).

Protocol 2: Microwave-Assisted Gewald Synthesis

This protocol illustrates a green chemistry modification for accelerated synthesis[8].

Materials:

  • Ketone/Aldehyde (e.g., Acetophenone)

  • α-Cyanoester (e.g., Ethyl cyanoacetate)

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • Reactant Charging: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, add the ketone (1.0 eq.), α-cyanoester (1.0 eq.), elemental sulfur (1.1 eq.), morpholine (0.5 eq.), and ethanol (3-5 mL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of a scientific microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-15 minutes. The reaction is typically run with power modulation to maintain the target temperature.

  • Cooling: After the irradiation cycle is complete, cool the vial to room temperature using a compressed air stream.

  • Isolation and Purification: Once cooled, open the vial carefully. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. Isolate the crude product by filtration or extraction, followed by purification via recrystallization or column chromatography as needed.

Conclusion and Future Outlook

The discovery of 2-aminothiophene derivatives, driven by the ingenuity of the Gewald reaction, represents a significant chapter in the history of heterocyclic and medicinal chemistry. From its origins as a serendipitous discovery to its current status as a cornerstone of drug development, this scaffold's journey highlights the power of efficient synthetic methodology. The continued evolution of the Gewald synthesis toward greener and more efficient protocols ensures that the 2-aminothiophene core will remain a vital and accessible building block for future generations of scientists. The future will likely see further expansion of its applications, driven by the synthesis of novel derivatives and their evaluation against an ever-wider range of biological targets, solidifying the enduring legacy of this remarkable class of compounds.

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An In-depth Technical Guide to the Role of the Nitro Group in 2-Amino-3-methoxycarbonyl-5-nitrothiophene Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-amino-3-methoxycarbonyl-5-nitrothiophene scaffold is a cornerstone in synthetic organic chemistry, serving as a versatile building block for a myriad of complex heterocyclic systems. Its utility is largely derived from the carefully orchestrated interplay of its three distinct functional groups—an electron-donating amine, an electron-withdrawing ester, and a powerfully deactivating nitro group—all positioned on an aromatic thiophene ring. The synthesis of this and related 2-aminothiophenes is commonly achieved through the robust and efficient Gewald reaction, a one-pot multicomponent condensation of a carbonyl compound, an activated nitrile, and elemental sulfur.[1][2][3]

This guide provides an in-depth analysis of the title compound's reactivity, with a specific focus on the dominant and multifaceted role of the 5-nitro group. We will dissect how this single functional group profoundly dictates the molecule's electronic landscape, governs its susceptibility to nucleophilic and electrophilic attack, and offers a strategic handle for subsequent chemical transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical behavior of this important synthetic intermediate.

The Electronic Architecture: How the Nitro Group Shapes Reactivity

To comprehend the reactivity of this compound, one must first appreciate the electronic contributions of each substituent. The thiophene ring itself is an electron-rich aromatic system.[4] However, its inherent reactivity is dramatically modulated by the attached functional groups.

  • The 2-Amino Group (-NH₂): An activating, electron-donating group (EDG) through the resonance effect (+M), enriching the ring with electron density, particularly at the ortho and para positions (C3 and C5).

  • The 3-Methoxycarbonyl Group (-COOCH₃): An electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects, decreasing the ring's electron density.

  • The 5-Nitro Group (-NO₂): A powerful electron-withdrawing group, exerting strong inductive (-I) and resonance (-M) effects.[5][6]

The 5-nitro group is the most influential player. Its potent electron-withdrawing capacity, combined with that of the 3-methoxycarbonyl group, overwhelmingly counteracts the donating effect of the 2-amino group. This synergy transforms the entire thiophene ring into a highly electron-deficient (electrophilic) system.[6][7] This profound electronic shift is the primary determinant of the molecule's characteristic reactivity.

Caption: Dominant electronic influences on the thiophene ring.

Nucleophilic Aromatic Substitution (SNAr): An Activated Pathway

The most significant consequence of the electron-poor nature of the ring is its high reactivity towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[8] For an SNAr reaction to occur, two conditions are essential: the presence of a good leaving group and strong activation by electron-withdrawing groups.[8][9]

In derivatives of our title compound where the 2-amino group is replaced by a halogen (e.g., 2-chloro-3-methoxycarbonyl-5-nitrothiophene), the ring is exceptionally primed for SNAr. The nitro group plays a critical dual role:

  • Activation: It strongly withdraws electron density from the ring, making the carbon atom attached to the leaving group (C2) highly electrophilic and susceptible to attack by a nucleophile.[10]

  • Stabilization: It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The negative charge can be delocalized onto the oxygen atoms of the nitro group, a crucial factor for lowering the activation energy of this rate-determining step.[9][10]

The reaction proceeds via a two-step addition-elimination pathway. This reactivity allows for the facile introduction of a wide range of nucleophiles (amines, alkoxides, thiolates) at the C2 position, making it a powerful tool for molecular diversification.[11][12]

SNAr_Mechanism Start 2-Halo-5-nitrothiophene Derivative + Nucleophile (Nu⁻) Attack Nucleophilic Attack at C2 Start->Attack Intermediate Meisenheimer Complex(Resonance Stabilized by NO₂) Attack->Intermediate Addition Step (Rate-Determining) Elimination Loss of Leaving Group (X⁻) Intermediate->Elimination Stabilization is key Product Substituted Product Elimination->Product Elimination Step (Aromaticity Restored)

Caption: Workflow for the SNAr reaction on an activated nitrothiophene.

Exemplary Protocol: SNAr with a Secondary Amine

This protocol describes a general procedure for the substitution of a chloro-substituent at the C2 position with a generic secondary amine, based on established methodologies for SNAr on nitro-activated aromatic systems.[11][13]

Objective: To synthesize Methyl 2-(dialkylamino)-5-nitrothiophene-3-carboxylate.

Materials:

  • Methyl 2-chloro-5-nitrothiophene-3-carboxylate (1.0 eq)

  • Secondary Amine (e.g., Piperidine, Morpholine) (2.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 2-chloro-5-nitrothiophene-3-carboxylate and potassium carbonate.

  • Add anhydrous DMF via syringe to dissolve the solids.

  • Add the secondary amine dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, washing thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Self-Validation: The success of the protocol is validated by the complete consumption of the starting material (monitored by TLC) and characterization of the product via NMR and Mass Spectrometry, which will confirm the incorporation of the amine nucleophile and the loss of the chloro group.

Electrophilic Aromatic Substitution: A Deactivated Pathway

In stark contrast to its reactivity with nucleophiles, the thiophene ring of the title compound is strongly deactivated towards electrophilic aromatic substitution (EAS). The combined electron-withdrawing power of the nitro and methoxycarbonyl groups reduces the ring's nucleophilicity to such an extent that reactions with electrophiles are generally unfavorable and require harsh conditions.[14][15]

While the 2-amino group is an ortho-, para-director, its activating influence is insufficient to overcome the deactivation. The C4 position is the only available site for substitution, but the high activation barrier makes such reactions synthetically challenging and often impractical.

Reactivity of the Nitro Group: The Gateway to New Scaffolds

Beyond its profound electronic influence on the ring, the nitro group is itself a versatile functional handle. Its most important transformation is reduction to an amino group, a reaction that fundamentally alters the molecule's electronic character and opens up entirely new avenues for synthesis.[16][17]

The reduction converts a strongly electron-withdrawing group into a potent electron-donating group, transforming the electron-poor thiophene into an electron-rich 2,5-diaminothiophene derivative. This "umpolung" of reactivity switches the molecule's preference from nucleophilic to electrophilic substitution and provides a new primary amine for further functionalization. This transformation is pivotal in the synthesis of many biologically active compounds.[16][18]

Nitro_Reduction Start 2-Amino-3-methoxycarbonyl- 5-nitrothiophene Process Reduction (e.g., SnCl₂/HCl, H₂/Pd-C) Start->Process Product Methyl 2,5-diamino- thiophene-3-carboxylate Process->Product Key Transformation

Caption: Synthetic workflow for the reduction of the nitro group.

Experimental Protocol: Reduction of the Nitro Group with Tin(II) Chloride

This protocol is a classic and reliable method for the reduction of aromatic nitro groups.[17]

Objective: To synthesize Methyl 2,5-diaminothiophene-3-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Sodium Hydroxide (NaOH) solution (e.g., 5M)

Procedure:

  • Suspend this compound in ethanol or ethyl acetate in a round-bottom flask.

  • In a separate beaker, dissolve tin(II) chloride dihydrate in concentrated HCl. Caution: This is an exothermic process.

  • Cool the thiophene suspension in an ice bath and add the acidic tin(II) chloride solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until TLC analysis indicates full consumption of the starting material.

  • Cool the mixture again in an ice bath and carefully basify by the slow addition of a concentrated NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting diamine is often used directly in the next step due to its potential instability and susceptibility to oxidation. If necessary, purification can be attempted via column chromatography under an inert atmosphere.

Self-Validation: The reduction can be confirmed by the disappearance of the characteristic IR stretches for the nitro group and the appearance of a new N-H stretch for the primary amine. Mass spectrometry will show a corresponding decrease in molecular weight.

Summary of Reactivity

The directing influence of the 5-nitro group on the reactivity of this compound is summarized below.

Reaction TypeReactivity LevelFavored Position(s)Role of the 5-Nitro Group
Nucleophilic Aromatic Substitution (SNAr) High (with a leaving group at C2)C2Strong activation; stabilization of Meisenheimer complex
Electrophilic Aromatic Substitution (EAS) Very LowC4 (theoretically)Strong deactivation of the entire ring system
Nitro Group Reduction HighC5 (the nitro group itself)Acts as a reactive handle for transformation

Conclusion

The 5-nitro group in this compound is not merely a passive substituent; it is the central command of the molecule's chemical behavior. Its powerful electron-withdrawing nature fundamentally reshapes the electronic landscape of the thiophene ring, transforming it from an electron-rich to a severely electron-deficient system. This electronic reversal deactivates the ring towards electrophiles while simultaneously activating it for nucleophilic attack, a characteristic that chemists can exploit for strategic molecular design. Furthermore, the nitro group itself serves as a crucial synthetic linchpin, whose reduction to an amine completely inverts the ring's electronic character, paving the way for a different set of chemical transformations. Understanding the dominant role of this group is paramount for any scientist aiming to effectively utilize this versatile scaffold in the fields of drug discovery, materials science, and synthetic chemistry.

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Methodological & Application

Application Notes and Protocols: Synthesis of Disperse Dyes from 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of azo disperse dyes utilizing 2-Amino-3-methoxycarbonyl-5-nitrothiophene as the diazo component. Thiophene-based azo dyes are a significant class of disperse dyes, known for their bright, strong color shades and good fastness properties on hydrophobic fibers like polyester.[1][2][3] The presence of the electron-withdrawing nitro group and the methoxycarbonyl group on the thiophene ring results in a significant bathochromic shift, enabling the production of dyes in the valuable red to blue-green color space.[1][4] This guide details the underlying chemical principles, step-by-step experimental protocols for diazotization and coupling reactions, and key considerations for achieving high-purity, high-yield synthesis. The protocols are designed to be self-validating, with explanations for critical procedural steps to ensure reproducibility and success.

Introduction: The Significance of Thiophene-Based Azo Dyes

The commercial success of disperse dyes derived from substituted 2-aminothiophenes began with the development of efficient synthetic routes, most notably the Gewald one-pot synthesis, which made the precursor amines readily accessible.[2][5] These heterocyclic amines have proven to be excellent diazo components, offering a distinct advantage over traditional aniline-based dyes. The thiophene nucleus, particularly when substituted with electron-withdrawing groups, acts as a potent auxochrome, leading to a deepening of color (bathochromic effect).[2][6] This allows for the creation of brilliant blue and green shades on synthetic fabrics, which are often difficult to achieve with other dye classes and can serve as alternatives to more expensive anthraquinone dyes.[2][3]

The title compound, this compound, is a particularly valuable intermediate. The strong electron-withdrawing nature of the 5-nitro group is crucial for achieving the desired blue to greenish-blue hues.[1][4] The 3-methoxycarbonyl group further influences the electronic properties and can impact the dye's sublimation fastness and affinity for the fiber. Dyes synthesized from this intermediate are known for their good to excellent fastness properties, including light, washing, and sublimation fastness, making them highly desirable for commercial textile applications.[1][2]

Reaction Schematics and Workflow

The synthesis of disperse dyes from this compound follows a classical two-step diazotization-coupling sequence. The overall workflow involves the conversion of the primary aromatic amine into a reactive diazonium salt, which is then reacted with an electron-rich coupling component to form the final azo dye.

Overall Synthesis Workflow

The following diagram outlines the key stages of the synthesis process, from the starting amine to the final purified disperse dye.

Synthesis_Workflow cluster_prep Preparation cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Purification Start 2-Amino-3-methoxycarbonyl- 5-nitrothiophene Reagents Acidic Medium (e.g., H₂SO₄, Acetic/Propionic Acid) Start->Reagents Dissolution Diazotizing_Agent Nitrosyl Sulfuric Acid or NaNO₂ Solution Reagents->Diazotizing_Agent Addition at 0-5 °C Diazonium_Salt Thiophene Diazonium Salt (Intermediate) Diazotizing_Agent->Diazonium_Salt Forms unstable salt Coupling_Component Electron-Rich Coupler (e.g., N,N-dialkylaniline, Naphthol derivative) Diazonium_Salt->Coupling_Component Electrophilic Aromatic Substitution Azo_Dye Crude Azo Disperse Dye Coupling_Component->Azo_Dye Purification Filtration, Washing, Recrystallization Azo_Dye->Purification Final_Product Purified Disperse Dye Purification->Final_Product

Caption: General workflow for the synthesis of disperse dyes.

Chemical Reaction Pathway

The core of the synthesis is the formation of an azo bridge (-N=N-) linking the thiophene ring to the coupling component.

Caption: Chemical pathway from amine to azo dye. (Note: Placeholder images are used for intermediate and final structures as they vary with the coupler).

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. Diazonium salts are unstable and potentially explosive when dry; they should always be kept in solution and used immediately after preparation.

PART 1: Preparation of the Diazonium Salt Solution

This protocol describes the conversion of this compound into its corresponding diazonium salt. The use of a strong acid and low temperature is critical to stabilize the resulting salt.[7]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Propionic Acid

  • Acetic Acid

  • Ice

Protocol:

  • Dissolution of the Amine:

    • In a 250 mL beaker, prepare an acid mixture by combining acetic acid and propionic acid in a 5:1 ratio (e.g., 50 mL acetic acid and 10 mL propionic acid).[2]

    • Carefully add 0.02 mol of this compound to the acid mixture with stirring. Continue stirring for approximately 20 minutes until the amine is fully dissolved.

    • Cool the resulting solution to 0-5 °C in an ice bath. This low temperature is crucial for the stability of the diazonium salt to be formed.[8]

  • Preparation of Diazotizing Agent:

    • In a separate beaker, carefully dissolve 1.4 g (0.02 mol) of sodium nitrite in 5 mL of concentrated sulfuric acid. This should be done slowly and in an ice bath to control the exothermic reaction and form nitrosyl sulfuric acid.[9]

    • Maintain the temperature of this solution below 10 °C.

  • Diazotization Reaction:

    • Slowly add the cold nitrosyl sulfuric acid solution dropwise to the cooled amine solution from step 1.

    • Causality: The slow, dropwise addition is essential to maintain the reaction temperature between 0-5 °C. A rise in temperature can lead to the decomposition of the diazonium salt and the formation of unwanted byproducts.[7]

    • After the addition is complete, continue stirring the mixture for an additional 1-2 hours at 0-5 °C.[2]

    • The completion of the reaction can be checked by spotting a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) indicates the presence of excess nitrous acid, signifying the completion of diazotization.

    • The resulting clear diazonium salt solution (diazo liquor) should be used immediately in the subsequent coupling reaction.

PART 2: Azo Coupling Reaction

The diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds (coupling components) such as phenols and anilines in an electrophilic aromatic substitution reaction.[10][11]

Materials:

  • Diazo liquor (from Part 1)

  • Coupling Component (e.g., N,N-diethylaniline, 2-naphthol, N-phenylmaleimide derivatives)[1]

  • Acetic Acid

  • Sodium Acetate or Sodium Hydroxide (10% aqueous solution)

  • Ethanol or Dimethylformamide (DMF) for recrystallization

Protocol:

  • Preparation of the Coupler Solution:

    • Dissolve 0.02 mol of the chosen coupling component in a suitable solvent (e.g., acetic acid or a water/acetic acid mixture) in a 500 mL beaker.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Coupling Reaction:

    • Slowly add the cold diazo liquor (from Part 1) to the cold coupler solution over a period of 30-40 minutes with vigorous stirring.[12]

    • Maintain the temperature below 10 °C throughout the addition.

    • Causality: The reaction is typically carried out under weakly acidic conditions (pH 4-5) for coupling with amines, or weakly alkaline conditions for coupling with phenols. This is because the concentration of the active diazonium ion is highest in acidic solution, while the reactivity of the coupling component (phenoxide ion or free amine) is enhanced at higher pH. The optimal pH represents a compromise to ensure a reasonable reaction rate.

    • After the addition, continue stirring the reaction mixture for an additional 2-3 hours in the ice bath.[12]

  • Isolation and Purification of the Dye:

    • Adjust the pH of the mixture to 4-5 by slowly adding a 10% sodium hydroxide solution or a saturated solution of sodium acetate.[2][12] This will precipitate the azo dye.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Dry the crude product in a vacuum oven at 60 °C.

    • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol, DMF, or an acetic acid/DMF mixture.[6][12] The purity can be checked by Thin Layer Chromatography (TLC).[12]

Data Presentation: Properties of Synthesized Dyes

The choice of coupling component significantly influences the final color and properties of the disperse dye. The table below summarizes the expected outcomes with various classes of couplers based on published literature.

Coupling Component ClassExample CouplerExpected Color Shadeλmax Range (nm)Key Properties & References
N,N-Dialkylanilines N-ethyl-N-(2-hydroxyethyl)anilineGreenish-Blue580 - 640High tinctorial strength, good fastness properties. The benzene analogues are typically orange to red, highlighting the bathochromic effect of the thiophene ring.[1]
N-Arylmaleimides N-(p-tolyl)maleimideRed to Violet500 - 560Good to very good depth and levelness on nylon and polyester; good light fastness and excellent wash fastness.[1]
Naphthol Derivatives 2-NaphtholViolet to Blue550 - 600Can produce blue azo dyes; moderate coloration on cellulose acetate with good wash fastness.[1][3]
Benzomorpholines BenzomorpholineGreen630 - 670Known to produce greener shades compared to simple aniline couplers.[1]
Tetrahydroquinolines TetrahydroquinolineBlue600 - 640Provides bathochromic shifts leading to deep blue colors.[4]

Conclusion and Field-Proven Insights

The synthesis of disperse dyes from this compound provides a reliable and versatile route to high-performance colorants for synthetic fibers. The protocols outlined in this guide are based on established and peer-reviewed methodologies.[1][2][12]

Expert Insights:

  • Purity of the Amine: The success of the diazotization reaction is highly dependent on the purity of the starting 2-aminothiophene derivative. Impurities can lead to side reactions and the formation of tarry byproducts. Recrystallization of the starting amine is recommended if its purity is in doubt.

  • Control of Temperature: Temperature control is the most critical parameter in this synthesis. Failure to maintain low temperatures (0-5 °C) during diazotization and coupling will result in significantly lower yields and impure products.

  • Solvent Choice for Recrystallization: The choice of solvent for purification is crucial. While ethanol is often sufficient, less soluble dyes may require stronger solvents like DMF or acetic acid. A mixed-solvent system can be effective for achieving high purity crystals.[12]

By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can successfully synthesize a range of novel disperse dyes with desirable properties for various applications in the textile industry and materials science.

References

  • Abdou, M. M. (n.d.). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Egyptian Petroleum Research Institute.

  • Nassar, H. S. (n.d.). New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. American Journal of Chemistry.

  • Sabnis, R. W., & Rangnekar, D. W. (1989). Synthesis of Azo Benzo(b)thiophene Derivatives and Their Application as Disperse Dyes. Dyes and Pigments.

  • Ezem, N. P., et al. (2017). Synthesis And Application Of Heterocyclic Disperse And Acid Dyes Derived From 2-Aminothiophene And Conventional Amines As The Diazo Components. International Journal of Advanced Research and Publications.

  • (PDF) Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (n.d.). Retrieved from

  • BIS AZO disperse dyes derived from 2-amino 5(4'-nitro phenyl) 1, 3, 4-thiadiazole. (2024). International Journal of Research and Analytical Reviews.

  • Uygur, A. (2005). Novel azo disperse dyes derived from aminothiophenes: Synthesis and UV-Visible studies. Dyes and Pigments.

  • Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. (n.d.). Retrieved from

  • Shaker, A. M., et al. (2012). Synthesis of Some Monoazo Disperse Dyes Derived from Aminothienochromene. Molecules.

  • Synthesis and applications of new aminothienopyridazines disperse dyes on polyester fabric. (2014). International Journal of Current Microbiology and Applied Sciences.

  • Chen, K.-T., et al. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Polymers.

  • Dickey, J. B., & Towne, E. B. (n.d.). Azo Dyes from Substituted 2‐Aminothiophens. Journal of the Society of Dyers and Colourists.

  • Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. (2013). International Journal of ChemTech Research.

  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025). Molecules.

  • 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025). ResearchGate.

  • Diazotisation. (n.d.). Organic Chemistry Portal.

  • COUPLING REACTIONS OF DIAZONIUM SALTS. (2021, March 2). YouTube.

  • Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI. (2021). International Journal of Pharmaceutical Sciences Review and Research.

  • Patil, C. J., et al. (2015). Coupling reactions involving aryldiazonium salt: Part-II. Chemoselective condensation with acetyl acetone and antibacterial activity. Der Chemica Sinica.

Sources

Application Notes & Protocols: Coupling Reactions of Diazotized Methyl 2-Amino-5-Nitrothiophene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiophene-Based Azo Scaffolds

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, thiophene-based azo dyes and their derivatives represent a class of molecules with remarkable versatility.[1][2] The inherent electronic properties of the thiophene ring, particularly when substituted with electron-withdrawing groups, can be leveraged to create chromophores with unique spectral properties and significant biological activity.[2][3] Methyl 2-amino-5-nitrothiophene-3-carboxylate is a key precursor in this field. The electron-withdrawing nature of both the nitro (-NO₂) and carboxylate (-COOCH₃) groups makes the 2-amino group weakly basic, presenting specific challenges and opportunities in its diazotization.

This guide provides an in-depth exploration of the diazotization of methyl 2-amino-5-nitrothiophene-3-carboxylate and its subsequent coupling reactions. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols for synthesis, and discuss the applications of the resulting azo compounds in drug discovery and beyond. The protocols are designed to be self-validating, with explanations for each step to empower researchers to adapt and troubleshoot these powerful synthetic methods.

Section 1: The Chemistry of Diazotization and Azo Coupling

The overall process is a robust two-step synthesis: (1) the conversion of the primary aromatic amine to a diazonium salt, and (2) the electrophilic aromatic substitution reaction of this salt with a coupling partner.[4]

The Diazotization of a Weakly Basic Heterocyclic Amine

The conversion of a primary aromatic amine to a diazonium salt (R-N₂⁺) is achieved through its reaction with nitrous acid (HNO₂).[5] Nitrous acid is unstable and is therefore generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5]

The amine substrate, methyl 2-amino-5-nitrothiophene-3-carboxylate, is considered "weakly basic" because the electron density on the amino nitrogen is significantly reduced by the resonance and inductive effects of the adjacent nitro and carboxylate groups. This low basicity means that harsher acidic conditions or alternative diazotization methods may be required compared to simple anilines.[6][7] The reaction is highly exothermic and the resulting diazonium salt is thermally unstable; therefore, strict temperature control is paramount.[4]

Diazotization_Mechanism cluster_0 In Situ Generation of Nitrous Acid cluster_1 Formation of the Diazonium Ion NaNO2 Sodium Nitrite (NaNO₂) HONO Nitrous Acid (HONO) NaNO2->HONO + 2H⁺, -Na⁺ H+ Acid (H⁺) Amine Ar-NH₂ (Thiophene Amine) Nitrosoamine Ar-NH-N=O (N-Nitrosoamine) Amine->Nitrosoamine + HONO, -H₂O Diazohydroxide Ar-N=N-OH (Diazohydroxide) Nitrosoamine->Diazohydroxide Tautomerization Diazonium Ar-N₂⁺ (Diazonium Ion) Diazohydroxide->Diazonium + H⁺, -H₂O

Caption: Mechanism of the diazotization of a primary aromatic amine.

The Azo Coupling Reaction

The diazonium ion is a weak electrophile that readily reacts with electron-rich aromatic compounds (coupling partners) in an electrophilic aromatic substitution reaction.[8][9] The choice of coupling partner and the control of pH are critical for a successful reaction.

  • Phenolic and Naphtholic Couplers: These compounds are activated under alkaline conditions (pH 8-10), which deprotonate the hydroxyl group to form a highly nucleophilic phenoxide or naphthoxide ion.[9]

  • Aromatic Amine Couplers: These partners are most reactive in slightly acidic conditions (pH 5-7).[8] A higher pH would deprotonate the diazonium ion, while a much lower pH would protonate the coupling amine, deactivating it.

  • Active Methylene Couplers: Compounds with a methylene group flanked by two electron-withdrawing groups (e.g., β-keto-esters) can also act as nucleophiles. This often leads to a Japp-Klingemann reaction, which produces hydrazones instead of azo dyes and is a powerful tool for synthesizing other heterocyclic systems like pyrazoles and indoles.[10][11]

Azo_Coupling_Workflow cluster_couplers Choice of Coupling Partner start Methyl 2-amino- 5-nitrothiophene- 3-carboxylate diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Thiophene Diazonium Salt (Unstable Intermediate) diazotization->diazonium coupling Azo Coupling Reaction diazonium->coupling phenol Phenols / Naphthols (Alkaline pH) phenol->coupling aniline Anilines (Slightly Acidic pH) aniline->coupling active_methylene Active Methylene Cmpds. (e.g., β-keto-esters) active_methylene->coupling product Thiophene-Based Azo Compound (Final Product) coupling->product

Caption: General workflow for the synthesis of thiophene-based azo compounds.

Section 2: Detailed Experimental Protocols

Safety Precaution: Diazonium salts are potentially explosive, especially when dry. They should always be prepared and used in solution without isolation. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The diazotization reaction should be maintained at 0–5 °C in an ice-water bath to prevent decomposition and potential hazards.

Protocol 1: Diazotization of Methyl 2-amino-5-nitrothiophene-3-carboxylate

This protocol details the formation of the key diazonium salt intermediate. Due to its instability, this solution must be used immediately in a subsequent coupling reaction.

Materials:

  • Methyl 2-amino-5-nitrothiophene-3-carboxylate

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Equipment:

  • Three-necked round-bottom flask (RBF)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

Procedure:

  • Amine Suspension: In the three-necked RBF, suspend methyl 2-amino-5-nitrothiophene-3-carboxylate (1.0 eq) in a mixture of distilled water and concentrated HCl (3.0 eq).

    • Rationale: The strong acid is necessary to protonate the weakly basic amine, forming the hydrochloride salt, which aids in solubility and prepares it for reaction with nitrous acid.

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath with continuous stirring. Ensure the temperature is stable before proceeding.

    • Rationale: Low temperature is critical to prevent the premature decomposition of both the nitrous acid and the diazonium salt product.[4] Decomposition can lead to side reactions and reduced yield.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water. Add this solution dropwise from the dropping funnel to the stirred amine suspension over 20-30 minutes.

    • Rationale: A slight excess of NaNO₂ ensures complete reaction. The slow, dropwise addition is crucial to control the exothermic reaction and maintain the temperature below 5 °C.

  • Reaction Monitoring: Maintain stirring at 0–5 °C for an additional 30 minutes after the addition is complete. The reaction mixture should become a clear, pale yellow solution.

    • Rationale: This period ensures the diazotization goes to completion.

  • Confirmation (Optional): A spot test with starch-iodide paper can check for the presence of excess nitrous acid (a positive test turns the paper blue-black). If the test is negative, a small amount of additional NaNO₂ solution can be added.

    • Rationale: Excess nitrous acid can be quenched with a small amount of urea or sulfamic acid before coupling, as it can otherwise react with activated coupling partners.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol describes the synthesis of a classic thiophene-azo-naphthol dye.

Materials:

  • Freshly prepared thiophene diazonium salt solution (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Naphthoxide Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq relative to the starting amine) in a 10% aqueous solution of sodium hydroxide.

    • Rationale: The alkaline medium deprotonates the hydroxyl group of 2-naphthol, forming the highly reactive naphthoxide anion, which is a potent nucleophile for the coupling reaction.[9]

  • Cooling: Cool the naphthoxide solution to 0–5 °C in an ice-water bath with stirring.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the stirred naphthoxide solution. The addition should be done portion-wise or via a dropping funnel, keeping the temperature below 10 °C.

    • Rationale: A vibrant, deeply colored precipitate of the azo dye should form immediately. Maintaining a low temperature and alkaline pH is essential for maximizing yield.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling is complete.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral to pH paper.

    • Rationale: This removes excess base and inorganic salts.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C).

Section 3: Data Presentation and Characterization

The resulting azo compounds are typically intensely colored solids. Their properties can be tailored by the choice of coupling partner.

Coupling PartnerReaction pHExpected ColorTypical Yield Range
2-NaphtholAlkaline (8-10)Red to Deep Violet85-95%
PhenolAlkaline (8-10)Orange to Red80-90%
N,N-DimethylanilineAcidic (5-7)Red to Magenta75-85%
Salicylic AcidAlkaline (8-10)Yellow to Orange70-80%
Ethyl AcetoacetateNeutral to aklalineYellow (Hydrazone)65-75%

Characterization:

  • UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λₘₐₓ), which is indicative of the compound's color and conjugation system.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N=N stretch (typically weak, ~1400-1450 cm⁻¹), C=O of the ester, and N-O of the nitro group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the final structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula of the synthesized compound.

Section 4: Applications in Drug Development and Research

Thiophene-based azo compounds are of significant interest to researchers in drug discovery due to their broad spectrum of pharmacological activities.[1][2]

  • Antimicrobial Agents: The incorporation of the thiophene moiety into an azo dye scaffold has been shown to yield compounds with potent antibacterial and antifungal properties.[2][12]

  • Anticancer Activity: Many novel azo dyes containing heterocyclic systems are being investigated for their cytotoxic effects against various cancer cell lines.[2][12] The extended π-conjugated system can intercalate with DNA or inhibit key enzymes.

  • Industrial Dyes: These compounds often exhibit excellent dyeing properties, particularly as disperse dyes for synthetic fibers like polyester, due to their hydrophobicity and high molar extinction coefficients.[3]

  • Molecular Switches and Sensors: The azo bond can undergo reversible cis-trans isomerization upon exposure to light, making these molecules candidates for photoswitchable drugs and advanced materials.

The synthetic protocols detailed here provide a reliable pathway to access these valuable molecular scaffolds, enabling further exploration of their potential in both medicinal and materials science.

References

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • SynArchive. Japp-Klingemann Reaction. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • Slideshare. Japp klingemann reaction. [Link]

  • ResearchGate. The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. [Link]

  • ResearchGate. Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions. [Link]

  • ES Food & Agroforestry. Synthetic Procedures, Properties, and Applications of Thiophene-based Azo Scaffolds. [Link]

  • Scribd. Azo Coupling of Heteroaromatic Diazonium Ions. [Link]

  • JoVE. Aryldiazonium Salts to Azo Dyes: Diazo Coupling. [Link]

  • Wikipedia. Azo coupling. [Link]

  • Bentham Science. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. [Link]

  • Organic Chemistry: An Indian Journal. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. [Link]

  • Google Patents.
  • University of Toronto. The Synthesis of Azo Dyes. [Link]

  • R Discovery. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. [Link]

  • National Institutes of Health. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [Link]

  • Organic Chemistry Portal. Diazotisation. [Link]

  • ResearchGate. A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. [Link]

  • ACS Publications. Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. [Link]

  • National Institutes of Health. Aliphatic Amines Unlocked for Selective Transformations through Diazotization. [Link]

  • ResearchGate. Azo Dyes from Substituted 2‐Aminothiophens. [Link]

  • ResearchGate. Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to... [Link]

  • Um-Salama Science Journal. Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. [Link]

  • ResearchGate. Proposed mechanism for the nitrozation and coupling reactions. [Link]

  • Google Patents. Mixtures of azo dyes from 2-amino-3-nitro-5-acyl thiophenes and certain aniline couplers.
  • Semantic Scholar. SYNTHESIS AND APPLICATION OF AZO DYES DERIVED FROM 2-AMINO-1, 3,4-THIADIAZOLE-2-THIOL ON POLYESTER FIBRE. [Link]

  • National Institutes of Health. Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate. [Link]

  • Digital Repository. Article - Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. [Link]

  • Journal of the Chemical Society B: Physical Organic. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. [Link]

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"Experimental procedure for synthesizing thieno[2,3-d]pyrimidines from 2-Amino-3-methoxycarbonyl-5-nitrothiophene"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. The protocol details the cyclization of methyl 2-amino-5-nitrothiophene-3-carboxylate using formamide. This application note is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and safety protocols.

Introduction

Thieno[2,3-d]pyrimidine derivatives are a significant class of heterocyclic compounds, recognized for their structural similarity to endogenous purines, which allows them to interact with a variety of biological targets.[1][2] This structural analogy has led to their investigation and development as potent therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] The 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one core, in particular, serves as a versatile intermediate for the synthesis of more complex, biologically active molecules.[6][7]

The synthesis described herein follows a well-established and efficient route involving the annulation of a pyrimidine ring onto a 2-aminothiophene precursor. This method provides a direct approach to the desired thieno[2,3-d]pyrimidin-4-one scaffold.

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of methyl 2-amino-5-nitrothiophene-3-carboxylate with formamide, which serves as both a reactant and a solvent. The reaction is typically carried out at elevated temperatures.

Reaction Scheme:

Caption: Overall reaction for the synthesis of 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one.

Mechanism:

The reaction is believed to proceed through an initial formylation of the amino group of the thiophene derivative by formamide, followed by an intramolecular cyclization with the elimination of methanol. This type of reaction is analogous to the Gould-Jacobs reaction for quinoline synthesis.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes (Example)
Methyl 2-amino-5-nitrothiophene-3-carboxylate43028-48-4C₆H₆N₂O₄S218.19Purity ≥98% (e.g., Sigma-Aldrich, Alfa Aesar)
Formamide75-12-7CH₃NO45.04Anhydrous, Purity ≥99.5% (e.g., Sigma-Aldrich, Fisher)
Ethanol64-17-5C₂H₆O46.07Reagent grade, for recrystallization

Experimental Protocol

This protocol is based on established procedures for the synthesis of thieno[2,3-d]pyrimidin-4-ones.[1]

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 2-amino-5-nitrothiophene-3-carboxylate (e.g., 0.01 mol, 2.18 g).

  • Add an excess of formamide (e.g., 5-10 mL). Formamide acts as both a reagent and a solvent.

  • Place the flask in a heating mantle or an oil bath.

Step 2: Reaction Execution

  • Heat the reaction mixture to reflux (the boiling point of formamide is 210 °C, but the reaction is often carried out at a lower reflux temperature depending on the setup) with continuous stirring.

  • Maintain the reflux for approximately 5-7 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture).

Step 3: Work-up and Isolation

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water with stirring.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove any residual formamide.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Dry the purified product under vacuum to obtain 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • Melting Point: Determine the melting point and compare it with the literature value.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • IR Spectroscopy: To identify the characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight.

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

Chemical Handling:

  • Formamide: Formamide is a teratogen and is harmful if swallowed or absorbed through the skin.[1] Handle it in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Methyl 2-amino-5-nitrothiophene-3-carboxylate: May cause skin and eye irritation. Avoid inhalation of dust.

Reaction Conditions: The reaction is performed at high temperatures. Use appropriate heating equipment and take precautions to avoid thermal burns.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Weigh Reagents: - Methyl 2-amino-5-nitrothiophene-3-carboxylate - Formamide B Combine reagents in a round-bottom flask A->B C Heat to reflux with stirring (5-7 hours) B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E Reaction Complete F Precipitate product in cold water E->F G Filter the solid product F->G H Wash with cold water and ethanol G->H I Recrystallize from ethanol H->I J Dry under vacuum I->J K Characterize the final product (NMR, IR, MS, MP) J->K

Caption: Step-by-step workflow for the synthesis of 6-nitrothieno[2,3-d]pyrimidin-4(3H)-one.

References

  • Der Pharma Chemica. Synthesis and biological evaluation of 3N-substituted-thieno[2,3-d] pyrimidines. Available at: [Link]

  • PubMed. Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. Available at: [Link]

  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3988.
  • Pal, M., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(46), 9204-9216.
  • Longdom Publishing. Synthesis, Structural Elucidation of Novel Thieno [2, 3-d] Pyrimid. Available at: [Link]

  • Gangjee, A., et al. (2021). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 217, 113337.
  • Tong, N., et al. (2020). Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism. Journal of Medicinal Chemistry, 63(15), 8348-8366.
  • Lin, C. W., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Biomolecules, 9(10), 631.
  • SciSpace. Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Available at: [Link]

  • Zhelyazkova, T., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3288.
  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie/Chemical Monthly, 132(3), 279-293.
  • Google Patents. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide.
  • El-Sayed, N. N. E. (2014). Synthesis and anticancer activity of novel 2-(4-amino-5-isocyano- methyl-2,3-dihydro-thiophen-2-yl). Der Pharma Chemica, 6(5), 346-355.

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Application Notes & Protocols: The Strategic Use of 2-Amino-3-methoxycarbonyl-5-nitrothiophene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of the 2-amino-3-methoxycarbonyl-5-nitrothiophene scaffold. We will explore its significance as a privileged starting material, detailing its reactivity and showcasing its utility in the synthesis of potent, biologically active compounds. The protocols and insights provided herein are grounded in established chemical principles and validated by peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The 2-Aminothiophene Scaffold

The 2-aminothiophene core is a highly valued heterocyclic motif in medicinal chemistry, recognized for its ability to serve as a synthon for a diverse array of biologically active molecules.[1][2] Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3] The specific molecule, this compound, is a particularly powerful building block due to its trifunctional nature. Each functional group offers a distinct chemical handle for molecular elaboration, making it an ideal starting point for library synthesis and lead optimization campaigns.

The strategic positioning of its functional groups dictates its chemical utility:

  • The 2-Amino Group: Acts as a potent nucleophile or a site for building complex side chains, often crucial for interacting with biological targets.

  • The 3-Methoxycarbonyl Group: An ester that can be readily hydrolyzed to a carboxylic acid or converted to an amide, providing another key point for diversification and interaction with target proteins.

  • The 5-Nitro Group: A strong electron-withdrawing group that activates the thiophene ring. Crucially, it can be chemically reduced to a primary amine, unlocking a secondary vector for molecular growth and modification.

The following diagram illustrates the synthetic potential inherent in this trifunctional scaffold.

G scaffold This compound amino 2-Amino Group (Nucleophile) scaffold->amino ester 3-Methoxycarbonyl Group (Ester) scaffold->ester nitro 5-Nitro Group (Reducible) scaffold->nitro r1 N-Alkylation / N-Arylation Amide / Sulfonamide Formation amino->r1 r2 Hydrolysis to Acid Amidation ester->r2 r3 Reduction to Amine, followed by Acylation, etc. nitro->r3

Caption: Synthetic vectors of this compound.

Application Showcase: Synthesis of Tubulin Polymerization Inhibitors

One of the most compelling applications for the 2-aminothiophene scaffold is in the development of anticancer agents that target microtubule dynamics.[4] Microtubules are essential for mitotic spindle formation during cell division, making them a validated target for cancer therapy.[4] While the direct use of the 5-nitro variant is not extensively documented in this specific context, a closely related class of compounds, 2-alkoxycarbonyl-3-arylamino-5-arylthiophenes , has been shown to be potent inhibitors of tubulin polymerization by binding to the colchicine site.[4]

The synthesis of these inhibitors serves as an excellent model for the potential derivatization of the this compound core. The key synthetic transformation is the coupling of an aryl group to the 2-amino position, a reaction for which our title compound is primed.

Mechanism of Action: Microtubule Disruption

The synthesized thiophene derivatives function as Vascular Disrupting Agents (VDAs) and cytotoxic agents by inhibiting the polymerization of tubulin into microtubules.[4] This disruption leads to mitotic arrest and ultimately induces apoptosis (programmed cell death) in rapidly proliferating cancer cells. The trimethoxyphenyl moiety, commonly installed on the 2-amino group, is a classic pharmacophore that interacts with key residues in the colchicine-binding site on tubulin.[4]

Structure-Activity Relationship (SAR) Insights

Research into 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)thiophene derivatives has revealed key structural features that govern their potent antiproliferative activity.[4] The substitution pattern at the C-5 position of the thiophene ring plays a critical role in modulating potency.[4]

Rationale for Experimental Choices:

  • Maintaining the Core: The 2-alkoxycarbonyl and 3-(3,4,5-trimethoxyanilino) functions were kept unmodified as they are known to be crucial for binding at the colchicine site.[4]

  • Exploring C-5 Substituents: A variety of aryl and heteroaryl moieties were introduced at the C-5 position to probe a hydrophobic pocket within the binding site.[4]

  • Electron-Releasing vs. Electron-Withdrawing Groups: The study systematically compared electron-releasing groups (ERGs) like methyl and methoxy with electron-withdrawing groups (EWGs) like fluorine and chlorine to determine their effect on activity.[4]

The data below summarizes the antiproliferative activity of several key analogs against a panel of cancer cell lines.

Compound IDC-5 SubstituentL1210 (IC₅₀, µM)FM3A (IC₅₀, µM)CEM (IC₅₀, µM)HeLa (IC₅₀, µM)Tubulin IC₅₀ (µM)
4a Phenyl0.130.240.180.161.2
4c 2'-Thienyl0.130.160.150.131.2
4i p-Tolyl0.160.250.230.181.2
4k p-Methoxyphenyl0.840.160.200.221.5
CA-4 (Ref.) -0.0020.0020.0020.0031.1

Data synthesized from literature.[4]

Key Findings:

  • Compounds 4a , 4c , and 4i showed potent, submicromolar antiproliferative activity, with potency as inhibitors of tubulin assembly comparable to the reference compound Combretastatin A-4 (CA-4).[4]

  • The bioisosteric replacement of a phenyl group (4a) with a 2-thienyl group (4c) maintained or slightly improved the high potency.[4]

  • Electron-releasing groups at the C-5 position, such as the methyl group in 4i , were generally more beneficial for activity than electron-withdrawing groups.[4]

Experimental Protocols

The following protocols are generalized methodologies based on established literature procedures.[4][5] They are designed to be adapted for use with this compound.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes the coupling of an aryl halide to the 2-amino group of the thiophene core. This is a foundational step for creating analogs similar to the tubulin inhibitors discussed above.

Rationale: The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction ideal for forming C-N bonds. The use of a specialized phosphine ligand is critical for achieving high yields and preventing side reactions. A non-nucleophilic base is chosen to deprotonate the amine without reacting with the ester functionality.

G start 1. Combine Reactants - Thiophene Starting Material - Aryl Halide (1.1 eq) - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Anhydrous Toluene react 2. Reaction - Degas mixture (Argon) - Heat to 100-110 °C - Monitor by TLC/LC-MS (Typically 12-24h) start->react Inert Atmosphere workup 3. Workup - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with Brine react->workup Reaction Complete purify 4. Purification - Concentrate in vacuo - Purify by column chromatography (e.g., Hexane:EtOAc) workup->purify Crude Product product Final N-Aryl Product purify->product

Caption: Workflow for Buchwald-Hartwig N-Arylation.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired aryl halide (1.1 eq), cesium carbonate (2.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add anhydrous, degassed toluene via syringe.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst. Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography to yield the desired N-arylated product.

Protocol 2: Reduction of the 5-Nitro Group

This protocol details the conversion of the 5-nitro group to a 5-amino group, opening a new avenue for molecular derivatization.

Rationale: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is a classic and effective reagent for the chemoselective reduction of an aromatic nitro group in the presence of other reducible functional groups like an ester. The reaction is typically run in an alcoholic solvent at elevated temperatures.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the 5-nitrothiophene starting material (1.0 eq) and dissolve it in ethanol or ethyl acetate.

  • Reagent Addition: Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution portion-wise.

  • Heating: Heat the reaction mixture to reflux (approx. 80 °C) and stir.

  • Monitoring: Monitor the reaction by TLC until completion. The product amine will be significantly more polar than the starting nitro compound.

  • Workup: Cool the reaction to room temperature and concentrate the solvent in vacuo. Re-dissolve the residue in ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic mixture and precipitate tin salts. Caution: This neutralization is exothermic and may release gas.

  • Extraction & Purification: Filter the mixture through Celite to remove the tin salts, washing the pad thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over sodium sulfate, and concentrate. The resulting 5-aminothiophene can then be purified by column chromatography if necessary.

Conclusion and Future Outlook

This compound represents a strategically vital starting material for medicinal chemistry campaigns. Its inherent trifunctionality provides a robust platform for generating diverse molecular libraries with high efficiency. As demonstrated by the successful development of related 2-aminothiophene derivatives as potent tubulin polymerization inhibitors, this scaffold is well-positioned for the discovery of novel therapeutics, particularly in oncology.[4][6] Future work should focus on leveraging the 5-nitro group as a latent amino functionality to explore new chemical space and develop next-generation inhibitors with improved potency and selectivity.

References

  • Rana, A., et al. (2014). 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. PLoS ONE, 9(4), e95833. [Link]

  • de Oliveira, C. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(15), 5871. [Link]

  • Vaskevich, R. I., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(50), 34849–34867. [Link]

  • Miaso, R., et al. (2007). Synthesis of novel antimitotic agents based on 2-amino-3-aroyl-5-(hetero)arylethynyl thiophene derivatives. Journal of Medicinal Chemistry, 50(23), 5735-5744. [Link]

  • Bozorov, K., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 465-493. [Link]

  • Bozorov, K., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry, 140, 465-493. [Link]

  • Ben Hassen, C., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114502. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Amino-3-cyano-5-nitrothiophene. [Link]

  • El-Damasy, A. K., et al. (2022). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. RSC Medicinal Chemistry, 13(10), 1221-1240. [Link]

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The Strategic Application of Methyl 2-Amino-5-Nitrothiophene-3-carboxylate in the Synthesis of High-Performance Disperse Dyes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thiophene-Based Chromophores

In the vast landscape of synthetic colorants, azo dyes represent the most extensive and commercially significant class, valued for their straightforward synthesis, cost-effectiveness, and broad color palette.[1] Within this class, heterocyclic azo dyes, particularly those derived from thiophene intermediates, have garnered considerable attention for their superior tinctorial strength and brightness compared to their carbocyclic counterparts.[2] The thiophene ring, with its unique electronic properties, acts as a potent auxochrome, facilitating the development of dyes with high molar extinction coefficients and excellent affinity for synthetic fibers.[2]

This guide focuses on a key intermediate, methyl 2-amino-5-nitrothiophene-3-carboxylate , a versatile building block for the synthesis of a range of high-performance disperse dyes. The strategic placement of the electron-withdrawing nitro group and the ester functionality on the thiophene ring allows for the fine-tuning of the resulting dye's color and fastness properties. We will explore the synthesis of this intermediate, its conversion into vibrant azo dyes through diazotization and coupling reactions, and the application of these dyes onto polyester fabrics, providing detailed protocols and explaining the chemical principles that underpin these processes.

I. Synthesis of the Core Intermediate: Methyl 2-Amino-5-Nitrothiophene-3-carboxylate

The primary and most efficient route to substituted 2-aminothiophenes is the Gewald reaction , a one-pot, multi-component condensation. While the direct Gewald synthesis of the title compound can be challenging, a common and effective strategy involves a two-step process: the synthesis of the corresponding 2-aminothiophene precursor followed by nitration. A representative synthesis is adapted from the preparation of the analogous ethyl ester.[2]

Conceptual Workflow for Intermediate Synthesis

reagents Methyl Cyanoacetate + Aldehyde/Ketone + Sulfur gewald Gewald Reaction reagents->gewald aminothiophene Methyl 2-amino-4-R1-5-R2-thiophene-3-carboxylate gewald->aminothiophene nitration Nitration (e.g., HNO3/H2SO4) aminothiophene->nitration product Methyl 2-amino-5-nitrothiophene-3-carboxylate nitration->product

Caption: Synthesis pathway for the thiophene intermediate.

Protocol 1: Synthesis of Methyl 2-Amino-5-nitrothiophene-3-carboxylate

1. Synthesis of the 2-Aminothiophene Precursor (via Gewald Reaction):

  • Rationale: This multicomponent reaction efficiently constructs the substituted thiophene ring. The choice of carbonyl compound and active methylene nitrile determines the substituents at positions 4 and 5.

  • Procedure:

    • To a stirred mixture of an appropriate aldehyde or ketone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol, add a catalytic amount of a base such as morpholine or diethylamine.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 2-aminothiophene precursor.

2. Nitration of the 2-Aminothiophene Precursor:

  • Rationale: The nitration step introduces the critical nitro group at the 5-position, which acts as a powerful electron-withdrawing group, shifting the absorption spectrum of the final dye to longer wavelengths (a bathochromic shift).

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C.

    • Slowly add the synthesized 2-aminothiophene precursor in portions, maintaining the temperature below 10 °C.

    • Stir the reaction mixture at low temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated product by filtration, wash thoroughly with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure methyl 2-amino-5-nitrothiophene-3-carboxylate.

II. Synthesis of Azo Dyes: The Diazotization-Coupling Sequence

The conversion of methyl 2-amino-5-nitrothiophene-3-carboxylate into an azo dye involves a two-step process: diazotization to form a highly reactive diazonium salt, followed by an azo coupling reaction with an electron-rich aromatic compound (the coupling component).

Diazotization and Coupling Workflow

start Methyl 2-amino-5-nitro- thiophene-3-carboxylate diazotization Diazotization (NaNO2, H2SO4, 0-5°C) start->diazotization diazonium Thiophene Diazonium Salt (Highly Reactive Electrophile) diazotization->diazonium coupling Azo Coupling (Electrophilic Aromatic Substitution) diazonium->coupling coupler Coupling Component (e.g., N,N-diethylaniline, phenol derivative) coupler->coupling dye Azo Disperse Dye coupling->dye

Caption: General workflow for azo dye synthesis.

Protocol 2: General Procedure for the Synthesis of Azo Dyes

1. Diazotization of Methyl 2-Amino-5-nitrothiophene-3-carboxylate:

  • Rationale: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid. The low temperature (0-5 °C) is crucial to prevent the decomposition of the unstable diazonium salt.

  • Procedure:

    • Suspend methyl 2-amino-5-nitrothiophene-3-carboxylate (1.0 eq) in a mixture of glacial acetic acid and propionic acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add nitrosylsulfuric acid (prepared by dissolving sodium nitrite in concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture at this temperature for 1-2 hours until a clear solution of the diazonium salt is obtained. The completion of diazotization can be checked by spot testing with starch-iodide paper (absence of excess nitrous acid).

2. Azo Coupling Reaction:

  • Rationale: The diazonium salt, a potent electrophile, reacts with an electron-rich coupling component in an electrophilic aromatic substitution reaction to form the stable azo linkage (-N=N-), the chromophore of the dye.[3]

  • Procedure:

    • Dissolve the chosen coupling component (e.g., N,N-diethylaniline, a substituted phenol, or a naphthol derivative) (1.0 eq) in a suitable solvent (e.g., acetic acid or ethanol).

    • Cool the solution of the coupling component to 0-5 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • Maintain the temperature at 0-5 °C and continue stirring for 2-4 hours. The pH may need to be adjusted depending on the coupling component to facilitate the reaction.

    • The precipitated azo dye is collected by filtration, washed with water, and then with a small amount of cold ethanol.

    • The crude dye is purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid, or DMF).

III. Properties and Characterization of the Resulting Dyes

Azo dyes derived from methyl 2-amino-5-nitrothiophene-3-carboxylate typically exhibit colors ranging from red to blue, depending on the electronic nature of the coupling component. The combination of the electron-withdrawing nitro and ester groups on the thiophene ring with an electron-donating group on the coupling component creates a strong "push-pull" system, which is characteristic of many high-performance disperse dyes.

Table 1: Representative Spectral and Fastness Properties of Azo Dyes
Dye Structure (Example)Coupling ComponentColor Shade on Polyesterλmax (nm) in DMFMolar Extinction Coefficient (ε)Light Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
Dye 1N,N-DiethylanilineReddish-Violet~540-560High4-54-54
Dye 22-NaphtholDeep Red~510-530High444
Dye 3m-CresolOrange-Red~480-500High443-4

Note: The spectral and fastness data are representative values based on analogous thiophene-based azo dyes.[4][5][6] The exact values will vary depending on the specific coupling component and dyeing conditions.

IV. Application of the Synthesized Dyes on Polyester Fabric

The synthesized azo dyes, being non-ionic and having low water solubility, are classified as disperse dyes, making them ideal for dyeing hydrophobic fibers like polyester. The application is typically carried out at high temperatures to facilitate the diffusion of the dye molecules into the polymer matrix of the fibers.

Protocol 3: High-Temperature Dyeing of Polyester Fabric
  • Rationale: High-temperature dyeing (typically 130 °C) swells the polyester fibers, allowing the finely dispersed dye particles to penetrate and become trapped within the fiber structure upon cooling, leading to a durable and colorfast dyeing.

  • Procedure:

    • Preparation of the Dyebath:

      • Prepare a stock dispersion of the dye by grinding a small amount of the purified dye with a dispersing agent (e.g., a lignosulfonate-based product) and a few drops of water to form a smooth paste.

      • Add this paste to a high-temperature dyeing apparatus containing water (liquor ratio, e.g., 40:1).

      • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Dyeing Process:

      • Introduce a pre-wetted polyester fabric sample into the dyebath.

      • Seal the apparatus and raise the temperature to 130 °C at a rate of 2 °C/minute.

      • Maintain the dyeing at 130 °C for 60 minutes.

      • Cool the apparatus down to 70 °C.

    • After-treatment (Reduction Clearing):

      • Remove the dyed fabric and rinse with water.

      • Treat the fabric in a solution containing sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) at 70-80 °C for 15-20 minutes. This step removes any unfixed dye from the fiber surface, significantly improving wash fastness.

      • Rinse the fabric thoroughly with hot and then cold water.

      • Neutralize with a dilute solution of acetic acid, rinse again, and allow to air dry.

V. Conclusion and Future Outlook

Methyl 2-amino-5-nitrothiophene-3-carboxylate stands out as a highly valuable intermediate in the synthesis of disperse dyes. The inherent properties of the substituted thiophene ring provide a robust platform for developing a wide spectrum of colors with desirable application properties on synthetic textiles. The protocols outlined in this guide offer a comprehensive framework for the synthesis, characterization, and application of these dyes. Future research in this area could focus on the introduction of novel functional groups onto the thiophene ring or the coupling component to further enhance properties such as light fastness, thermal stability, and to explore applications beyond textiles, for instance, in functional materials for optical data storage or as probes in biological systems.

References

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
  • Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • Ho, Y.-W. (2011). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 16(8), 6649–6663.
  • Ghorab, M. M., et al. (2013). Disperse dyes based on 2-aminothiazole derivatives for cellulose triacetate fabric. Journal of the Saudi Chemical Society, 17(1), 109-115.
  • Nassar, H. S. (2015). New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. International Journal of Textile Science, 4(5), 102-112.
  • Al-Mousawi, S. M., et al. (2014). Synthesis and applications of new aminothienopyridazines disperse dyes on polyester fabric. International Journal of Current Microbiology and Applied Sciences, 3(11), 826-832.
  • Dickey, J. B., & Towne, E. B. (1953). Azo Dyes from Substituted 2‐Aminothiophens. Journal of the American Chemical Society, 75(3), 579-581.
  • Patel, D. R., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Journal of Applicable Chemistry, 7(6), 1586-1594.
  • Abdou, M. M. (n.d.). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. ResearchGate. Retrieved from [Link]

  • Al-Khateeb, Z. T., Karam, F. F., & Al-Adilee, K. (2019). Synthesis and characterization of some metals complexes with new heterocyclic azo dye ligand 2-[2⁻-(5-nitro thiazolyl) azo]-4-methyl-5-nitro phenol and their biological activities. Journal of Physics: Conference Series, 1294, 052043.
  • Metwally, M. A., et al. (2012). Synthesis, Structure Elucidation and Application of Some New Azo Disperse Dyes Derived from 4-Hydroxycoumarin for Dyeing Polyester Fabrics. American Journal of Chemistry, 2(6), 334-340.
  • Majeed, H. (2013). Synthesis, Characterization, and study of the Spectral and Electronic Properties of a New Azo Dyes Compounds. University of Thi-Qar Journal of Science, 4(1).
  • Ozougwu, O. C., & Ayakoha, C. E. (2017).
  • Alqasoumi, S. I., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2951.

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Application Notes and Protocols for Cyclocondensation Reactions Involving 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Heterocyclic Synthesis

2-Amino-3-methoxycarbonyl-5-nitrothiophene is a highly functionalized and electron-deficient thiophene derivative that serves as a pivotal building block in the synthesis of a variety of fused heterocyclic compounds. Its strategic placement of an amino group ortho to a methoxycarbonyl group, combined with the strong electron-withdrawing nitro group at the 5-position, imparts unique reactivity, making it a valuable precursor for constructing thieno[2,3-d]pyrimidines and related systems. These resulting heterocyclic cores are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in biologically active molecules, including kinase inhibitors and antimicrobial agents.

The inherent electronic properties of this substrate dictate the choice of reaction conditions for successful cyclocondensation. The nucleophilicity of the 2-amino group is considerably attenuated by the resonance and inductive effects of the adjacent methoxycarbonyl and, more significantly, the 5-nitro group. Consequently, cyclocondensation reactions often necessitate more forcing conditions or specific activation strategies compared to their non-nitrated counterparts. This guide provides detailed protocols and mechanistic insights for key cyclocondensation reactions involving this versatile thiophene, empowering researchers to leverage its synthetic potential effectively.

Core Principles of Cyclocondensation with this compound

The fundamental principle underlying the cyclocondensation reactions of this compound is the nucleophilic character of the 2-amino group, which attacks an electrophilic carbon center provided by a co-reactant. The adjacent methoxycarbonyl group then participates in the subsequent cyclization and dehydration/elimination steps to form the fused pyrimidine ring.

The electron-withdrawing nature of the 5-nitro group plays a dual role:

  • Decreased Nucleophilicity: It significantly reduces the electron density on the thiophene ring and, by extension, the 2-amino group. This necessitates either highly reactive electrophiles or reaction conditions that enhance the nucleophilicity of the amino group or the electrophilicity of the reaction partner.

  • Activation of the C4 Position: The nitro group can activate the C4 position of the thiophene ring towards nucleophilic attack in certain reaction pathways, although the primary cyclocondensation reactions discussed here rely on the nucleophilicity of the 2-amino group.

A general workflow for these reactions is depicted below:

G cluster_prep Preparation cluster_reaction Cyclocondensation cluster_product Product A 2-Amino-3-methoxycarbonyl- 5-nitrothiophene C Reaction under specific conditions (Heat, Catalyst) A->C B Co-reactant (e.g., Formamide, Urea, Isothiocyanate) B->C D Fused Heterocycle (e.g., Thieno[2,3-d]pyrimidine) C->D

Figure 1: General workflow for the synthesis of fused heterocycles.

Application Protocol 1: Synthesis of 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one via Formamide Cyclization

This protocol details the synthesis of the core thieno[2,3-d]pyrimidinone scaffold, a versatile intermediate for further functionalization. The reaction with formamide provides a single carbon unit that forms the C2 and N3 of the pyrimidine ring.

Scientific Rationale:

Formamide serves as both a reactant and a solvent in this transformation. At elevated temperatures, it can decompose to provide the necessary electrophilic species for reaction with the 2-amino group. The strong electron-withdrawing effect of the 5-nitro group on the starting thiophene necessitates high temperatures to drive the reaction to completion. The initial step is the formation of a formamidine intermediate, followed by an intramolecular nucleophilic attack of the ester carbonyl group by the newly formed amide nitrogen, and subsequent elimination of methanol and water to yield the aromatic thieno[2,3-d]pyrimidinone.

Experimental Protocol:

Materials:

  • This compound

  • Formamide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

  • Filtration apparatus

Procedure:

  • To a 100 mL round-bottom flask, add this compound (10 mmol, 2.30 g).

  • Add an excess of formamide (25 mL).

  • Heat the mixture with stirring under reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water (100 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and then with cold ethanol (20 mL).

  • Dry the product under vacuum to obtain 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one.

Data Presentation:

ParameterValue
Reactant This compound
Reagent Formamide
Temperature Reflux (approx. 210 °C)
Reaction Time 6-8 hours
Typical Yield 75-85%
Product 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one
Mechanistic Visualization:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiophene 2-Amino-3-methoxycarbonyl- 5-nitrothiophene Formamidine Formamidine Intermediate Thiophene->Formamidine + Formamide - H2O Formamide Formamide Cyclized Cyclized Intermediate Formamidine->Cyclized Intramolecular Cyclization Product 6-Nitrothieno[2,3-d]pyrimidin-4(3H)-one Cyclized->Product - MeOH

Figure 2: Mechanism of formamide cyclization.

Application Protocol 2: Synthesis of 6-Nitrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione via Urea Fusion

This protocol describes the synthesis of the thieno[2,3-d]pyrimidine-2,4-dione scaffold, another important core structure in medicinal chemistry. This reaction involves a thermal condensation with urea.

Scientific Rationale:

The reaction with urea provides a C2 carbonyl group and the N1 and N3 atoms of the pyrimidine ring. This is a high-temperature fusion reaction where urea thermally decomposes to generate isocyanic acid (HNCO) in situ. The nucleophilic 2-amino group of the thiophene attacks the electrophilic carbon of isocyanic acid to form a ureido intermediate. Subsequent intramolecular cyclization occurs through the attack of the ureido nitrogen onto the ester carbonyl, followed by the elimination of methanol to yield the final dione product. The high temperature is necessary to overcome the reduced nucleophilicity of the amino group and to promote the decomposition of urea.

Experimental Protocol:

Materials:

  • This compound

  • Urea

  • Sand bath or high-temperature heating mantle

  • Reaction tube or flask

  • Stir bar

  • Dilute sodium hydroxide solution

  • Dilute hydrochloric acid

  • Filtration apparatus

Procedure:

  • In a reaction tube, thoroughly mix this compound (5 mmol, 1.15 g) and urea (25 mmol, 1.50 g).

  • Heat the mixture in a sand bath at 180-200 °C for 2-3 hours with occasional stirring. The mixture will melt and then solidify.

  • Cool the reaction mixture to room temperature.

  • Treat the solid mass with a 1 M sodium hydroxide solution (20 mL) and heat gently to dissolve.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and acidify with 2 M hydrochloric acid until precipitation is complete.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 15 mL) and dry under vacuum.

Data Presentation:

ParameterValue
Reactant This compound
Reagent Urea
Temperature 180-200 °C
Reaction Time 2-3 hours
Typical Yield 65-75%
Product 6-Nitrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Mechanistic Visualization:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiophene 2-Amino-3-methoxycarbonyl- 5-nitrothiophene Ureido Ureido Intermediate Thiophene->Ureido + HNCO (from Urea) Urea Urea Cyclized Cyclized Intermediate Ureido->Cyclized Intramolecular Cyclization Product 6-Nitrothieno[2,3-d]pyrimidine- 2,4(1H,3H)-dione Cyclized->Product - MeOH

Figure 3: Mechanism of urea fusion cyclization.

Application Protocol 3: Synthesis of 2-Substituted-amino-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one via Isothiocyanate Cyclization

This protocol allows for the introduction of a substituent at the 2-position of the thieno[2,3-d]pyrimidinone ring in a one-pot manner using isothiocyanates.

Scientific Rationale:

The reaction is initiated by the nucleophilic attack of the 2-amino group of the thiophene on the electrophilic carbon of the isothiocyanate to form a thiourea intermediate. Subsequent base-catalyzed intramolecular cyclization involves the attack of the thiourea nitrogen onto the ester carbonyl group, leading to the elimination of methanol and the formation of a 2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. This intermediate can then be S-alkylated and subsequently reacted with amines to yield 2-substituted-amino derivatives, or in some cases, direct cyclization with concomitant desulfurization can occur depending on the reaction conditions and the nature of the isothiocyanate.

Experimental Protocol:

Materials:

  • This compound

  • Substituted Isothiocyanate (e.g., Phenyl isothiocyanate)

  • Pyridine (as solvent and base)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

  • Filtration apparatus

  • Ethanol

Procedure:

  • Dissolve this compound (5 mmol, 1.15 g) in pyridine (15 mL) in a 50 mL round-bottom flask.

  • Add the substituted isothiocyanate (e.g., phenyl isothiocyanate, 5.5 mmol, 0.66 mL) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux for 8-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of crushed ice (50 g) and concentrated hydrochloric acid (10 mL).

  • Stir the mixture until a precipitate forms.

  • Collect the solid by vacuum filtration.

  • Wash the precipitate with water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the 2-substituted-anilino-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one.

Data Presentation:

ParameterValue
Reactant This compound
Reagent Substituted Isothiocyanate
Solvent/Base Pyridine
Temperature Reflux
Reaction Time 8-10 hours
Typical Yield 60-70%
Product 2-Substituted-amino-6-nitrothieno[2,3-d]pyrimidin-4(3H)-one
Mechanistic Visualization:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiophene 2-Amino-3-methoxycarbonyl- 5-nitrothiophene Thiourea Thiourea Intermediate Thiophene->Thiourea + R-NCS Isothiocyanate R-N=C=S Cyclized Cyclized Thioxo Intermediate Thiourea->Cyclized Intramolecular Cyclization - MeOH Product 2-Substituted-amino-6-nitro- thieno[2,3-d]pyrimidin-4(3H)-one Cyclized->Product Further Reaction/ Rearrangement

Figure 4: Mechanism of isothiocyanate cyclization.

Trustworthiness and Self-Validation

The protocols provided are designed to be robust and reproducible. Key to ensuring trustworthiness are the following points:

  • Monitoring Reaction Progress: Consistent use of TLC is crucial to determine the endpoint of the reaction and to identify the formation of any significant side products.

  • Product Characterization: The identity and purity of the final products should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The expected spectral data should be compared with literature values where available.

  • Understanding Reactivity: The electron-deficient nature of the starting material is a critical consideration. If reactions are sluggish, extending reaction times or cautiously increasing the temperature may be necessary. However, care must be taken to avoid decomposition, which can be a competing pathway at very high temperatures.

By adhering to these principles, researchers can confidently apply these protocols and adapt them as needed for the synthesis of novel thieno[2,3-d]pyrimidine derivatives.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-aktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • El-Kashef, H. S., et al. (2002). Synthesis of some new thieno[2,3-d]pyrimidine and pyrimido[4',5':4,5]thieno[2,3-d]pyrimidine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(10), 2289-2300. [Link]

  • Hassan, A. A., et al. (2014). Synthesis and biological evaluation of novel thieno[2,3-d]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 85, 523-535. [Link]

  • Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 813-841. [Link]

  • Al-Omary, F. A. M., et al. (2010). Synthesis of novel 2-substituted-thieno[2,3-d]pyrimidin-4-yl-hydrazones as potential antimicrobial and anticancer agents. Molecules, 15(10), 6927-6941. [Link]

Application Note & Industrial Protocol: Scale-up Synthesis of 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the industrial-scale synthesis of 2-Amino-3-methoxycarbonyl-5-nitrothiophene, a key intermediate in the production of azo dyestuffs and specialized biocides.[1] Traditional laboratory methods often lack the robustness, safety, and economic viability required for large-scale manufacturing. This guide details a strategic, multi-step synthetic approach designed for scalability, emphasizing process safety, optimization, and rigorous quality control. The protocol eschews a direct, one-pot synthesis in favor of a more controlled and higher-yielding pathway involving the protection, nitration, and subsequent deprotection of a readily available thiophene precursor. Each stage is explained with a focus on the underlying chemical principles and practical, field-proven insights to ensure process integrity and product quality.

Synthetic Strategy Rationale: A Multi-Step Approach for Industrial Viability

While the Gewald reaction is a powerful tool for creating substituted 2-aminothiophenes in a single step, the direct synthesis of a 5-nitro substituted variant on an industrial scale is fraught with challenges.[2][3] These include potential side reactions, purification difficulties, and significant safety risks associated with handling nitro-containing precursors under the thermal conditions of the Gewald reaction.

A more prudent and controllable industrial strategy involves a three-stage process starting from a stable, pre-formed thiophene ring, methyl 2-aminothiophene-3-carboxylate:

  • N-Acetylation (Protection): The reactive 2-amino group is temporarily protected as an acetamide. This is crucial because the free amine is a potent activating group that can lead to uncontrolled oxidation or polymerization during the aggressive nitration step. Acetylation deactivates the amine, ensuring that nitration occurs selectively at the electron-rich C-5 position of the thiophene ring.

  • Electrophilic Nitration: The protected intermediate is nitrated using a standard mixed acid (HNO₃/H₂SO₄) protocol. This is the most critical and hazardous step, requiring stringent temperature control to prevent runaway reactions common with nitroaromatic compounds.[4]

  • Acid-Catalyzed Deprotection: The acetyl group is selectively removed via hydrolysis, regenerating the 2-amino functionality to yield the final, high-purity product.[1]

This sequence ensures high regioselectivity, simplifies purification, and allows for safer handling of intermediates, making it the preferred route for scalable production.

Detailed Reaction Mechanism

The overall transformation is achieved through a sequence of well-understood organic reactions. The key steps are outlined below.

dot

Reaction_Mechanism cluster_acetylation Step A: N-Acetylation cluster_nitration Step B: Electrophilic Nitration cluster_hydrolysis Step C: Acid-Catalyzed Hydrolysis start_A Methyl 2-aminothiophene-3-carboxylate product_A Methyl 2-acetylaminothiophene-3-carboxylate start_A->product_A reagent_A Acetic Anhydride (Ac₂O) start_B Methyl 2-acetylaminothiophene-3-carboxylate product_B Methyl 2-acetylamino-5-nitrothiophene-3-carboxylate start_B->product_B reagent_B HNO₃ / H₂SO₄ start_C Methyl 2-acetylamino-5-nitrothiophene-3-carboxylate product_C This compound start_C->product_C reagent_C H₂SO₄ / Ethanol / H₂O

Caption: Key transformations in the multi-step synthesis.

Industrial Process Workflow

The manufacturing process is designed as a sequential batch operation. Each major chemical transformation is followed by isolation or purification steps to ensure the quality of the intermediate before proceeding to the next stage. This minimizes the carry-over of impurities, which could complicate downstream reactions and final product purification.

dot

Industrial_Workflow raw_mats Raw Materials (Methyl 2-aminothiophene-3-carboxylate, Acetic Anhydride, Acids, Solvents) step1 Step 1: N-Acetylation Reactor R-101 raw_mats->step1 iso1 Isolation 1 (Precipitation & Filtration) step1->iso1 step2 Step 2: Nitration Reactor R-102 (Glass-Lined) iso1->step2 waste Waste Treatment (Acid Neutralization, Solvent Recovery) iso1->waste iso2 Isolation 2 (Quenching, Precipitation & Filtration) step2->iso2 step3 Step 3: Hydrolysis Reactor R-103 iso2->step3 iso2->waste purify Final Purification (Recrystallization) step3->purify dry Drying (Vacuum Oven) purify->dry purify->waste qc Quality Control (HPLC, NMR, Purity Analysis) dry->qc product Final Product This compound qc->product Release

Caption: Sequential workflow for industrial production.

Scale-up Synthesis Protocol

This protocol is designed for a nominal 10 kg batch size of the final product. All operations must be conducted in a controlled manufacturing environment with appropriate engineering controls and by personnel trained in handling hazardous materials.[5][6]

Equipment:

  • 100L Glass-Lined Reactor (R-101) with overhead stirrer, temperature probe, and addition funnel.

  • 200L Glass-Lined Reactor (R-102) with high-efficiency cooling, overhead stirrer, and temperature probe.

  • 150L Stainless Steel Reactor (R-103) with reflux condenser.

  • Centrifuge or Nutsche Filter/Dryer.

  • Vacuum Oven.

Part A: Synthesis of Methyl 2-acetylaminothiophene-3-carboxylate

  • Reactor Setup: Charge the 100L reactor (R-101) with methyl 2-aminothiophene-3-carboxylate (12.0 kg, 76.3 mol) and toluene (50 L).

  • Reagent Addition: Begin agitation and slowly add acetic anhydride (8.5 kg, 83.3 mol) over 30 minutes, maintaining the internal temperature below 40°C. A mild exotherm is expected.

  • Reaction: Heat the mixture to 60°C and hold for 2 hours. Monitor reaction completion by HPLC until the starting material is <1%.

  • Isolation: Cool the reactor to 10°C. The product will precipitate. Filter the slurry and wash the cake with cold toluene (2 x 10 L).

  • Drying: Dry the intermediate product under vacuum at 60°C until constant weight.

    • Expected Yield: ~15.5 kg (95%) of a white to off-white solid.

Part B: Nitration of Methyl 2-acetylaminothiophene-3-carboxylate[1]

  • Acid Mixture Preparation: In the 200L reactor (R-102), charge concentrated sulfuric acid (98%, 80 L) and cool to -5°C.

  • Substrate Addition: Slowly add the dried intermediate from Part A (15.5 kg, 72.7 mol) in portions, ensuring the temperature does not exceed 5°C. The solid must be added slowly to manage the heat of solution.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding nitric acid (67%, 4.9 kg, 72.8 mol) to concentrated sulfuric acid (20 L) in a separate vessel, keeping the temperature below 10°C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature strictly between 0°C and 5°C.[1] CAUSALITY: This strict temperature control is paramount to prevent over-nitration and, more critically, to avoid a runaway exothermic decomposition, a known hazard with nitration of aromatic compounds.[4]

  • Reaction Hold: Stir the mixture at 0-5°C for an additional 1 hour after the addition is complete.

  • Quenching & Isolation: In a separate vessel containing a mixture of ice and water (200 kg), slowly transfer the reaction mixture via a dip tube. The product will precipitate. Filter the resulting yellow solid and wash thoroughly with deionized water until the washings are neutral (pH 6-7).

Part C: Hydrolysis to this compound[1]

  • Reactor Setup: Charge the wet cake from Part B into the 150L reactor (R-103). Add ethanol (80 L) and concentrated sulfuric acid (98%, 9.0 kg).

  • Hydrolysis: Heat the mixture to reflux (~80°C) and maintain for 24 hours.[1] The progress is monitored by HPLC until the acetylated intermediate is consumed.

  • Precipitation: Cool the reaction mixture to 10°C. The product will crystallize out of the ethanolic solution.

  • Isolation: Filter the solid product, wash with a 1:1 mixture of ethanol and water (2 x 15 L), followed by a final wash with deionized water (2 x 15 L).

  • Drying: Dry the final product in a vacuum oven at 70°C.

    • Expected Yield: ~13.5 kg (86% from the acetylated intermediate) of a yellow crystalline solid.

Process Parameters and Optimization

Effective scale-up requires careful control over key reaction parameters. The following table summarizes the critical parameters for this synthesis.

ParameterStep A: AcetylationStep B: NitrationStep C: HydrolysisRationale & Optimization Notes
Temperature < 40°C (add), 60°C (rxn)0°C to 5°C (Critical) Reflux (~80°C)Nitration temperature is the most critical parameter for safety and selectivity.[1] Automated cooling systems with alarms are essential for industrial scale.
Stoichiometry ~1.1 eq. Ac₂O~1.0 eq. HNO₃Catalytic H₂SO₄A slight excess of acetic anhydride ensures complete protection. Stoichiometric nitric acid minimizes di-nitration byproducts.
Reaction Time 2-4 hours2-4 hours24-30 hoursReaction times should be confirmed by in-process controls (e.g., HPLC) to ensure completion and avoid unnecessary energy consumption.
Solvent TolueneSulfuric AcidEthanolSulfuric acid acts as both solvent and catalyst in the nitration step.[1] Ethanol is a suitable solvent for the hydrolysis and subsequent crystallization.

Safety, Handling, and Waste Management

Hazard Analysis:

  • Nitroaromatic Compounds: The final product and its acetylated intermediate are nitroaromatic compounds. These can be thermally sensitive and should be handled with care, avoiding excessive heat and mechanical shock.[4]

  • Corrosive Acids: Concentrated sulfuric and nitric acids are highly corrosive and are strong oxidizing agents. Their handling requires specialized acid-resistant equipment and extensive PPE.[7]

  • Acetic Anhydride: Corrosive and lachrymatory. Must be handled in a well-ventilated area.

Personal Protective Equipment (PPE):

  • Standard PPE includes safety glasses, lab coats, and gloves.[8]

  • When handling concentrated acids or during the nitration step, enhanced PPE is mandatory: face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron.

Engineering Controls:

  • All operations should be conducted in reactors within a well-ventilated process bay.

  • The nitration reactor must be equipped with a high-efficiency cooling system, redundant temperature probes, and an emergency quench system.

  • Scrubbers should be in place to handle any NOx gases that may evolve during the nitration.

Waste Management:

  • Aqueous acidic waste streams from quenching and washing steps must be carefully neutralized with a base (e.g., sodium hydroxide or calcium hydroxide) before disposal.

  • Organic solvent waste (toluene, ethanol) should be segregated for recovery by distillation or for proper incineration.

Purification and Quality Control

High purity of the final product is essential for its use in subsequent applications.

Purification Protocol (Recrystallization):

  • The crude, dried product (~13.5 kg) is charged into a clean reactor with a suitable solvent such as ethanol or an ethanol/water mixture.[1][9]

  • The mixture is heated until complete dissolution.

  • The solution is filtered while hot to remove any insoluble particulate matter.

  • The clear filtrate is cooled under controlled conditions to induce crystallization. Slow cooling generally results in larger, purer crystals.

  • The purified crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.[10]

Quality Control (QC) Specifications:

TestMethodSpecification
Appearance VisualYellow Crystalline Solid
Identity ¹H NMRConforms to reference spectrum
Purity HPLC (Area %)≥ 99.0%
Melting Point USP <741>226 - 230 °C (Lit. 227°C[1])
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSPer ICH Guidelines

Analytical Methods Overview:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for assessing purity and monitoring reaction progress. A reversed-phase C18 column with a mobile phase of acetonitrile/water and UV detection is typically effective.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for unambiguous structural confirmation of the final product and key intermediates.[12]

  • Gas Chromatography - Headspace (GC-HS): Essential for quantifying residual solvents from the manufacturing process to ensure they are below pharmaceutically acceptable limits.[12]

  • Elemental Analysis: Can be used to confirm the empirical formula (C, H, N, S content) of the final compound, providing an orthogonal measure of purity.[12]

References

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  • This compound for Sale - Echemi.
  • Process for the purification of thiophenes.
  • A Comparative Guide to Analytical Techniques for the Quality Control of 3-Allyl-5-ethoxy-4-methoxybenzaldehyde - Benchchem.
  • Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects - PMC.
  • Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Deriv
  • Analytical methods and Quality Control for peptide products - Biosynth.
  • Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum.
  • Quality Control of Amino Acids & Peptides: A Guide - Bachem.
  • Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde | PDF - Scribd.
  • Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine - MDPI.
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Application Note & Protocol: Diazotization of 2-Aminothiophenes Using Nitrosyl Sulfuric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Synthetic Power of 2-Thiophenediazonium Salts

2-Aminothiophenes are a cornerstone class of heterocyclic compounds, serving as pivotal building blocks in medicinal chemistry and materials science.[1] Their inherent structural motifs are found in a wide array of pharmacologically active agents, including antimicrobial, anti-inflammatory, and antitumor compounds. The conversion of the primary amino group of 2-aminothiophenes into a diazonium salt unlocks a vast potential for synthetic diversification. This transformation, known as diazotization, converts the weakly nucleophilic amino group into an exceptionally versatile functional group, the diazonium salt (-N₂⁺), which is an outstanding leaving group (as N₂ gas).

This application note provides a detailed guide to the diazotization of 2-aminothiophenes, with a specific focus on the use of nitrosyl sulfuric acid (NOHSO₄). This reagent is particularly effective for the diazotization of weakly basic amines, such as many substituted 2-aminothiophenes, where traditional methods using in situ nitrous acid (from NaNO₂ and a mineral acid like HCl) may be less efficient. The resulting 2-thiophenediazonium salts are highly reactive intermediates, poised for a variety of subsequent transformations including Sandmeyer, Schiemann, and Meerwein reactions, enabling the introduction of a wide range of substituents onto the thiophene ring.

The Causality Behind Reagent Choice: Why Nitrosyl Sulfuric Acid?

The choice of diazotizing agent is critical and depends heavily on the basicity of the amine substrate. While many primary aromatic amines are readily diazotized with sodium nitrite in aqueous acidic media, this method can be inefficient for amines with electron-withdrawing groups, which decrease the nucleophilicity of the amino group. 2-Aminothiophenes, particularly those bearing electron-withdrawing substituents like cyano or carboxylate groups, fall into this category.

Nitrosyl sulfuric acid, often prepared by dissolving sodium nitrite in cold, concentrated sulfuric acid, serves as a potent, pre-formed source of the nitrosonium ion (NO⁺), the active electrophile in the diazotization reaction.[2]

Reaction: NaNO₂ + H₂SO₄ (conc., cold) → NOHSO₄ + NaOH

Using concentrated sulfuric acid as the reaction medium provides several advantages:

  • High Concentration of Electrophile: It ensures a high effective concentration of the nitrosonium ion.

  • Protonation of the Amine: The strongly acidic medium fully protonates the solvent and ensures the amine is in solution, even if sparingly soluble in weaker acids.

  • Suppression of Side Reactions: The non-nucleophilic nature of the sulfate counter-ion minimizes unwanted side reactions that can occur with halide ions (e.g., from HCl).

  • Stability of the Diazonium Salt: The resulting diazonium salt is often more stable in the sulfuric acid medium, allowing for subsequent reactions to be carried out effectively.

Reaction Mechanism: The Electrophilic Attack

The diazotization process begins with the generation of the nitrosonium ion (NO⁺). In the nitrosyl sulfuric acid method, this ion is readily available. The mechanism then proceeds through a series of well-established steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 2-aminothiophene attacks the electrophilic nitrosonium ion.

  • Proton Transfer: A series of proton transfers, facilitated by the acidic medium, occurs.

  • Dehydration: The protonated N-nitrosamine intermediate undergoes dehydration.

  • Formation of the Diazonium Ion: The loss of a water molecule results in the formation of the stable, resonance-stabilized 2-thiophenediazonium ion.

Diazotization Mechanism Figure 1: Mechanism of Diazotization using Nitrosyl Sulfuric Acid cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotonation cluster_2 Step 3: Protonation & Tautomerization cluster_3 Step 4: Dehydration & Product Formation ThiopheneNH2 2-Aminothiophene (R-Th-NH₂) Intermediate1 N-Nitrosammonium Ion (R-Th-NH₂⁺-NO) ThiopheneNH2->Intermediate1 NO_plus Nitrosonium Ion (NO⁺) Intermediate2 N-Nitrosamine (R-Th-NH-NO) Intermediate1->Intermediate2 -H⁺ Intermediate3 Protonated N-Nitrosamine (R-Th-NH₂⁺-NO) Intermediate2->Intermediate3 +H⁺ Intermediate4 Diazo Hydroxide (R-Th-N=N-OH) Intermediate3->Intermediate4 Tautomerization Intermediate5 Protonated Diazo Hydroxide (R-Th-N=N-OH₂⁺) Intermediate4->Intermediate5 +H⁺ Diazonium 2-Thiophenediazonium Ion (R-Th-N₂⁺) Intermediate5->Diazonium -H₂O Experimental_Workflow Figure 2: General Experimental Workflow Start Start: 2-Aminothiophene Derivative Setup 1. Reactor Setup (3-neck flask, stirrer, thermometer) Start->Setup Cooling1 2. Cool to 0-5 °C in Ice Bath Setup->Cooling1 Acid_Addition 3. Add conc. H₂SO₄ (T < 10 °C) Cooling1->Acid_Addition Diazotizing_Agent 4. Prepare/Add Nitrosyl Sulfuric Acid (T < 5 °C) Acid_Addition->Diazotizing_Agent Reaction 5. Stir for 1-3 hours at 0-5 °C Diazotizing_Agent->Reaction Monitoring 6. Monitor Completion (Starch-Iodide Test) Reaction->Monitoring Quench 7. Quench excess HNO₂ (Urea/Sulfamic Acid) Monitoring->Quench Product Product: 2-Thiophenediazonium Sulfate Solution Quench->Product Downstream 8. Use immediately in subsequent reaction (e.g., Sandmeyer, Coupling) Product->Downstream

Caption: Figure 2: General Experimental Workflow

Safety, Troubleshooting, and Scope

Safety Precautions:

  • Corrosive Reagents: Concentrated sulfuric acid and nitrosyl sulfuric acid are extremely corrosive and cause severe burns. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).

  • Toxic Fumes: The preparation and handling of nitrosyl sulfuric acid can release toxic nitrogen oxides (NOx). All operations must be conducted in a certified, high-performance fume hood.

  • Exothermic Reactions: The dissolution of sodium nitrite in sulfuric acid and the diazotization itself are exothermic. Strict temperature control is paramount to prevent runaway reactions.

  • Instability of Diazonium Salts: While more stable in sulfuric acid, diazonium salts are thermally sensitive and potentially explosive, especially when isolated as solids. Never attempt to isolate the 2-thiophenediazonium sulfate salt unless you have specific, validated protocols and safety measures (e.g., blast shield) in place. Use the generated solution in situ whenever possible.

  • Quenching: Always have a quenching agent (urea, sulfamic acid) ready to destroy excess diazotizing agent at the end of the reaction or in case of an emergency.

Troubleshooting Guide:

IssueProbable Cause(s)Recommended Solution(s)
Reaction does not start/is sluggish Insufficiently acidic medium; amine is not fully dissolved; temperature is too low.Ensure sufficient sulfuric acid is used. Consider adding a co-solvent like glacial acetic acid. Allow temperature to rise slightly (e.g., to 5 °C).
Brown fumes (NOx) evolving excessively Temperature is too high; addition of nitrosyl sulfuric acid is too fast.Immediately improve cooling. Slow down or temporarily stop the addition of the diazotizing agent.
Low yield in subsequent reaction Incomplete diazotization; decomposition of the diazonium salt.Increase reaction time for diazotization. Ensure the temperature is kept low throughout. Use the diazonium salt solution as quickly as possible.
Precipitation of starting material Amine salt is insoluble in the chosen acid concentration.Increase the volume of sulfuric acid. Add glacial acetic acid as a co-solvent.

Scope and Limitations:

The use of nitrosyl sulfuric acid is a robust method applicable to a wide range of 2-aminothiophenes, especially those deactivated by electron-withdrawing groups at the 3-, 4-, or 5-positions. However, substrates with acid-labile functional groups may not be compatible with the strongly acidic conditions. The stability of the resulting 2-thiophenediazonium salt is highly dependent on the substituents on the thiophene ring. Electron-withdrawing groups generally increase stability, while electron-donating groups can decrease it. Researchers should always perform small-scale trial reactions to optimize conditions for their specific substrate.

References

  • Kalakota, C. P., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 155-163. Available at: [Link]

  • Sciencemadness Wiki. (2021). Nitrosylsulfuric acid. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Nitrosylsulfuric acid. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Nitrosylsulfuric acid (40% in 87% sulfuric acid), 40%. Available at: [Link]

  • Google Patents. (2014). CN103613511A - Dilute sulfuric acid diazotization process of substituted phenylamine.
  • Shafiee, M., & Ghasemzadeh, M. A. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. Available at: [Link]

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Application Notes and Protocols: Dyeing Polyester with Disperse Dyes Derived from 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers on the synthesis, characterization, and application of novel azo disperse dyes derived from 2-amino-3-methoxycarbonyl-5-nitrothiophene for the coloration of polyester fabrics. The protocols detailed herein cover the complete workflow from the foundational principles of diazo-coupling chemistry to the high-temperature exhaust dyeing of polyester and the subsequent evaluation of dyeing performance. By elucidating the causality behind key experimental parameters, this guide aims to empower scientists to not only replicate but also innovate within the field of high-performance textile coloration.

Introduction: The Challenge and Opportunity of Dyeing Polyester

Polyester, specifically polyethylene terephthalate (PET), is a cornerstone of the modern textile industry due to its exceptional durability, wrinkle resistance, and hydrophobicity.[1] However, these same properties present significant challenges for dyeing. The highly crystalline and non-polar nature of polyester fibers, coupled with a high glass transition temperature (T_g) of approximately 70-80°C, makes them impervious to most conventional water-soluble dyes.

The solution lies in the use of disperse dyes—non-ionic, sparingly water-soluble colorants that can diffuse into the amorphous regions of the polyester fiber matrix under specific conditions of high temperature and pressure.[2][3][4] Heterocyclic amines, particularly 2-aminothiophene derivatives, have emerged as superior precursors for disperse dyes, offering access to brilliant shades, high molar extinction coefficients, and excellent fastness properties, often serving as alternatives to more costly anthraquinone-based dyes.[5][6][7]

This application note focuses on a specific, high-value precursor, this compound, detailing the protocols to convert it into a potent azo disperse dye and apply it effectively to polyester fabric.

Synthesis of Azo Disperse Dyes: A Two-Stage Protocol

The synthesis of azo dyes from a primary aromatic amine is a classic and robust transformation in organic chemistry, proceeding through two critical stages: diazotization and azo coupling.[8]

Principle of Synthesis
  • Diazotization: The primary amino group of this compound is converted into a highly reactive diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂) under cold, acidic conditions.[9] The low temperature (0–5°C) is paramount to prevent the thermal decomposition of the unstable diazonium salt.

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, is immediately reacted with an electron-rich aromatic compound (the "coupling component"). This electrophilic aromatic substitution reaction forms the stable azo linkage (-N=N-), the chromophore responsible for the dye's color.[10] The choice of coupling component is the primary determinant of the final hue.

Synthesis_Pathway Amine 2-Amino-3-methoxycarbonyl- 5-nitrothiophene Reagent1 NaNO₂ / H₂SO₄ 0-5 °C Diazonium Thiophene Diazonium Salt (Unstable Intermediate) Reagent1->Diazonium Diazotization AzoDye Final Azo Disperse Dye Diazonium->AzoDye Azo Coupling Coupler Coupling Component (e.g., N,N-diethylaniline) Coupler->AzoDye

Caption: General workflow for the synthesis of the target azo disperse dye.

Detailed Protocol: Synthesis

Protocol 2.2.1: Diazotization of the Amine

  • Rationale: A mixture of acetic and propionic acid is used as the solvent, and concentrated sulfuric acid provides the necessary acidic medium to generate the nitrosating agent from sodium nitrite. The reaction is maintained at 0-5°C to ensure the stability of the diazonium salt intermediate.[5]

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 0.02 mol of this compound in a mixture of 12 mL of acetic acid and propionic acid (5:1 ratio). Stir for 20 minutes until a homogenous suspension is formed.

  • Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5°C.

  • In a separate beaker, prepare the nitrosylsulfuric acid by slowly adding 0.02 mol (1.38 g) of solid sodium nitrite in small portions to 5 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 10°C.

  • Add the prepared nitrosylsulfuric acid dropwise to the amine suspension over 30 minutes, keeping the reaction temperature below 5°C.

  • After the addition is complete, stir the resulting diazo solution for an additional hour at 0–5°C. The solution should be clear and is now ready for the coupling step.

Protocol 2.2.2: Azo Coupling Reaction

  • Rationale: The diazonium salt solution is added to a cold solution of the coupling component. The pH is maintained in a slightly acidic range (4-5) using sodium acetate to facilitate the electrophilic attack on the coupling component without deactivating the diazonium salt.[5]

  • In a 500 mL beaker, dissolve 0.02 mol of the chosen coupling component (e.g., N,N-diethylaniline) in 10 mL of acetic acid and 50 mL of water.

  • Cool this solution to 0–5°C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with continuous, vigorous stirring.

  • Maintain the temperature at 0–5°C and stir for 2-3 hours. During this time, the colored dye will precipitate.

  • Adjust the pH of the mixture to 4-5 by slowly adding a saturated solution of sodium acetate.

  • Collect the precipitated dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.[5][11]

  • For analytical purposes, the crude dye should be purified by recrystallization from a suitable solvent like a dimethylformamide (DMF)-ethanol mixture.[5]

Structural and Thermal Characterization of the Dye

Before application, it is imperative to validate the chemical structure and assess the thermal stability of the synthesized dye. This ensures reproducibility and predicts the dye's performance during high-temperature applications.

  • UV-Visible Spectroscopy: The dye is dissolved in a suitable solvent (e.g., methanol or DMF) and its absorption spectrum is recorded to determine the wavelength of maximum absorption (λmax). This value corresponds to the perceived color of the dye and provides a preliminary confirmation of the azo chromophore.[12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify characteristic functional groups. Key peaks to look for include the azo group (-N=N-) stretch (typically 1400–1490 cm⁻¹), the nitro group (-NO₂) asymmetric stretch (~1500-1560 cm⁻¹), and the carbonyl (C=O) stretch of the methoxycarbonyl group (~1700-1730 cm⁻¹).[13][14]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed information about the chemical structure, confirming the arrangement of protons on the thiophene ring and the coupling component.[15]

  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for disperse dyes.[16] They determine the decomposition temperature and melting point, providing insight into the dye's sublimation fastness—a key property for polyester dyeing and subsequent heat treatments like ironing.[17]

Application of the Synthesized Dye to Polyester Fabric

The dyeing of polyester with disperse dyes is an energy-intensive process that relies on heat to swell the fiber and facilitate dye diffusion. The high-temperature exhaust method is a common and effective batchwise process.[2]

Dyeing_Workflow A Fabric Scouring (Pre-treatment) C Dye Bath Setup (pH 4.5-5.5) A->C B Dye Dispersion Preparation B->C D High-Temp Exhaust Dyeing (130°C, 60 min) C->D Ramp Temp ~2°C/min E Reduction Clearing (Post-treatment) D->E Cool to 70°C F Washing & Drying E->F G Performance Evaluation F->G

Caption: Standard experimental workflow for dyeing polyester fabric.

Detailed Protocol: Dyeing and Finishing

Protocol 4.1.1: Fabric and Dyebath Preparation

  • Fabric Scouring: Pre-wash the polyester fabric in a solution containing 5 g/L non-ionic detergent and 2 g/L sodium carbonate at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with water and air dry.[3]

  • Dye Dispersion: Prepare a 1% "on weight of fiber" (owf) dyeing. For 10 grams of fabric, weigh 0.1 g of the synthesized dye. Create a smooth paste by adding a few drops of a dispersing agent (e.g., sodium lignin sulfonate, at a 1:1 ratio to the dye). Gradually add warm water with stirring to create a fine, stable dispersion.[3]

  • Dye Bath Setup: In a high-temperature dyeing apparatus, prepare a dye bath with a liquor-to-goods ratio of 50:1. For 10 grams of fabric, use 500 mL of water. Add the prepared dye dispersion and adjust the pH to 4.5–5.5 using acetic acid.[3][18]

Protocol 4.1.2: High-Temperature Exhaust Dyeing

  • Rationale: Dyeing is performed at 130°C, which is significantly above the T_g of polyester. This imparts thermal energy to the polymer chains, causing them to move and create transient voids. The non-polar dye molecules, having a higher affinity for the hydrophobic fiber than for the aqueous bath, diffuse into these voids and become physically trapped upon cooling.

  • Introduce the wetted-out polyester fabric into the dye bath at 60°C.

  • Seal the dyeing vessel and begin heating. Raise the temperature from 60°C to 130°C at a controlled rate of approximately 2°C per minute.

  • Hold the temperature at 130°C for 60 minutes, ensuring continuous circulation of the dye liquor.[3]

  • After 60 minutes, cool the vessel down to 70°C.

  • Remove the dyed fabric and rinse with hot and then cold water.

Protocol 4.1.3: Reduction Clearing

  • Rationale: This crucial post-treatment step removes any dye particles adhering to the fiber surface. This significantly improves the wet fastness properties (e.g., washing and perspiration fastness) and prevents color bleeding.[3]

  • Prepare a clearing bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite.

  • Treat the rinsed, dyed fabric in this bath at 70°C for 20-30 minutes.[3]

  • Thoroughly rinse the fabric with hot and cold water, neutralize with a weak acetic acid solution if necessary, and finally air dry.

Evaluation of Dyeing Performance and Fastness Properties

The quality of the dyed fabric is assessed using internationally recognized standard methods to ensure its performance meets commercial requirements.

  • Color Fastness to Washing (ISO 105-C06): This test evaluates the resistance of the color to domestic and commercial laundering. The dyed sample is washed with a multifiber strip, and the color change of the sample and the degree of staining on the adjacent fibers are assessed using standard grey scales.[6][19]

  • Color Fastness to Light (ISO 105-B02): The resistance to fading upon exposure to light is measured by exposing the sample to an artificial light source (e.g., a Xenon arc lamp) under controlled conditions. The change in color is compared against a set of blue wool standards.[6][19]

  • Color Fastness to Rubbing (Crocking) (ISO 105-X12): This test determines the amount of color transferred from the fabric surface to another surface by rubbing. Both dry and wet rubbing tests are performed.[19]

  • Color Fastness to Sublimation (ISO 105-P01): Particularly important for disperse dyes, this test measures the resistance of the color to dry heat, simulating processes like ironing and pleating. The color change and staining of an adjacent fabric are evaluated after pressing with a hot plate.[5]

Typical Performance Data

The expected fastness properties for well-applied disperse dyes derived from 2-aminothiophene precursors on polyester are generally good to excellent.

Fastness TestStandard MethodTypical Rating (Scale 1-5)Rationale for Performance
Washing Fastness ISO 105-C064-5The non-polar dye is trapped within the hydrophobic fiber matrix, making it highly resistant to removal by aqueous detergents.[19]
Light Fastness ISO 105-B024-5The inherent stability of the thiophene-azo chromophore contributes to good resistance against photochemical degradation.
Rubbing Fastness ISO 105-X124-5Effective reduction clearing removes surface dye, leading to minimal color transfer.[5]
Sublimation Fastness ISO 105-P014-5The molecular structure and polarity of the dye influence its tendency to sublime; thiophene dyes can be designed for high thermal stability.[5]

Conclusion

The use of this compound as a diazo component provides a versatile platform for synthesizing a range of high-performance azo disperse dyes. The protocols outlined in this guide demonstrate a robust and reproducible pathway from chemical synthesis to the successful application on polyester fabrics. By carefully controlling the parameters of diazotization, coupling, and high-temperature dyeing, researchers can achieve vibrant and durable colorations. The final fastness properties are heavily dependent on the efficacy of the post-dyeing reduction clearing process, a step that should never be overlooked for achieving commercially acceptable results.

References

  • SciSpace. (n.d.). Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on polyester fibre. Retrieved from [Link]

  • MDPI. (2022, July 26). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Retrieved from [Link]

  • SYNTHESIS AND APPLICATION OF AZO DYES DERIVED FROM 2-AMINO-1, 3,4-THIADIAZOLE-2-THIOL ON POLYESTER FIBRE. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 22). Facile Synthesis of Novel Disperse Dyes for Dyeing Polyester Fabrics: Demonstrating Their Potential Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US5874547A - Diazotization of amines.
  • Nassar, H. S. (2015). New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. International Journal of Textile Science, 4(5), 111-123.
  • National Center for Biotechnology Information. (2016, June 29). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. Retrieved from [Link]

  • YouTube. (2025, June 10). What Is The Dyeing Process For Polyester? - How It Comes Together. Retrieved from [Link]

  • Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
  • ResearchGate. (2025, August 9). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Chapter 8: Disperse Dyes and Their Application to Polyester. Retrieved from [Link]

  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
  • International Science Community Association. (2013, October 18). Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. Retrieved from [Link]

  • Synthesis and applications of new aminothienopyridazines disperse dyes on polyester fabric. (2014). International Journal of Current Microbiology and Applied Sciences, 3(11), 826-832.
  • ResearchGate. (2025, October 16). Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Fastness properties of azo disperse dyes on polyester fabrics. Retrieved from [Link]

  • Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-VIS spectra of synthesized azo dye. Retrieved from [Link]

  • Scribd. (n.d.). Dyeing of 100% Polyester Fabric With Disperse Dye by Exhaust Method. Retrieved from [Link]

  • Springer. (2021, June 11). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2017, May 23). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-IV. Chemoselective Synthesis and Antibacterial Activity of 3-(Substituted-phenylazo)-pentane-2,4-diones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of a Polyester Resin/Catalyst System by TGA, DSC, and DMA, ts69. Retrieved from [Link]

  • Journal of Scientific Research. (2025, September 1). Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes. Retrieved from [Link]

  • Science Publishing Group. (n.d.). Spectroscopic (Polarization, ExcitedState, FT-IR, UV/Vis and 1 H NMR) and Thermophysical Investigations of New Synthesized Azo Dye and Its Application in Polarizing Film. Retrieved from [Link]

  • ResearchGate. (n.d.). Shade and Fastness properties of azo disperse dyes on polyester fabrics. Retrieved from [Link]

  • Science World Journal. (n.d.). Spectrophotometric and infra-red analyses of azo reactive dyes derived from 2-methyl-3-(2'- methylphenyl)-6-arylazo-4- oxoquinazoline. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thermal Analysis and Characterization of Some Cellulosic Fabrics Dyed by a New Natural Dye and Mordanted with Different Mordants. Retrieved from [Link]

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Troubleshooting & Optimization

"Troubleshooting low yield in 2-Amino-3-methoxycarbonyl-5-nitrothiophene synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-methoxycarbonyl-5-nitrothiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues leading to low yield and impurities. We will explore the two primary synthetic strategies and provide in-depth, field-proven insights to optimize your experimental outcomes.

Introduction: Navigating the Synthesis of a Key Building Block

This compound is a valuable building block in medicinal chemistry, often utilized in the development of various therapeutic agents. Its synthesis, however, can be challenging, with researchers frequently encountering issues of low yield and difficult purification. This guide provides a structured approach to troubleshooting by addressing two distinct synthetic pathways:

  • Route A: Multi-step Synthesis via Nitration of a Pre-formed Thiophene Ring. This is a commonly reported method involving the synthesis of a 2-amino-3-methoxycarbonylthiophene precursor, protection of the amine, nitration, and subsequent deprotection.

  • Route B: Direct One-Pot Gewald Synthesis. This approach attempts to construct the thiophene ring in a single step from starting materials that already contain the necessary functionalities, including the nitro group.

Each route presents its own set of challenges. By understanding the underlying chemical principles, researchers can effectively diagnose and resolve issues to improve both yield and purity.

Troubleshooting Guide: Route A - Multi-step Synthesis via Nitration

This pathway, while longer, can offer better control over the introduction of the nitro group. However, each step is a potential point of yield loss.

Q1: My nitration of 2-acetylamino-3-methoxycarbonylthiophene is giving a low yield of the desired 5-nitro product and a mixture of other compounds. What's going wrong?

Answer:

This is a common and critical issue in this synthetic route. The thiophene ring is highly activated towards electrophilic aromatic substitution, making the nitration reaction sensitive and prone to side reactions if not carefully controlled.

Potential Causes & Solutions:

  • Over-Nitration: The electron-rich nature of the thiophene ring can lead to the formation of dinitro- or even trinitro- byproducts.

    • Solution: Carefully control the stoichiometry of your nitrating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Adding the nitrating agent dropwise at a low temperature (0-5 °C) is crucial to dissipate the heat generated during this highly exothermic reaction.

  • Oxidative Degradation: Thiophenes are susceptible to oxidation by strong nitric acid, leading to ring-opening and the formation of tarry byproducts.

    • Solution: Employ a milder nitrating agent. A mixture of nitric acid in sulfuric acid is standard, but the concentration and temperature are key. Ensure the temperature is strictly maintained. The use of nitric acid in acetic anhydride is another common method that can sometimes offer better control.

  • Incorrect Regioselectivity: While the 5-position is generally favored due to the directing effects of the substituents, some nitration at the 4-position can occur.

    • Solution: The acetylamino group is a strong ortho-, para-director, and in this case, directs to the 5-position. Ensure your starting material is fully acetylated. If you are nitrating the unprotected 2-aminothiophene, the amino group will be protonated in the strong acid, becoming a meta-director and leading to a complex mixture of products.

Q2: I'm struggling with the deprotection of the acetyl group from 2-acetylamino-3-methoxycarbonyl-5-nitrothiophene. The yield is low, and I'm seeing decomposition of my product.

Answer:

The deprotection of the acetyl group can be challenging in the presence of a nitro group, which can be sensitive to both acidic and basic conditions.

Potential Causes & Solutions:

  • Harsh Deprotection Conditions: Strong acidic or basic hydrolysis can lead to the degradation of the nitrothiophene ring or hydrolysis of the methyl ester.

    • Solution (Acidic Conditions): A common method is heating in a mixture of ethanol and sulfuric acid. However, the temperature and reaction time must be carefully optimized. Start with a lower temperature (e.g., 60-70 °C) and monitor the reaction closely by TLC. Prolonged heating at high temperatures can lead to charring.

    • Solution (Basic Conditions): While possible, basic hydrolysis (e.g., with sodium hydroxide) is often problematic as it can also hydrolyze the methyl ester. If this is attempted, very mild conditions (e.g., dilute base at room temperature) and careful monitoring are essential.

  • Incomplete Reaction: Insufficient heating or reaction time will result in incomplete deprotection, complicating the purification.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting material (acetylated) will have a different Rf value than the product (free amine). Continue the reaction until the starting material is no longer visible.

Troubleshooting Workflow for Route A

start Low Yield in Route A nitration_issue Problem in Nitration Step? start->nitration_issue Analyze reaction mixture after nitration deprotection_issue Problem in Deprotection Step? start->deprotection_issue Analyze reaction mixture after deprotection over_nitration Over-nitration suspected nitration_issue->over_nitration Multiple spots on TLC, higher MW in MS degradation Oxidative degradation likely nitration_issue->degradation Tarry, dark reaction mixture regioselectivity Poor regioselectivity nitration_issue->regioselectivity Isomeric mixture observed harsh_conditions Harsh deprotection conditions deprotection_issue->harsh_conditions Product decomposition observed incomplete_reaction Incomplete reaction deprotection_issue->incomplete_reaction Starting material remains over_nitration_sol Control stoichiometry of nitrating agent Maintain low temperature (0-5 °C) over_nitration->over_nitration_sol degradation_sol Use milder nitrating agent Strict temperature control degradation->degradation_sol regioselectivity_sol Ensure complete acetylation of starting material Avoid nitrating the unprotected amine regioselectivity->regioselectivity_sol harsh_conditions_sol Optimize temperature and time for acidic hydrolysis Use milder conditions if attempting basic hydrolysis harsh_conditions->harsh_conditions_sol incomplete_reaction_sol Monitor reaction by TLC Ensure sufficient reaction time/temperature incomplete_reaction->incomplete_reaction_sol

Caption: Troubleshooting flowchart for the multi-step synthesis (Route A).

Troubleshooting Guide: Route B - Direct One-Pot Gewald Synthesis

The Gewald reaction is an elegant one-pot synthesis of 2-aminothiophenes.[1] However, its success is highly dependent on the stability and reactivity of the starting materials, which can be a significant hurdle when dealing with nitro-substituted precursors.

Q1: I am attempting a Gewald synthesis using a nitro-substituted carbonyl compound and methyl cyanoacetate, but I'm getting a very low yield or no product at all. What is the likely problem?

Answer:

The primary challenge with a direct Gewald synthesis for this target molecule is the instability of α-nitro carbonyl compounds under the basic conditions of the reaction.

Potential Causes & Solutions:

  • Decomposition of Starting Materials: α-nitro ketones and aldehydes are prone to decomposition in the presence of the amine bases (like morpholine or piperidine) typically used in the Gewald reaction.[2] The nitro group is strongly electron-withdrawing, increasing the acidity of the α-protons and making the molecule susceptible to various side reactions, including retro-aldol type reactions and polymerization.

    • Solution: It is often more feasible to use a precursor that generates the nitro-substituted intermediate in situ under milder conditions, though this is synthetically challenging. A more practical approach is to avoid this route altogether and opt for the multi-step synthesis (Route A). If you must proceed with a Gewald-type reaction, consider using a protected form of the nitro-carbonyl compound that can be deprotected at a later stage, though this adds complexity.

  • Failure of the Initial Knoevenagel Condensation: The first step of the Gewald reaction is a Knoevenagel condensation between the carbonyl compound and the active methylene compound.[1] If your nitro-carbonyl compound is decomposing, this initial step will not proceed efficiently.

    • Solution: You can attempt to monitor the Knoevenagel condensation as a separate reaction to see if the desired unsaturated intermediate is formed. However, the instability of the starting material is the more fundamental issue.

Q2: If I were to use methyl nitroacetate as the active methylene component, what challenges should I anticipate?

Answer:

Using methyl nitroacetate introduces its own set of stability and reactivity issues.

Potential Causes & Solutions:

  • Instability of Methyl Nitroacetate: Similar to α-nitro carbonyl compounds, methyl nitroacetate is also sensitive to basic conditions and can decompose.

    • Solution: If attempting this route, use of milder bases and lower reaction temperatures is essential. However, these milder conditions may not be sufficient to promote the subsequent steps of the Gewald reaction, leading to a low overall yield.

  • Low Nucleophilicity: The nitro group is strongly electron-withdrawing, which can reduce the nucleophilicity of the carbanion formed from methyl nitroacetate, potentially slowing down the initial condensation step.

    • Solution: A stronger base might be required to generate a sufficient concentration of the carbanion, but this again increases the risk of decomposition.

General FAQs for Synthesis of this compound

Q1: What are the best practices for purifying the final product?

Answer:

This compound is a polar compound, and purification can be challenging due to its potential for low solubility in common organic solvents and its tendency to streak on silica gel.

  • Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution system. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Due to the polar nature of the compound, a mixture of dichloromethane and methanol might also be effective. It is advisable to first perform a small-scale TLC analysis with various solvent systems to find the optimal conditions for separation.

  • Recrystallization: If a sufficiently pure crude product is obtained, recrystallization can be an effective final purification step. Solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexane should be explored.

Q2: I'm observing a dark, tarry substance in my reaction mixture, regardless of the synthetic route. What is it and how can I minimize it?

Answer:

The formation of dark, insoluble materials is often due to the polymerization or decomposition of the thiophene ring or nitro-containing compounds.[3]

  • Minimize by:

    • Temperature Control: Strictly maintain the recommended reaction temperatures. For exothermic reactions like nitration, ensure efficient cooling.

    • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to tar formation.

    • Purity of Reagents: Ensure all starting materials and solvents are pure and dry, as impurities can catalyze decomposition.

Q3: What analytical techniques are most useful for characterizing the final product and intermediates?

Answer:

A combination of spectroscopic methods is essential for unambiguous characterization:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and substitution pattern of the thiophene ring.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify any impurities.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amino (N-H stretches), ester (C=O stretch), and nitro (N-O stretches) groups.

  • Melting Point: To assess the purity of the final product.

Experimental Protocols

Protocol 1: Nitration of 2-Acetylamino-3-methoxycarbonylthiophene (Route A)
  • Preparation of Nitrating Mixture: In a flask cooled to 0 °C, slowly add a stoichiometric amount of nitric acid (e.g., 1.05 equivalents) to concentrated sulfuric acid.

  • Reaction: Dissolve 2-acetylamino-3-methoxycarbonylthiophene in concentrated sulfuric acid and cool the solution to 0-5 °C.

  • Addition: Add the pre-cooled nitrating mixture dropwise to the thiophene solution, ensuring the temperature does not exceed 5 °C.

  • Monitoring: Stir the reaction mixture at 0-5 °C and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product. This will yield 2-acetylamino-3-methoxycarbonyl-5-nitrothiophene.

Protocol 2: Deprotection of the Acetyl Group (Route A)
  • Reaction Setup: Suspend the 2-acetylamino-3-methoxycarbonyl-5-nitrothiophene in a mixture of ethanol and concentrated sulfuric acid.

  • Heating: Heat the mixture to 70-80 °C and stir until the reaction is complete (monitor by TLC).

  • Cooling and Precipitation: Cool the reaction mixture in an ice bath. The product should precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold ethanol and then with water.

  • Purification: Dry the product and purify further by column chromatography or recrystallization as needed.

Data Presentation

ParameterRoute A (Nitration)Route B (Direct Gewald)Key Considerations
Feasibility HighLowRoute A is generally more reliable due to the instability of nitro-precursors in Route B.
Number of Steps Multiple (synthesis of precursor, protection, nitration, deprotection)One-potRoute B is theoretically more step-economical but often impractical.
Key Challenge Controlling nitration, harsh deprotectionInstability of nitro-substituted starting materials under basic conditionsCareful optimization of reaction conditions is crucial for both routes.
Typical Yield Moderate to Good (with optimization)Very Low to NoneYield in Route A is highly dependent on the success of each step.

Conceptual Workflow of the Gewald Reaction

Gewald_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps Ketone Carbonyl Compound Condensation Knoevenagel Condensation Ketone->Condensation Nitrile Active Methylene Nitrile Nitrile->Condensation Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Condensation catalyst Condensation->Sulfur_Addition α,β-Unsaturated Intermediate Cyclization Intramolecular Cyclization & Tautomerization Sulfur_Addition->Cyclization Product 2-Aminothiophene Product Cyclization->Product

Caption: A simplified workflow of the Gewald reaction mechanism.

References

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). Chemistry Stack Exchange. Available at: [Link]

  • Nitro Compounds. (2021). Chemistry LibreTexts. Available at: [Link]

  • Method of purifying nitrated aromatic compounds from a nitration process. (2016). Google Patents.
  • Gewald reaction. (n.d.). Wikipedia. Available at: [Link]

  • Process for the purification of mononitro aromatic compounds. (1947). Google Patents.
  • How can I purify two different-substituted aromatic compounds? (2019). ResearchGate. Available at: [Link]

  • Organic Chemistry-4. (n.d.). Kolkata. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Arkivoc. Available at: [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). ResearchGate. Available at: [Link]

  • A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica. Available at: [Link]

  • What is the order of reactivity of carbonyl groups and basic nature? (2017). Quora. Available at: [Link]

  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. Available at: [Link]

  • Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. (2022). Beilstein Journals. Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. Available at: [Link]

  • After reduction of the nitro-group, which carbonyl carbon will be attacked by the nucleophile? (A or B). (2021). Reddit. Available at: [Link]

  • Synthesis of ?-functional nitro compounds by the nitration of activated carbonyl compounds in a two-phase system. (2002). ResearchGate. Available at: [Link]

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Technical Support Center: Purification of 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-3-methoxycarbonyl-5-nitrothiophene. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the recrystallization of this compound. Our goal is to equip you with the scientific principles and practical steps needed to overcome common challenges and achieve high purity.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The process relies on the differential solubility of a target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the "mother liquor".[1][2] The success of this technique is highly dependent on the selection of an appropriate solvent.[1][3]

A suitable solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature, but readily at its boiling point.[1][4]

  • Either dissolve impurities completely at all temperatures or not at all, allowing for their removal via filtration.[4][5]

  • Be chemically inert, not reacting with the compound being purified.[3][5]

  • Be sufficiently volatile to be easily removed from the purified crystals.[3][4]

Recrystallization Workflow Overview

The following diagram outlines the standard workflow for a successful recrystallization experiment.

RecrystallizationWorkflow cluster_dissolution Dissolution Phase cluster_purification Purification Phase cluster_isolation Isolation Phase A 1. Add Crude Solid to Flask B 2. Add Minimum Hot Solvent A->B C 3. Heat to Dissolve B->C D 4. Hot Filtration (If Insoluble Impurities) C->D Check for solids E 5. Slow Cooling to Room Temperature D->E Clear Solution F 6. Ice Bath Cooling E->F G 7. Vacuum Filtration to Collect Crystals F->G H 8. Wash Crystals with Minimal Ice-Cold Solvent G->H I 9. Dry Crystals H->I J 10. Melting Point Analysis I->J Purity Check

Caption: Standard workflow for purification by recrystallization.

Troubleshooting Guide

This section addresses specific problems that may arise during the recrystallization of this compound.

Q1: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solid melts and forms a liquid phase before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5][6] This is a common issue with nitroaromatic compounds, especially if significant impurities are present, which can depress the melting point.[5]

  • Immediate Solution: Reheat the mixture to dissolve the oil completely. Add a small, incremental amount of hot solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. You can achieve this by leaving the flask in a heated water bath and allowing the bath to cool to room temperature.[5][6]

  • Alternative Solvent: If the problem persists, your solvent's boiling point may be too high. Consider a solvent with a lower boiling point or use a mixed solvent system.[5]

Q2: The solution has cooled, but no crystals have formed. What should I do?

A2: The absence of crystals upon cooling usually indicates one of two things: the solution is not sufficiently saturated, or the solution is supersaturated and requires a nucleation site to initiate crystal growth.[6]

  • Too Much Solvent: This is the most frequent cause of low or no yield.[2][6] If you suspect you've added too much solvent, you can gently boil some of it off under a fume hood to re-concentrate the solution and then attempt to cool it again.[6][7]

  • Inducing Crystallization: If the solution is supersaturated, you need to provide a surface for the first crystal to form.[2]

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites.[2][5]

    • Seeding: If you have a small crystal of the pure compound, add it to the solution (a "seed crystal"). This will act as a template for further crystal growth.[2][6]

    • Further Cooling: Place the flask in an ice-salt bath for more intense cooling, which can sometimes force crystallization.[5][8]

Q3: My final product has a very low yield. How can I improve recovery?

A3: A low yield is disappointing but often correctable. Several factors can contribute to poor recovery.[2][5]

  • Excess Solvent: As mentioned, using too much solvent is a primary cause. The compound will have some solubility even in the cold solvent, and excess volume will lead to significant product loss in the mother liquor.[2][7] Use the absolute minimum amount of boiling solvent required to dissolve the solid.[2]

  • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper or in the funnel. To prevent this, pre-heat your funnel and filter flask before filtration and perform the step as quickly as possible.[5][8]

  • Washing Technique: When washing the collected crystals after vacuum filtration, always use a minimal amount of ice-cold solvent.[2] Using room temperature or warm solvent will redissolve a portion of your purified product.

Q4: The purified crystals are still colored. How do I remove colored impurities?

A4: The presence of color indicates that colored impurities are co-precipitating with your product.

  • Activated Charcoal: Many colored impurities are large, polar molecules that can be removed by adsorption onto activated charcoal (decolorizing carbon).[8]

  • Procedure: After dissolving your crude solid in the hot solvent, cool the solution slightly to prevent it from boiling over when the charcoal is added. Add a very small amount of activated charcoal (1-2% of the solute's weight is usually sufficient) to the solution.[8] Bring the mixture back to a boil for a few minutes. The colored impurities will adsorb to the charcoal's surface. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[8]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for recrystallizing this compound?

A1: The molecule possesses several polar functional groups (amino, nitro, ester) and an aromatic thiophene ring. Based on the "like dissolves like" principle, polar solvents are a good starting point.[5] Alcohols like ethanol or methanol are often effective for nitroaromatic compounds.[5] A patent describing a related compound, 2-amino-3-n-butyloxycarbonyl-5-nitrothiophene, mentions washing the final product with methanol, suggesting the compound has low solubility in cold methanol.[9] Therefore, methanol or ethanol would be excellent initial choices to test.

Q2: How do I select a solvent if I have no prior information?

A2: You should perform small-scale solubility tests.[4][10]

  • Place a small amount of your crude compound (about 20-30 mg) into several test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene) dropwise at room temperature.

  • If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable.[4][10]

  • For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath.

  • A good solvent will dissolve the compound completely upon heating.[1]

  • Allow the heated solutions to cool to room temperature and then in an ice bath. The best solvent is the one from which the compound readily forms a large amount of crystals.[1]

Solvent ClassExample(s)Suitability Rationale for this Compound
Protic Polar Methanol, EthanolGood starting point. The nitro and amino groups suggest good solubility in hot alcohols, with likely decreased solubility upon cooling.[5]
Aprotic Polar Acetone, Ethyl AcetatePossible. May be too effective, dissolving the compound well even at room temperature, leading to low recovery.[10][11]
Nonpolar Hexane, TolueneLikely poor. The compound is highly polar and is unlikely to dissolve sufficiently in nonpolar solvents even when hot.[10]
Aqueous WaterPotentially useful. Polar enough, but organic compounds often have low solubility. Can be a good choice if the compound is sufficiently polar.[11]

Q3: When should I use a mixed solvent system?

A3: A mixed solvent system (a "solvent pair") is ideal when no single solvent has the desired solubility properties.[5] This is used when your compound is too soluble in one solvent (the "good" solvent) even when cold, and poorly soluble in another solvent (the "bad" solvent) even when hot. The two solvents must be miscible with each other.[5]

  • Procedure: Dissolve the compound in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just becomes cloudy (the saturation point). Add a few more drops of the "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow the solution to cool slowly.[11]

Q4: What is the expected melting point of pure this compound?

A4: According to a patent, the melting point of this compound is 227°C .[9] A sharp melting point close to the literature value is a strong indicator of high purity. Impurities typically cause the melting point to be depressed and to occur over a wider range.

Detailed Experimental Protocol

Objective: To purify crude this compound by recrystallization from methanol.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Short-stemmed glass funnel and filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent (methanol) to its boiling point. Add the minimum amount of hot methanol to the crude solid to dissolve it completely with gentle heating and stirring.[2]

  • (Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper as quickly as possible to avoid premature crystallization.[8]

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature, undisturbed.[1] Slow cooling is crucial for the formation of large, pure crystals.[1]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold methanol to rinse away any remaining mother liquor.[2][5]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

  • Verification: Weigh the dried, purified product to calculate the percent recovery. Determine the melting point and compare it to the literature value (227°C).[9]

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Imperial Chemical Industries Ltd. (1978). 2-Aminothiophenes. U.S. Patent 4,108,867.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing Diazotized 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and stabilization of diazotized 2-Amino-3-methoxycarbonyl-5-nitrothiophene. This guide is designed for researchers, scientists, and drug development professionals who are working with this challenging but versatile intermediate. As a Senior Application Scientist, I understand that the stability of this diazonium salt is a critical factor for successful downstream applications. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction.

Introduction: The Challenge of Stability

The diazotization of this compound presents a unique set of challenges primarily due to the electronic nature of the starting material. The presence of a strongly electron-withdrawing nitro group on the thiophene ring significantly reduces the basicity of the amino group, making the initial diazotization reaction more demanding. Furthermore, this electron deficiency contributes to the inherent instability of the resulting diazonium salt.

This guide will provide you with the foundational knowledge and practical steps to enhance the stability of your diazotized product, ensuring higher yields and more reliable results in your subsequent synthetic transformations.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the stability of diazotized this compound:

Q1: Why is my diazotization reaction failing or giving very low yields?

A1: Low yields are often attributed to several factors. The electron-withdrawing nitro group makes the amino group of your starting material less reactive towards the nitrosating agent.[1] To overcome this, ensure you are using a strong acidic medium and that the temperature is strictly controlled between 0-5°C.[1] Any deviation above this range can lead to rapid decomposition of the diazonium salt. Also, ensure slow, dropwise addition of the sodium nitrite solution to prevent localized overheating.[1]

Q2: My reaction mixture turns a dark brown or black color. What does this indicate?

A2: A dark coloration is a strong indicator of decomposition of the diazonium salt. This is often caused by the reaction temperature exceeding the optimal 0-5°C range. Another possibility is insufficient acidity, which can lead to unwanted side reactions, such as the coupling of the diazonium salt with the unreacted parent amine.

Q3: Can I isolate and store the diazotized this compound?

A3: It is highly discouraged to isolate the solid diazonium salt of this compound. Diazonium salts, particularly those with nitro groups, can be explosive in their solid, dry form.[2] For safety and optimal reactivity, it is best to use the diazonium salt solution in situ for your subsequent reaction.

Q4: What is the best acid to use for this diazotization?

A4: Strong mineral acids such as sulfuric acid or hydrochloric acid are recommended. For weakly basic amines like this compound, a higher concentration of acid is often necessary to ensure complete protonation of the amine and to facilitate the formation of the nitrosonium ion (NO+) from sodium nitrite.[3]

Q5: How can I confirm the formation of the diazonium salt?

A5: A simple qualitative test is to add a small amount of the reaction mixture to a solution of a coupling agent, such as 2-naphthol in a basic solution. The formation of a brightly colored azo dye indicates the presence of the diazonium salt. For quantitative analysis, techniques like UV-Vis spectroscopy can be employed by monitoring the disappearance of the starting amine and the appearance of the diazonium salt peak.

Troubleshooting Guide

This section provides a more detailed breakdown of potential issues and their solutions, organized by observable problems during your experiment.

Problem 1: Incomplete Diazotization

Symptoms:

  • Presence of starting material after the reaction is complete (confirmed by TLC or LC-MS).

  • Low yield of the desired product in the subsequent reaction.

Potential Causes & Solutions:

Cause Explanation Solution
Insufficient Acidity The weakly basic amino group requires a high concentration of acid for complete protonation and to generate the active nitrosating species.Increase the molar excess of the strong mineral acid (e.g., 3-4 equivalents). Consider using a stronger acid like sulfuric acid.
Low Solubility of Starting Material The starting amine may not be fully dissolved in the acidic medium, leading to incomplete reaction.Prepare a fine suspension of the amine in the acidic solution by vigorous stirring. Alternatively, dissolve the amine in a minimal amount of a suitable organic solvent (e.g., acetic acid) before adding it to the chilled mineral acid.[4]
Premature Decomposition of Nitrous Acid If the sodium nitrite solution is not kept cold or is added too quickly, the nitrous acid can decompose before it reacts with the amine.Ensure both the amine solution and the sodium nitrite solution are pre-chilled to 0-5°C. Add the nitrite solution dropwise with efficient stirring.[1]
Problem 2: Rapid Decomposition of the Diazonium Salt

Symptoms:

  • Vigorous gas evolution (N₂).

  • Rapid darkening of the reaction mixture (brown to black).

  • A significant drop in the yield of the desired product.

Potential Causes & Solutions:

Cause Explanation Solution
High Reaction Temperature The diazonium salt is thermally labile, and temperatures above 5°C will cause rapid decomposition.[5]Maintain a strict temperature control of 0-5°C using an ice-salt bath. Monitor the internal temperature of the reaction, not just the bath temperature.
Presence of Impurities Trace metals or other impurities can catalyze the decomposition of the diazonium salt.Use high-purity reagents and solvents. Ensure all glassware is thoroughly cleaned.
Incorrect pH If the pH is not sufficiently acidic, side reactions can occur that lead to decomposition.Ensure a strongly acidic environment is maintained throughout the reaction.

Experimental Protocols

Standard Protocol for the In Situ Preparation of Diazotized this compound

Materials:

  • This compound

  • Concentrated Sulfuric Acid (or Hydrochloric Acid)

  • Sodium Nitrite

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (1 equivalent).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add concentrated sulfuric acid (3-4 equivalents) while maintaining the temperature between 0-5°C. Stir until a fine suspension is formed.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.[1]

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes.

  • The resulting solution/suspension of the diazonium salt is now ready for immediate use in the subsequent reaction.

Visualizing the Process

Workflow for Successful Diazotization

G cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_product Product Handling cluster_troubleshooting Troubleshooting start Start amine_prep Prepare a fine suspension of This compound in cold, concentrated acid (0-5°C) start->amine_prep nitrite_prep Prepare a cold solution of Sodium Nitrite (0-5°C) start->nitrite_prep add_nitrite Slowly add Sodium Nitrite solution to the amine suspension (maintain 0-5°C) amine_prep->add_nitrite nitrite_prep->add_nitrite stir Stir for 30-60 minutes at 0-5°C add_nitrite->stir check_completion Check for completion (e.g., starch-iodide paper for excess HNO2, azo dye formation test) stir->check_completion decomposition Decomposition? (Dark color, gas evolution) stir->decomposition If temp > 5°C incomplete_reaction Incomplete Reaction? (Starting material remains) stir->incomplete_reaction If insufficient acid or poor mixing use_in_situ Use the diazonium salt solution immediately in the next step check_completion->use_in_situ

Caption: Workflow for the diazotization of this compound.

Key Factors Influencing Stability

G cluster_factors Influencing Factors stability Diazonium Salt Stability temp Temperature stability->temp inversely proportional acid Acid Concentration stability->acid directly proportional purity Reagent Purity stability->purity directly proportional mixing Mixing Efficiency stability->mixing directly proportional

Caption: Key factors influencing the stability of the diazonium salt.

Concluding Remarks

The successful diazotization of this compound is achievable with careful attention to experimental parameters. The key to improving the stability of the resulting diazonium salt lies in stringent temperature control, the use of a sufficiently acidic medium, and the immediate use of the product in subsequent reactions. By understanding the chemical principles outlined in this guide and implementing the recommended troubleshooting steps, you can significantly enhance the reliability and success of your synthetic endeavors.

For further assistance, please do not hesitate to contact our technical support team.

References

  • BenchChem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.
  • Google Patents. (1989).
  • BenchChem. (2025). Application Notes and Protocols for the Diazotization of 4-Amino-3-methoxybenzenesulfonamide.
  • ResearchGate. (n.d.). Summary equation of diazotization of 2-amino-5-nitrophenol. Coupling to....
  • Rode, H. B. (n.d.). Methyl 3-[(1,1-dioxo-1λ6,2-benzothiazol-3-yl)amino]-5-nitrothiophene-2-carboxylate.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and History of 2-Amino-3-nitrothiophenes.
  • ResearchGate. (2007). Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Abdel-Jalil, R. J., et al. (2011). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity.
  • MDPI. (2022). Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Retrieved from [Link]

  • Fisher Scientific. (2010). SAFETY DATA SHEET - 5-Nitrothiophene-3-carboxylic acid.
  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • ResearchGate. (2009). Comparison of diazonium salt derived and thiol derived nitrobenzene layers on gold.
  • Khalifa, M. E. (n.d.). Synthetic strategies and functional reactivity of versatile thiophene synthons.
  • Sopbué Fondjo, E., & Döpp, D. (2006). Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins. ARKIVOC.
  • Valsynthese SA. (2021). Material Safety Data Sheet 2-NITROTHIOPHENE.
  • Beilstein Journals. (n.d.). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate.
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

  • National Institutes of Health. (2022). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.
  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts.
  • National Institutes of Health. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution.
  • ResearchGate. (2009). Comparison of Diazonium Salt Derived and Thiol Derived Nitrobenzene Layers on Gold.
  • White Rose Research Online. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • YouTube. (2024). Lec4 - Diazotization Reactions.

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"Byproduct formation in thieno[2,3-d]pyrimidine synthesis from 2-aminothiophenes"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thieno[2,3-d]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges, particularly the formation of byproducts, and provide troubleshooting strategies grounded in mechanistic principles to help you optimize your reactions and improve yields and purity.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?

A1: A dark, tarry reaction mixture is a common observation and typically points to polymerization or the formation of complex polysulfides.[1] This is often caused by excessive reaction temperatures, which can promote undesired side reactions of the highly reactive intermediates.

Root Cause Analysis:

  • High Temperature: The initial Gewald reaction to form the 2-aminothiophene precursor is exothermic.[2] Uncontrolled temperatures can lead to the decomposition of elemental sulfur into polysulfides or catalyze the polymerization of the α,β-unsaturated nitrile intermediate.[1]

  • Impure Starting Materials: Impurities in your ketone, active methylene nitrile, or solvent can act as catalysts for these unwanted pathways.

Troubleshooting Recommendations:

  • Strict Temperature Control: Maintain a consistent and optimal reaction temperature. A systematic temperature screen can help identify the ideal range for your specific substrates.

  • Reagent Purity: Ensure all starting materials and solvents are of high purity and are dry.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions that contribute to color formation.

Q2: I'm observing a significant byproduct with a mass corresponding to a dimer of my starting material. How can I minimize this?

A2: Dimerization of the α,β-unsaturated nitrile (the Knoevenagel-Cope condensation product) is a well-documented competing reaction in the Gewald synthesis.[1][3] This occurs when one molecule of the intermediate acts as a Michael acceptor and another acts as a Michael donor, leading to a cyclohexadiene byproduct.

Mechanistic Insight: The desired intramolecular cyclization with sulfur is in competition with this intermolecular dimerization. The relative rates of these two pathways are highly dependent on reaction conditions.

Strategies to Minimize Dimerization:

  • Optimize Reagent Addition: Slow, controlled addition of the base or one of the reactants can help maintain a low concentration of the reactive intermediate, thus favoring the intramolecular cyclization over the intermolecular dimerization.[1]

  • Base Selection: The choice of base is critical. Weaker bases or sterically hindered bases may favor the desired reaction. A screening of bases such as morpholine, piperidine, or triethylamine is recommended.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find one that disfavors the dimerization pathway.

Q3: My final thieno[2,3-d]pyrimidine product is contaminated with unreacted 2-aminothiophene. How can I drive the cyclization to completion?

A3: Incomplete cyclization of the 2-aminothiophene intermediate with the second component (e.g., formamide, urea, isothiocyanate) is a common reason for low yields and product contamination.

Causality:

  • Insufficient Reaction Time or Temperature: The cyclization step often requires elevated temperatures to proceed at a reasonable rate.

  • Reagent Stoichiometry: An incorrect ratio of the 2-aminothiophene to the cyclizing agent can lead to incomplete conversion.

  • Deactivation of the Amino Group: The nucleophilicity of the 2-amino group on the thiophene ring can be influenced by the other substituents on the ring. Electron-withdrawing groups can decrease its reactivity.

Optimization Protocol:

  • Increase Temperature/Time: Carefully increase the reaction temperature or extend the reaction time, monitoring the progress by TLC or LC-MS. Microwave irradiation has been shown to be beneficial for improving reaction times and yields in some cases.[2]

  • Adjust Stoichiometry: Use a slight excess of the cyclizing agent (e.g., 1.1 to 1.5 equivalents) to ensure the complete consumption of the 2-aminothiophene.

  • Catalyst Addition: For certain cyclization reactions, the addition of an acid or base catalyst can be beneficial. For example, when using acyl chlorides, a base like pyridine is often used.[4] When cyclizing with nitriles, HCl in dioxane is a common condition.[4][5]

Troubleshooting Guide: Specific Scenarios

This section provides a problem-oriented approach to troubleshooting specific issues you may encounter during the synthesis.

Scenario 1: Low yield of the initial 2-aminothiophene (Gewald Reaction)
Observed Problem Potential Cause(s) Suggested Solution(s)
Reaction fails to initiate Inactive base; Low reaction temperature.Use a stronger or freshly prepared base; Gently warm the reaction mixture to initiate.
Formation of a complex mixture of products Knoevenagel-Cope condensation is inefficient; Polysulfide formation.[6]Screen different bases; Ensure anhydrous conditions; Control temperature carefully.
Isolation of the Knoevenagel-Cope intermediate Sulfur addition/cyclization is the slow step.Increase temperature after the initial condensation; Ensure sulfur is fully dissolved/activated.
Scenario 2: Byproduct formation during pyrimidine ring annulation

| Observed Problem | Potential Cause(s) | Suggested Solution(s) | | :--- | :--- | | Formation of a urea/thiourea derivative that fails to cyclize | The intermediate is stable and requires more forcing conditions for cyclization. | Increase reaction temperature; Use a higher boiling point solvent; Consider microwave-assisted synthesis. | | Hydrolysis of cyano or ester group on the thiophene ring | Presence of water and strong acid/base during cyclization. | Use anhydrous conditions and reagents; Choose cyclization conditions compatible with your functional groups. | | N-alkylation instead of cyclization (when using alkylating agents) | The nitrogen of the amino group is more nucleophilic than the ring nitrogen. | This is generally not a common pathway but could occur. If suspected, using a less reactive alkylating agent or changing the solvent may help. |

Visualizing Reaction Pathways

Understanding the potential reaction pathways is crucial for effective troubleshooting. The following diagram illustrates the key steps in the synthesis and the points at which common byproducts can form.

Byproduct_Formation A Ketone + α-Cyanoester B Knoevenagel-Cope Intermediate A->B Base (e.g., Morpholine) C 2-Aminothiophene B->C + S8 (Desired Cyclization) D Dimer Byproduct B->D Dimerization (Side Reaction) E Polymer/Tars B->E High Temp (Decomposition) F Thieno[2,3-d]pyrimidine C->F + Cyclizing Agent (e.g., Formamide) G Unreacted 2-Aminothiophene C->G Incomplete Reaction H Hydrolysis Byproducts F->H Harsh Conditions (Side Reaction)

Caption: Competing pathways in thieno[2,3-d]pyrimidine synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Gewald Synthesis of a 2-Aminothiophene

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (1.0 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent (e.g., ethanol, DMF).

  • Base Addition: Add the base (e.g., morpholine or triethylamine, 0.1-0.5 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to a temperature between 50-80 °C (this needs to be optimized) and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The precipitated solid is collected by filtration, washed with water, and then a cold solvent like ethanol or hexane to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Troubleshooting by Recrystallization for Dimer Removal

The dimer byproduct is often less polar than the desired 2-aminothiophene. This difference in polarity can be exploited for purification.

  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, isopropanol, and mixtures thereof) to find a system where the desired product has moderate solubility at high temperature and low solubility at room temperature, while the dimer is either highly soluble or insoluble.

  • Recrystallization: Dissolve the crude solid in a minimum amount of the hot solvent system identified in step 1.

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals of the 2-aminothiophene by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

References
  • Al-Taisan, K. M., Al-Hazimi, H. M., & Al-Shihry, S. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 15(6), 3972-3988. Available at: [Link]

  • Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. Available at: [Link]

  • El-Sayed, M. A., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 123. Available at: [Link]

  • Pal, M., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(3), 945-959. Available at: [Link]

  • Guo, W., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Bélanger, G., et al. (2017). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 22(9), 1475. Available at: [Link]

  • Chemtube, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Picado, A. (2018). Shorter procedure to access Thieno[2,3-d]pyrimidines. openlabnotebooks.org. Available at: [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available at: [Link]

  • Le-Dévéhat, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100778. Available at: [Link]

  • Chen, Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Molecules, 26(18), 5488. Available at: [Link]

  • El-Gamal, M. I., et al. (2019). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic chemistry, 85, 544-554. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 338-359. Available at: [Link]

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Technical Support Center: Minimizing Dimer Formation in Coupling Reactions of Aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing a critical challenge in synthetic chemistry: the formation of unwanted dimers during the coupling reactions of aminothiophenes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize these valuable heterocyclic building blocks. Here, we synthesize field-proven insights and mechanistic understanding to provide actionable troubleshooting strategies and preventative protocols.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of aminothiophene coupling reactions?

Dimer formation, also known as homocoupling, is a prevalent side reaction where two molecules of the same aminothiophene starting material react with each other to form a symmetrical bithiophene dimer. This is an undesired outcome in cross-coupling reactions, where the objective is to form a bond between the aminothiophene and a different coupling partner (heterocoupling). This side reaction consumes the starting material, lowers the yield of the desired product, and complicates purification.[1][2]

Q2: What are the primary causes of aminothiophene dimerization?

Several factors can promote the homocoupling of aminothiophenes and their coupling partners:

  • Presence of Oxygen: Molecular oxygen can facilitate the oxidative homocoupling of organometallic intermediates. It can also lead to the oxidation and deactivation of the active Pd(0) catalyst.[2][3]

  • Catalyst Decomposition: The formation of inactive palladium species or palladium black can sometimes catalyze homocoupling side reactions.[2]

  • Suboptimal Reaction Conditions: High temperatures, prolonged reaction times, or high reactant concentrations can increase the rate of dimerization relative to the desired cross-coupling.[2]

  • Reactive Intermediates: The nature of the palladium-aminothiophene intermediate itself can make it susceptible to reacting with another molecule of its kind, especially if the subsequent steps in the catalytic cycle are slow.

Q3: I am observing significant dimer byproducts in my Suzuki-Miyaura coupling. What is the first thing I should check?

For Suzuki-Miyaura reactions, the most common cause of homocoupling is the palladium(II)-mediated reaction of the boronic acid starting material.[3][4] The first and most critical step is to ensure the rigorous exclusion of oxygen from your reaction. This can be achieved by thoroughly degassing your solvents and reaction mixture (e.g., via a nitrogen or argon sparge) and maintaining a positive pressure of an inert gas throughout the experiment.[2][3]

Q4: Can the amino group on the thiophene ring contribute to dimerization?

Yes, the free amino group (-NH2) is a nucleophilic site and can also be acidic under basic conditions. It can coordinate to the palladium center, influencing the catalyst's reactivity and stability. More importantly, in reactions like the Buchwald-Hartwig amination, the aminothiophene itself can act as the amine coupling partner, but it can also undergo side reactions. Protecting the amino group is a key strategy to prevent it from participating in unwanted reactions and to improve the selectivity of the desired coupling.[5][6]

Troubleshooting Guide: Problem-Specific Solutions

This section provides in-depth solutions to common problems encountered during specific coupling reactions involving aminothiophenes.

Problem: Excessive Homocoupling in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, but the homocoupling of the boronic acid or the aminothiophene-halide can be a significant issue.

Mechanistic Cause: Dimerization often arises from two pathways: (1) An oxidative coupling of two boronic acid molecules, often promoted by Pd(II) species and oxygen, and (2) The reaction of two organopalladium intermediates (formed after oxidative addition) before transmetalation can occur.

Below is a diagram illustrating the main catalytic cycle and the off-cycle pathway leading to homocoupling.

Suzuki_Homocoupling cluster_main Desired Catalytic Cycle cluster_side Undesired Homocoupling Pathway Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X (Aminothiophene-Halide) Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OR)2 (Boronic Ester/Acid) Homocoupling_Intermediate Homocoupling Intermediate OxAdd->Homocoupling_Intermediate Reaction with another Ar-Pd-X Transmetal->Pd0 Reductive Elimination Product Desired Product (Ar-Ar') Transmetal->Product Dimer Dimer Product (Ar-Ar) Homocoupling_Intermediate->Pd0 Catalyst Regeneration Homocoupling_Intermediate->Dimer

Figure 1: Suzuki catalytic cycle and competing homocoupling pathway.
StrategyCausality & Explanation
1. Rigorous Oxygen Exclusion Oxygen promotes the Pd(II)-mediated homocoupling of boronic acids.[3][4] Removing it is the most effective first step.
2. Add a Mild Reducing Agent Additives like potassium formate can help maintain the palladium catalyst in its active Pd(0) state, suppressing pathways that involve Pd(II) species which can promote dimerization.[3][4]
3. Optimize Ligand Choice Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of reductive elimination (the final step of the desired cycle), making it more competitive against the homocoupling pathway.[2]
4. Control Reagent Addition A high concentration of the boronic acid or the aminothiophene halide can favor dimerization. Slow addition of one of the coupling partners via syringe pump can maintain a low concentration, favoring the cross-coupling reaction.[1][2]
5. Lower Reaction Temperature Dimerization can have a different activation energy than the desired cross-coupling. Lowering the temperature may slow the rate of homocoupling more significantly than the desired reaction.[2]
Problem: Dimerization in Buchwald-Hartwig Amination

When using an aminothiophene as a nucleophile to couple with an aryl halide, or when coupling a halo-aminothiophene with another amine, dimerization can still occur.

Mechanistic Cause: In Buchwald-Hartwig reactions, an unproductive side reaction can compete with the desired reductive elimination. This can involve β-hydride elimination or the reaction between two palladium-amide intermediates.[7] The free amino group of the aminothiophene can also complicate the reaction by coordinating to the catalyst.

The most robust strategy to prevent side reactions involving the amino group is to temporarily mask it with a protecting group.

Protecting_Group_Strategy Start Aminothiophene (Reactive -NH2) Protected Protected Aminothiophene (-NH-PG) Start->Protected 1. Protection Dimer_Side_Reaction Dimerization Side Reaction Start->Dimer_Side_Reaction Coupling Cross-Coupling Reaction (e.g., Suzuki) Protected->Coupling 2. Coupling Coupled_Protected Coupled Product (Protected) Coupling->Coupled_Protected Deprotection Deprotection Step Coupled_Protected->Deprotection 3. Deprotection Final_Product Final Desired Product (Free -NH2) Deprotection->Final_Product

Figure 2: Workflow using a protecting group (PG) to prevent side reactions.

Protocol: Boc Protection of an Aminothiophene

The tert-butoxycarbonyl (Boc) group is a common and reliable choice for protecting amines as it is stable to many coupling conditions but can be easily removed with acid.[6][8]

  • Protection Step:

    • Dissolve the starting aminothiophene (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base like triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Upon completion, perform an aqueous workup and purify the Boc-protected aminothiophene by column chromatography.

  • Cross-Coupling Reaction:

    • Use the purified Boc-protected aminothiophene in your Suzuki or Buchwald-Hartwig reaction under your optimized conditions. The bulky, electron-withdrawing Boc group will prevent the nitrogen from interfering with the catalytic cycle.

  • Deprotection Step:

    • Dissolve the coupled product in a solvent like DCM or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4M in dioxane).

    • Stir at room temperature for 1-4 hours, monitoring by TLC.

    • Once deprotection is complete, carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution) and extract the final product.

General Troubleshooting Workflow

If you are facing issues with dimer formation, follow this logical troubleshooting workflow to systematically identify and solve the problem.

Troubleshooting_Workflow Start Problem: Excessive Dimer Formation Check_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Check_Atmosphere Degas Action: Rigorously degas solvents and reagents. Use Schlenk techniques. Check_Atmosphere->Degas No Check_Temp Is the reaction temperature as low as feasible? Check_Atmosphere->Check_Temp Yes Degas->Check_Temp Lower_Temp Action: Screen lower temperatures (e.g., RT, 40°C, 60°C). Check_Temp->Lower_Temp No Check_Ligand Is the ligand optimal? (e.g., bulky, electron-rich) Check_Temp->Check_Ligand Yes Lower_Temp->Check_Ligand Screen_Ligands Action: Screen ligands like SPhos, XPhos, or RuPhos. Check_Ligand->Screen_Ligands No Protect_Amine Consider protecting the amino group with Boc or Cbz. Check_Ligand->Protect_Amine Yes Screen_Ligands->Protect_Amine Success Problem Resolved Protect_Amine->Success

Figure 3: A step-by-step workflow for troubleshooting dimer formation.
References
  • Technical Support Center: Preventing Dimerization of Terminal Alkynes in Coupling Reactions - Benchchem.
  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem.
  • Gewald Aminothiophene Synthesis Mechanism | Organic Chemistry - YouTube. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur - ChemRxiv. Available at: [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. Available at: [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

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Technical Support Center: Recrystallization of Methyl 2-Amino-5-Nitrothiophene-3-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, chemists, and drug development professionals working on the purification of methyl 2-amino-5-nitrothiophene-3-carboxylate. While a universally validated recrystallization protocol for this specific molecule is not widely published, this document outlines a systematic, first-principles approach to developing a robust purification procedure. We will address common experimental challenges through detailed troubleshooting guides and FAQs, grounded in the established principles of physical organic chemistry.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing methyl 2-amino-5-nitrothiophene-3-carboxylate?

A: There is no single "best" solvent documented for this specific compound. However, based on its molecular structure—containing a polar nitro group, a hydrogen-bonding amino group, and a polar ester moiety—the principle of "like dissolves like" suggests that polar solvents are the most promising candidates.[1][2] Good starting points for screening include:

  • Polar Protic Solvents: Ethanol, Methanol, or Isopropanol. Alcohols are often effective for nitroaromatic compounds.[1] A related compound, methyl 3-aminothiophene-2-carboxylate, has been successfully crystallized from ethanol.[3]

  • Polar Aprotic Solvents: Acetonitrile or Ethyl Acetate.

The ideal solvent will exhibit high solubility at its boiling point and low solubility at or below room temperature, which is critical for achieving high recovery.[1]

Q2: My compound "oiled out" instead of forming crystals. What does this mean and how do I fix it?

A: "Oiling out" occurs when the dissolved solid comes out of the supersaturated solution at a temperature above its melting point, forming a liquid layer instead of a solid crystalline lattice. This is a common issue with nitro-containing compounds. To resolve this, you should reheat the solution to redissolve the oil, add a small amount of additional solvent to decrease the saturation point, and allow the solution to cool much more slowly.[1][4] Slower cooling provides the necessary time for ordered crystal nucleation to occur.

Q3: After recrystallization, my product is still yellow or brown. How can I obtain a purer, colorless solid?

A: The presence of color often indicates persistent, highly conjugated impurities. These can typically be removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs colored impurities onto its high-surface-area matrix.

  • Procedure: After the compound is fully dissolved in the hot solvent, cool the solution slightly below its boiling point and add a very small amount of activated charcoal (e.g., 1-2% of the solute's weight). Swirl and gently heat the mixture for a few minutes. Perform a hot filtration to remove the charcoal and then allow the filtrate to cool and crystallize.[2]

CAUTION: Using too much charcoal can lead to significant loss of your desired product due to co-adsorption.[2]

Q4: My final yield is very low. What are the common causes?

A: Low recovery is a frequent problem in recrystallization. The most common causes include:

  • Using excessive solvent: Dissolving the crude product in too much solvent will prevent the solution from becoming saturated upon cooling, leaving a significant portion of your compound in the mother liquor.[5] Always use the minimum amount of hot solvent required for complete dissolution.

  • Premature crystallization: If crystals form during hot filtration, product will be lost on the filter paper.

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[5]

  • Incomplete cooling: Not allowing the flask to cool sufficiently before filtration will result in a lower yield, as more product will remain dissolved.

Section 2: Solvent Selection and Optimization Workflow

The key to successful recrystallization is selecting an appropriate solvent system. The target molecule, methyl 2-amino-5-nitrothiophene-3-carboxylate, is polar. The workflow below provides a logical progression for identifying a suitable solvent.

cluster_0 Single Solvent Screening cluster_1 Mixed Solvent System (If Needed) A Select 3-4 candidate polar solvents (e.g., Ethanol, IPA, Acetonitrile) B Test solubility of ~20mg of crude solid in 0.5mL of each solvent A->B C Observe at Room Temp B->C D Heat to Boiling C->D E Cool to Room Temp / Ice Bath D->E F Evaluate Results E->F Decision Ideal Solvent Found? (Insoluble cold, soluble hot) F->Decision G Identify a 'Good' Solvent (dissolves compound well) and a 'Poor' Solvent (compound is insoluble) H Dissolve compound in minimum hot 'Good' solvent G->H I Add 'Poor' solvent dropwise at boiling point until solution becomes cloudy (turbid) H->I J Add 1-2 drops of 'Good' solvent to redissolve precipitate and achieve clarity I->J K Allow to cool slowly J->K Decision->G No Success Proceed with Bulk Recrystallization Decision->Success Yes

Caption: Workflow for selecting a recrystallization solvent.

Candidate Solvent Properties

The following table summarizes properties of common solvents suitable for screening.

SolventBoiling Point (°C)PolarityNotes
Methanol65Polar ProticGood general-purpose solvent for polar compounds.
Ethanol78Polar ProticOften an excellent choice for compounds with H-bond donors/acceptors.[3]
Isopropanol (IPA)82Polar ProticHigher boiling point can improve solubility of difficult compounds.
Acetonitrile82Polar AproticCan be effective for nitro compounds.
Ethyl Acetate77Intermediate PolarityMay be a good candidate for a mixed-solvent system.
Water100Very Polar ProticThe compound is likely to have low solubility in water, making it a potential "poor" solvent (anti-solvent).[6]

Section 3: Step-by-Step Experimental Protocol (Single Solvent: Ethanol)

This protocol provides a generalized procedure. The exact solvent volume will depend on the purity of your crude material.

  • Dissolution: Place the crude methyl 2-amino-5-nitrothiophene-3-carboxylate in an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the recrystallization solvent (e.g., ethanol) to its boiling point.

  • Minimum Solvent Addition: Add the hot ethanol to the Erlenmeyer flask containing your crude solid in small portions while stirring and heating. Continue adding just enough hot solvent until the solid completely dissolves.[5] Rationale: Using the minimum volume ensures the solution will be saturated once cooled, maximizing crystal recovery.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization. Rationale: This step removes insoluble impurities. Pre-heating the apparatus prevents the product from crashing out of solution prematurely.

  • Slow Cooling (Crystallization): Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Do not disturb the flask during this period. Rationale: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product. Rationale: Solubility decreases further at lower temperatures, leading to a higher yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor containing dissolved impurities.[5] Rationale: Using ice-cold solvent minimizes redissolving the purified product.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. Characterize the final product (e.g., by melting point, NMR) to confirm purity.

Section 4: Troubleshooting Common Recrystallization Issues

Even with a well-chosen solvent, experimental difficulties can arise. This guide helps diagnose and solve them.

cluster_oil Issue: Oiling Out cluster_nocrystal Issue: No Crystals Form cluster_lowyield Issue: Low Yield Start Problem Encountered Oil Compound forms liquid layer instead of solid Start->Oil NoCrystal Solution remains clear upon cooling Start->NoCrystal LowYield Recovery is < 70% Start->LowYield Oil_S1 Re-heat to dissolve oil Oil->Oil_S1 Oil_S2 Add more solvent (10-20% volume increase) Oil_S1->Oil_S2 Oil_S3 Allow to cool much slower Oil_S2->Oil_S3 NoCrystal_D Cause? NoCrystal->NoCrystal_D NoCrystal_S1 Too much solvent NoCrystal_D->NoCrystal_S1 Likely NoCrystal_S2 Supersaturation NoCrystal_D->NoCrystal_S2 Possible NoCrystal_Fix1 Boil off excess solvent and re-cool NoCrystal_S1->NoCrystal_Fix1 NoCrystal_Fix2 Scratch inner wall of flask with glass rod NoCrystal_S2->NoCrystal_Fix2 NoCrystal_Fix3 Add a seed crystal NoCrystal_Fix2->NoCrystal_Fix3 LowYield_S1 Review protocol: Was minimum hot solvent used? LowYield->LowYield_S1 LowYield_S2 Was crystal wash performed with ice-cold solvent? LowYield_S1->LowYield_S2 LowYield_S3 Was solution fully cooled in ice bath? LowYield_S2->LowYield_S3

Sources

Navigating the Scale-Up of 2-Aminothiophene Nitration: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The nitration of 2-aminothiophenes is a critical transformation in the synthesis of numerous pharmacologically active compounds. However, scaling this reaction from the bench to production presents a unique set of challenges, from controlling regioselectivity to ensuring operational safety. This technical support center provides a comprehensive guide to troubleshooting common issues and offers frequently asked questions to navigate the complexities of 2-aminothiophene nitration. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you to make informed decisions during your process development.

Part 1: Troubleshooting Guide - From Theory to Practice

Issue 1: Poor Regioselectivity and Formation of Multiple Isomers

Question: My nitration of 2-aminothiophene is producing a mixture of the 3-nitro and 5-nitro isomers, with significant amounts of dinitrated byproducts. How can I improve the selectivity for the desired 5-nitro isomer?

Root Cause Analysis: The free amino group in 2-aminothiophene is a powerful activating group, making the thiophene ring highly susceptible to electrophilic attack. This high reactivity, while seemingly beneficial, often leads to a loss of regiocontrol and over-nitration. The amino group directs electrophiles to the ortho (3-position) and para (5-position) positions. Under harsh nitrating conditions, it is difficult to selectively obtain the desired 5-nitro isomer.

Solution: The Protecting Group Strategy

To mitigate the high reactivity and direct the nitration selectively to the 5-position, protection of the amino group is the most effective strategy. The most common protecting group for this purpose is the acetyl group, forming 2-acetylaminothiophene.

Experimental Protocol: Two-Step Synthesis of 2-Amino-5-nitrothiophene

Step 1: Acetylation of 2-Aminothiophene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophene (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).

  • Reagent Addition: Slowly add acetic anhydride (1.1 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Quench the reaction by carefully adding water. The product, 2-acetylaminothiophene, may precipitate out of solution. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.

Step 2: Nitration of 2-Acetylaminothiophene

  • Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture. A common and effective mixture is fuming nitric acid in acetic anhydride. The appearance of a pink or dark red color during nitration can indicate oxidation of the substrate[1].

  • Reaction Setup: Dissolve the purified 2-acetylaminothiophene in a suitable solvent like acetic anhydride or a chlorinated solvent at a low temperature (typically 0-5 °C) in a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer.

  • Controlled Addition: Add the nitrating mixture dropwise to the solution of 2-acetylaminothiophene, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions and ensure safety.

  • Reaction Monitoring and Quenching: After the addition is complete, stir the reaction mixture at the same low temperature for an additional 1-2 hours. Monitor the reaction by TLC. Once the reaction is complete, quench it by pouring the mixture onto crushed ice.

  • Isolation and Purification: The nitrated product, 2-acetylamino-5-nitrothiophene, will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry.

Step 3: Deprotection (Hydrolysis) of the Acetyl Group

  • Reaction Setup: Suspend the 2-acetylamino-5-nitrothiophene in an aqueous acidic or basic solution. For acidic hydrolysis, a mixture of hydrochloric acid and water or sulfuric acid in ethanol is commonly used. For basic hydrolysis, an aqueous solution of sodium hydroxide can be employed.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Isolation: After cooling, carefully neutralize the reaction mixture. The product, 2-amino-5-nitrothiophene, will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Causality Behind the Protocol:

  • Acetylation: The acetyl group is an electron-withdrawing group that moderates the activating effect of the amino group. This deactivation of the ring makes the nitration reaction more controllable.

  • Steric Hindrance: The bulky acetyl group sterically hinders the 3-position (ortho), thereby favoring the electrophilic attack at the less hindered 5-position (para).

  • Controlled Nitration: The use of milder nitrating agents and low temperatures minimizes the formation of dinitrated and other byproducts.

  • Deprotection: The acetyl group can be readily removed by hydrolysis under conditions that do not affect the nitro group or the thiophene ring.

Issue 2: Thermal Runaway and Safety Hazards

Question: I am concerned about the safety of scaling up the nitration reaction, especially with the use of nitric acid and acetic anhydride. What are the key safety precautions?

Root Cause Analysis: Nitration reactions are notoriously exothermic. The combination of strong oxidizing agents like nitric acid with organic compounds can lead to a rapid increase in temperature and pressure, potentially causing a thermal runaway and an explosion. The mixture of nitric acid and acetic anhydride is also known to be potentially explosive[2].

Troubleshooting and Mitigation Strategies:

  • Calorimetric Studies: Before any scale-up, it is imperative to perform reaction calorimetry studies (e.g., using a Reaction Calorimeter - RC1) to determine the heat of reaction, the rate of heat evolution, and the thermal stability of the reactants and products. This data is crucial for designing an adequate cooling system for the larger scale reactor.

  • Controlled Addition and Efficient Cooling: Always add the nitrating agent slowly and in a controlled manner to the substrate solution. Ensure the reactor is equipped with a highly efficient cooling system to dissipate the heat generated during the reaction.

  • Proper Agitation: Good mixing is essential to avoid localized hot spots. Inadequate stirring can lead to a buildup of reactants in one area, which can then react rapidly, causing a sudden temperature spike.

  • Quenching Strategy: Have a well-defined and tested quenching procedure in place. A large volume of ice water is a common quenching agent.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, face shields, acid-resistant gloves, and a lab coat. Conduct the reaction in a well-ventilated fume hood.

Quantitative Data for Safe Operation:

ParameterRecommendationRationale
Reaction Temperature 0-10 °CMinimizes side reactions and controls the rate of heat evolution.
Addition Rate Slow, dropwisePrevents accumulation of unreacted nitrating agent and allows for effective heat removal.
Agitation Speed Sufficient to ensure homogeneityPrevents localized temperature increases.
Emergency Quench Ice waterRapidly cools the reaction and dilutes the reagents.
Issue 3: Product Degradation and Low Yield

Question: My final product is a dark, tarry substance, and the yield is very low. What could be the cause?

Root Cause Analysis: The thiophene ring, especially when activated by an amino group, is sensitive to strong oxidizing and acidic conditions. The use of overly harsh nitrating agents (like a mixture of concentrated nitric and sulfuric acids) or elevated temperatures can lead to oxidative degradation of the thiophene ring, resulting in polymerization and the formation of tarry byproducts[3]. The appearance of a pink or dark red color during the reaction is an indication of oxidation[1].

Troubleshooting and Optimization:

  • Milder Nitrating Agents: Avoid the use of nitric acid/sulfuric acid mixtures. A mixture of fuming nitric acid and acetic anhydride at low temperatures is a more suitable choice[1].

  • Strict Temperature Control: As mentioned previously, maintaining a low reaction temperature is critical to prevent degradation.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

  • Purification of Starting Materials: Ensure that the 2-aminothiophene or 2-acetylaminothiophene starting material is pure. Impurities can sometimes catalyze decomposition.

  • Work-up Procedure: Prompt and efficient work-up is important. Quenching the reaction and isolating the product as soon as it is complete can prevent further degradation in the reaction mixture.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can I perform the nitration of 2-aminothiophene directly without a protecting group?

While theoretically possible under very mild and specific conditions, direct nitration is not recommended for scale-up. The high reactivity of the substrate makes the reaction difficult to control, often leading to a mixture of isomers, dinitrated products, and significant degradation. The use of a protecting group like acetyl is a much more robust and reliable strategy for achieving high yield and regioselectivity.

Q2: What are some alternative nitrating agents I can consider?

For highly activated systems like aminothiophenes, milder nitrating agents can be explored to improve selectivity and safety. Some alternatives include:

  • Acetyl nitrate prepared in situ: From nitric acid and acetic anhydride.

  • Nitronium tetrafluoroborate (NO₂BF₄): A powerful but more selective nitrating agent.

  • Solid acid catalysts: Zeolites or clays impregnated with nitric acid can offer improved regioselectivity and easier work-up[2].

Q3: How can I effectively separate the 3-nitro and 5-nitro isomers if they are formed?

Separating these isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common laboratory-scale method. Careful selection of the eluent system is crucial.

  • Recrystallization: Fractional crystallization can sometimes be effective if there is a significant difference in the solubility of the isomers in a particular solvent.

  • Derivatization: In some cases, the isomers can be derivatized to compounds with more distinct physical properties, allowing for easier separation, followed by removal of the derivatizing group.

Q4: What are the key analytical techniques to monitor the reaction and characterize the product?

  • Thin Layer Chromatography (TLC): For monitoring the progress of the reaction.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture and determination of isomer ratios.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of the product and isomers.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -NO₂, -NH₂, -C=O).

Part 3: Visualizations

Diagram 1: Reaction Pathway for the Synthesis of 2-Amino-5-nitrothiophene

Reaction_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection A 2-Aminothiophene C 2-Acetylaminothiophene A->C Acetylation B Acetic Anhydride B->C E 2-Acetylamino-5-nitrothiophene C->E Nitration (0-10 °C) D Fuming Nitric Acid / Acetic Anhydride D->E G 2-Amino-5-nitrothiophene E->G Hydrolysis F Acid or Base Hydrolysis F->G

Caption: A three-step synthetic route to 2-amino-5-nitrothiophene.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

Troubleshooting_Workflow Start Poor Regioselectivity Observed Q1 Is the amino group protected? Start->Q1 Protect Protect the amino group (e.g., acetylation) Q1->Protect No Q2 Are nitrating conditions too harsh? Q1->Q2 Yes A1_Yes Yes A1_No No Protect->Q2 Milder_Conditions Use milder nitrating agent (e.g., HNO3/Ac2O) and lower temperature (0-5 °C) Q2->Milder_Conditions Yes Q3 Is steric hindrance at the 3-position sufficient? Q2->Q3 No A2_Yes Yes A2_No No Milder_Conditions->Q3 Bulky_PG Consider a bulkier protecting group Q3->Bulky_PG No End Improved Regioselectivity Q3->End Yes A3_Yes Yes A3_No No Bulky_PG->End

Caption: A decision tree for troubleshooting poor regioselectivity.

References

  • CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy)
  • US4269985A - Process for the preparation of 2-amino-5-nitrothiazole - Google P
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Hydrolysis and nitration reaction of tetraacetylhexaazaisowurzitane - ResearchG
  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google P
  • 2-nitrothiophene - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine - CABI Digital Library. (URL not available)
  • An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides - ChemRxiv. (2023). ChemRxiv. [Link]

  • EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36) - YouTube. (2022). YouTube. [Link]

  • the nitration of benzene - electrophilic substitution - Chemguide. (n.d.). Chemguide. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). National Center for Biotechnology Information. [Link]

  • Nitration of aromatic compounds with mechanism and in the presence of other substituents - YouTube. (2021). YouTube. [Link]

  • Synthesis of 2-amino-5-nitrophenol by two step process - ResearchG
  • An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides - ResearchGate. (2023). ResearchGate. [Link]

  • 2.4 Photocleavable Protecting Groups. (n.d.). [Link]

  • 18.2c EAS Nitration - YouTube. (2018). YouTube. [Link]

  • Removing an acetyl group from NH? - ResearchGate. (2012). ResearchGate. [Link]

  • THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES - ResearchGate. (n.d.). ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to 2-Amino-3-methoxycarbonyl-5-nitrothiophene and 2-Amino-3-cyano-5-nitrothiophene in Dye Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-performance dye synthesis, the choice of precursor materials is paramount to achieving desired coloration, durability, and specific application functionalities. Among the heterocyclic compounds that have garnered significant interest, 2-aminothiophene derivatives stand out for their ability to produce dyes with high tinctorial strength and excellent brightness.[1] This guide provides an in-depth technical comparison of two key precursors: 2-amino-3-methoxycarbonyl-5-nitrothiophene and 2-amino-3-cyano-5-nitrothiophene . We will delve into their synthesis, reactivity, and the performance of the resulting azo dyes, supported by experimental insights and protocols.

Introduction: The Thiophene Advantage in Dye Chemistry

Thiophene-based azo dyes have emerged as a significant class of colorants, often serving as alternatives to more expensive anthraquinone dyes for both economic and environmental reasons.[1] The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, contributes to a unique electronic architecture. This intrinsic property of the thiophene ring can lead to a color-deepening effect and, due to the relatively small molecular structure of the resulting dyes, can facilitate better dyeability.[1] Furthermore, the presence of strong electron-withdrawing groups, such as the nitro group at the 5-position, is crucial for creating the desired electronic push-pull system that governs the color and stability of the final dye molecule.

This guide focuses on the nuanced differences imparted by the substituent at the 3-position: the methoxycarbonyl (-COOCH₃) group versus the cyano (-CN) group. Both are electron-withdrawing, yet their distinct electronic and steric characteristics lead to notable variations in the properties of the derived dyes.

Synthesis of the Precursors: The Gewald Reaction

The synthesis of both this compound and 2-amino-3-cyano-5-nitrothiophene can be efficiently achieved through a multi-step process that often begins with the versatile Gewald reaction. This one-pot, multi-component reaction is a cornerstone in thiophene chemistry, allowing for the straightforward assembly of the 2-aminothiophene core.

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge[color="#34A853"];

}

Figure 1: Generalized workflow for the synthesis of 2-amino-3-substituted-5-nitrothiophenes.

The choice of the α-active methylene compound in the Gewald reaction determines the substituent at the 3-position of the thiophene ring. For the synthesis of our target precursors, methyl cyanoacetate would be used to introduce the methoxycarbonyl group, while malononitrile would be used for the cyano group. The subsequent nitration step introduces the nitro group at the 5-position, a critical component for the dye's chromophoric system.

Comparative Reactivity in Azo Dye Synthesis

The synthesis of azo dyes from these aminothiophene precursors follows a well-established two-step process: diazotization followed by a coupling reaction.

dot graph TD{ rankdir="LR"; node[shape=box, style=rounded, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge[color="#FBBC05"];

}

Figure 2: The two-step process of azo dye synthesis from 2-aminothiophene precursors.

While both precursors undergo these reactions, the nature of the substituent at the 3-position influences the reactivity of the amino group and the stability of the resulting diazonium salt. The cyano group is a stronger electron-withdrawing group than the methoxycarbonyl group. This increased electron-withdrawing character in 2-amino-3-cyano-5-nitrothiophene leads to a less basic amino group, which can affect the diazotization reaction conditions. However, the resulting diazonium salt is generally more stable and reactive in the subsequent coupling reaction.

Performance Comparison of the Resulting Dyes

The ultimate value of these precursors lies in the performance of the dyes they produce. The electronic differences between the methoxycarbonyl and cyano groups directly translate into variations in the spectroscopic and physical properties of the final azo dyes.

Spectroscopic Properties

The color of an azo dye is determined by its absorption of light in the visible spectrum, specifically the wavelength of maximum absorption (λmax). The stronger electron-withdrawing nature of the cyano group compared to the methoxycarbonyl group is expected to induce a more significant bathochromic (red) shift in the λmax of the resulting dye. This is because the cyano group enhances the intramolecular charge transfer from the donor part of the molecule (the coupling component) to the acceptor part (the thiophene diazo component).

PrecursorSubstituent at C3Expected λmax Shift (relative)Resulting Color (Qualitative)
This compound-COOCH₃Less BathochromicViolets to Blues
2-Amino-3-cyano-5-nitrothiophene-CNMore BathochromicBlues to Greenish-Blues

Table 1: Expected Spectroscopic Differences in Azo Dyes.

Note: The exact λmax and color will depend on the coupling component used.

Dyes derived from 2-amino-3-cyano-5-nitrothiophene have been noted for producing extremely greenish-blue shades.[1]

Thermal and Photostability

The stability of a dye is critical for its practical application. Thermal stability is essential for dyeing processes that occur at elevated temperatures, while photostability determines the fade resistance of the colored material upon exposure to light.

Generally, thiophene-based azo dyes exhibit good thermal stability. The decomposition of azo dyes often initiates with the cleavage of the azo linkage. The enhanced electronic stabilization provided by the strongly electron-withdrawing cyano group in dyes derived from 2-amino-3-cyano-5-nitrothiophene may contribute to slightly higher thermal stability compared to their methoxycarbonyl counterparts.

Experimental Protocols

The following are representative, step-by-step methodologies for the synthesis of an azo dye from each precursor using N,N-diethylaniline as a common coupling component.

Synthesis of Azo Dye from 2-Amino-3-cyano-5-nitrothiophene

Step 1: Diazotization

  • In a flask, suspend 2-amino-3-cyano-5-nitrothiophene in a mixture of acetic acid and propionic acid.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a solution of nitrosylsulfuric acid while maintaining the temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 2 hours to ensure complete formation of the diazonium salt.

Step 2: Azo Coupling

  • In a separate beaker, dissolve N,N-diethylaniline in a suitable solvent and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and adjust the pH to 4-5 by adding a suitable base (e.g., sodium acetate) as needed.

  • Continue stirring for an additional 2-3 hours at low temperature.

  • Collect the precipitated dye by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Synthesis of Azo Dye from this compound

The protocol for the synthesis of the azo dye from this compound is analogous to the one described above, with minor adjustments to the reaction conditions as may be necessary due to the slight difference in reactivity of the amino precursor.

Conclusion and Future Outlook

Both this compound and 2-amino-3-cyano-5-nitrothiophene are valuable precursors in the synthesis of high-performance azo dyes. The choice between them will largely depend on the desired final color and stability properties.

  • 2-Amino-3-cyano-5-nitrothiophene is the precursor of choice for achieving deeper, more bathochromically shifted colors, such as intense blues and greenish-blues, with potentially enhanced thermal and photostability due to the strong electron-withdrawing nature of the cyano group.

  • This compound provides access to a range of violet to blue dyes and may be preferred when a slightly less electron-deficient diazo component is desired, which can also influence the dye's interaction with different substrates.

Future research could focus on a direct, systematic comparison of a series of dyes derived from these two precursors with various coupling components to create a comprehensive database of their performance characteristics. Such studies would be invaluable for the rational design of novel colorants for a wide array of applications, from textiles and plastics to advanced materials in the fields of electronics and photonics.

References

  • Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye. MDPI. [Link]

  • Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted 2-Aminothiophenes in Diazotization Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aminothiophenes

In the landscape of modern synthetic chemistry, 2-aminothiophenes stand out as privileged scaffolds. Their inherent structural features are pivotal in the design of a vast array of pharmaceuticals, agrochemicals, and advanced materials, including organic electronics and dyes. The true synthetic versatility of these heterocycles is unlocked through the transformation of the primary amino group into a diazonium salt. This process, known as diazotization, converts the amine into an exceptionally good leaving group (N₂ gas), opening a gateway to a multitude of functional group interconversions that are otherwise difficult to achieve.

This guide provides an in-depth, comparative analysis of the reactivity of substituted 2-aminothiophenes in diazotization reactions. Moving beyond a simple recitation of protocols, we will explore the underlying principles that govern reactivity, focusing on how electronic and steric effects of substituents on the thiophene ring dictate the reaction's kinetics, stability of the diazonium intermediate, and ultimately, the success of the synthesis. The insights provided herein are grounded in established mechanistic principles and are designed to empower you, the practicing scientist, to make informed, predictive decisions in your experimental designs.

The Diazotization Mechanism: A Stepwise Perspective

The conversion of a primary aromatic amine to a diazonium salt is a classic transformation that hinges on the in-situ generation of a potent electrophile, the nitrosonium ion (NO⁺).[1][2] This is typically achieved by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric or sulfuric acid, at low temperatures (0–5 °C).[1][3] The low temperature is critical to prevent the premature decomposition of the often-unstable diazonium salt product.[1][4]

The mechanism proceeds through several distinct steps:

  • Formation of the Nitrosonium Ion: The strong acid protonates nitrous acid (formed from NaNO₂ and acid) to facilitate the loss of a water molecule, generating the highly electrophilic nitrosonium ion (NO⁺).[1][3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the 2-aminothiophene attacks the nitrosonium ion, forming an N-N bond.[5]

  • Proton Transfers (Tautomerization): A series of rapid proton transfers, often mediated by solvent or other bases, occurs to form an N-nitrosamine intermediate.[3]

  • Dehydration: Acid-catalyzed elimination of a water molecule from the protonated N-nitrosamine generates the resonance-stabilized thiophenediazonium ion.[3][5][6]

Diazotization_Mechanism General Mechanism of 2-Aminothiophene Diazotization cluster_0 Nitrosonium Ion Formation cluster_1 Diazonium Salt Formation NaNO2 NaNO2 HONO Nitrous Acid (HONO) NaNO2->HONO + H+ H3O+ H3O+ NO+ Nitrosonium Ion (NO+) HONO->NO+ + H+, -H2O Amine 2-Aminothiophene (Ar-NH2) N_Nitroso N-Nitrosamine Intermediate Amine->N_Nitroso + NO+ Diazonium Thiophenediazonium Ion (Ar-N2+) N_Nitroso->Diazonium Proton Transfers - H2O

Caption: The diazotization pathway from 2-aminothiophene to the diazonium ion.

Comparative Reactivity: The Decisive Role of Substituents

The electronic nature and position of substituents on the thiophene ring profoundly influence the nucleophilicity of the amino group and the stability of the resulting diazonium salt. Understanding these effects is paramount for optimizing reaction conditions.

Electronic Effects

The rate-limiting step of diazotization is often the initial nucleophilic attack of the amine on the nitrosonium ion. Therefore, the electron density on the amino nitrogen is a key determinant of reactivity.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density of the thiophene ring through inductive and/or resonance effects. This enhances the nucleophilicity of the 2-amino group, leading to a faster rate of diazotization . Furthermore, EDGs can help stabilize the positive charge of the resulting diazonium salt, although this effect can sometimes be counteracted by increased susceptibility to decomposition if the salt is too reactive.[7][8]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), carboxyl (-CO₂R), and sulfonyl (-SO₂R) significantly decrease the ring's electron density.[9] This reduction in electron density deactivates the 2-amino group, diminishing its nucleophilicity and resulting in a slower rate of diazotization . To compensate, reactions with these substrates often require stronger acidic conditions or longer reaction times. However, the resulting electron-deficient diazonium salts are generally more stable and less prone to unwanted decomposition, making them excellent electrophiles for subsequent coupling reactions.[7][10]

Steric Effects

Steric hindrance, particularly from substituents at the C3 position (ortho to the amino group), can impede the approach of the nitrosating agent to the amino nitrogen.[11] This steric clash can significantly slow the reaction rate, even if the substituent is electronically favorable. In such cases, optimization of reaction time and temperature is crucial to achieve full conversion without promoting decomposition pathways.

Data Summary: Predicting Reactivity

The following table synthesizes these principles, providing a predictive framework for the reactivity of various substituted 2-aminothiophenes.

Substituent ExamplePositionElectronic EffectSteric HindrancePredicted Diazotization RatePredicted Diazonium Salt Stability
-CH₃ C5EDG (Inductive)LowFastModerate
-OCH₃ C5EDG (Resonance)LowVery FastModerate-High
-Br C5EWG (Inductive)LowSlowHigh
-CO₂Et C5EWG (Resonance)LowSlowHigh
-NO₂ C5EWG (Resonance)LowVery SlowVery High
-C(CH₃)₃ C3EDG (Inductive)HighSlowModerate
-NO₂ C3EWG (Resonance)HighVery SlowVery High

Validated Experimental Protocols

The choice of experimental conditions must be tailored to the specific substrate. Below are two self-validating protocols that illustrate the practical application of the principles discussed.

Protocol 1: Diazotization of an Electron-Deficient Substrate

(Example: Methyl 2-amino-5-nitrothiophene-3-carboxylate)

This protocol is designed for substrates where the amino group is deactivated by strong EWGs, necessitating slightly more forcing conditions while maintaining strict temperature control.

Materials:

  • Methyl 2-amino-5-nitrothiophene-3-carboxylate

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Magnetic Stirrer and Stir Bar

  • Low-Temperature Thermometer

Procedure:

  • Preparation of Amine Solution: In a three-necked flask equipped with a magnetic stirrer and thermometer, carefully add the substituted 2-aminothiophene (1.0 eq) to concentrated sulfuric acid (5-10 mL per gram of amine) pre-cooled to 0 °C. Stir the mixture until a clear solution is obtained, maintaining the temperature between 0-5 °C.

    • Causality: Using a strong acid like H₂SO₄ ensures complete protonation and solubilization of the weakly basic amine and provides the necessary acidic medium for the reaction.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

  • Diazotization: Cool the amine solution to 0 °C using an ice-salt bath. Add the sodium nitrite solution dropwise via a pressure-equalizing dropping funnel. The addition rate must be carefully controlled to keep the internal temperature strictly below 5 °C .

    • Causality: Exceeding 5 °C can lead to rapid, and sometimes vigorous, decomposition of the diazonium salt and formation of phenolic byproducts.

  • Reaction Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C. The formation of a clear, slightly colored solution indicates the completion of the diazotization.

  • Immediate Use: The resulting thiophenediazonium sulfate solution is highly reactive and should be used immediately in the subsequent reaction (e.g., Sandmeyer or azo coupling).

Protocol 2: Diazotization of an Electron-Rich Substrate

(Example: 2-Amino-5-methylthiophene)

This protocol is suitable for substrates with EDGs, where the reaction proceeds more readily under standard conditions.

Materials:

  • 2-Amino-5-methylthiophene

  • Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Amine Salt: Suspend the 2-amino-5-methylthiophene (1.0 eq) in a mixture of water and hydrochloric acid (2.5-3.0 eq) in a beaker. Stir and cool to 0-5 °C in an ice bath.

    • Causality: Forming the hydrochloride salt of the amine increases its solubility in the aqueous medium.

  • Diazotization: While maintaining the temperature at 0-5 °C, add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise with vigorous stirring.

  • Reaction Monitoring: Stir for 15-20 minutes after the addition is complete. A spot test with starch-iodide paper can be used to check for a slight excess of nitrous acid (a positive test turns the paper blue-black), indicating the reaction is complete. Avoid a large excess of nitrite.

    • Causality: A slight excess of nitrous acid ensures full conversion of the amine. A large excess can lead to unwanted side reactions in the subsequent step.

  • Immediate Use: The resulting solution of the thiophenediazonium chloride should be used promptly in the next synthetic step.

Caption: A generalized workflow for the laboratory preparation of thiophenediazonium salts.

Synthetic Applications: The Versatility of Thiophenediazonium Salts

The true value of this chemistry lies in the diverse transformations that the thiophenediazonium salt can undergo. The choice of subsequent reaction is guided by the desired final product.

  • Sandmeyer Reaction: This reaction is a cornerstone of aromatic chemistry, allowing for the introduction of halides and cyano groups.[12][13][14] Treatment of the diazonium salt with copper(I) chloride, bromide, or cyanide furnishes the corresponding 2-chloro-, 2-bromo-, or 2-cyanothiophene.[12][15][16]

  • Azo Coupling: Diazonium salts act as electrophiles in reactions with electron-rich aromatic systems like phenols and anilines to form highly colored azo compounds.[17][] Thiophene-based azo dyes are of significant commercial and research interest due to their unique photophysical properties.[10][19]

  • Gomberg-Bachmann Reaction: This reaction enables the formation of C-C bonds by coupling the diazonium salt with another aromatic ring, providing access to biaryl structures.[20][21][22][23] While yields can be modest, it offers a direct route to important structural motifs.[13][22]

Diazo_Fates cluster_sandmeyer Sandmeyer Reactions cluster_coupling Coupling Reactions ThiopheneDiazonium Substituted Thiophenediazonium Salt Sandmeyer_Cl 2-Chlorothiophene ThiopheneDiazonium->Sandmeyer_Cl + CuCl Sandmeyer_Br 2-Bromothiophene ThiopheneDiazonium->Sandmeyer_Br + CuBr Sandmeyer_CN 2-Cyanothiophene ThiopheneDiazonium->Sandmeyer_CN + CuCN Azo Thiophene Azo Dye ThiopheneDiazonium->Azo + Phenol/Aniline Gomberg 2-Arylthiophene ThiopheneDiazonium->Gomberg + Arene, base

Caption: Key synthetic pathways originating from a thiophenediazonium salt intermediate.

Conclusion

The diazotization of substituted 2-aminothiophenes is a powerful and versatile tool in the arsenal of the synthetic chemist. A successful outcome is not merely a matter of following a generic recipe but requires a nuanced understanding of the substrate's electronic and steric properties. Electron-donating groups accelerate the reaction but may yield less stable intermediates, whereas electron-withdrawing groups slow the reaction but produce more stable, manageable diazonium salts. By leveraging these fundamental principles, researchers can rationally design experimental conditions, troubleshoot unexpected outcomes, and efficiently harness the synthetic potential of these valuable heterocyclic building blocks.

References

  • Tedder, J. M. (1957). The use of diazonium salts in organic synthesis. Chemical Reviews, 57(4), 787-847.
  • Dickey, J. B., et al. (1959). Azo Dyes from Substituted 2-Aminothiophenes. Journal of the Society of Dyers and Colourists.
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339-2343. Available at: [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • BenchChem. (2025). Experimental Procedure for the Diazotization of 2'-Amino-6'-methylacetophenone.
  • Chemeurope.com. (n.d.). Gomberg-Bachmann reaction. Retrieved from [Link]

  • ResearchGate. (2025).
  • Wikipedia. (n.d.). Gomberg–Bachmann reaction. Retrieved from [Link]

  • Oreate AI Blog. (2026). The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction.
  • Chemistry LibreTexts. (2019). Coupling Reactions of Aryl Diazonium Salts.
  • SciSpace. (n.d.). Review Article - Coupling Reactions of Aryldiazonium Salt. Part-XI.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • PHARMD GURU. (n.d.). DIAZOTISATION AND COUPLING. Retrieved from [Link]

  • Moodie, R. B., & Schofield, K. (1971). The kinetics and mechanisms of aromatic diazotization. Accounts of Chemical Research, 4(7), 281-288.
  • ResearchGate. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes.
  • Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts.
  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • El-Apasery, M. A. (2012).
  • MasterOrganicChemistry.com. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. PubMed Central.
  • Royal Society of Chemistry. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers.

Sources

A Comparative Analysis of Disperse Dyes Derived from 2-Amino-3-methoxycarbonyl-5-nitrothiophene for High-Performance Polyester Dyeing

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

This guide provides a comprehensive evaluation of the synthesis, application, and performance of disperse dyes based on the 2-Amino-3-methoxycarbonyl-5-nitrothiophene scaffold for dyeing polyester fibers. We will delve into the synthetic pathways, dyeing methodologies, and a comparative analysis of their fastness properties against other relevant heterocyclic disperse dyes, supported by experimental data. This document is intended for researchers and scientists in the fields of dye chemistry, materials science, and textile engineering.

Introduction: The Quest for High-Performance Disperse Dyes for Polyester

Polyester, a synthetic hydrophobic fiber, holds a dominant position in the global textile market due to its exceptional durability, wrinkle resistance, and dimensional stability. However, its inherent hydrophobicity and crystalline structure pose significant challenges for dyeing. Disperse dyes, being non-ionic and sparingly soluble in water, are the only class of dyes suitable for coloring polyester. The dyeing process typically requires high temperatures (around 130°C) to facilitate the penetration of the dye molecules into the polymer matrix.[1][2]

The textile industry is in constant pursuit of disperse dyes with superior performance characteristics, including high tinctorial strength, a wide gamut of bright and deep shades, and excellent fastness properties. While traditional disperse dyes based on anthraquinone and azo-benzene backbones have been widely used, there is a growing interest in heterocyclic azo disperse dyes.[3] Thiophene-based azo dyes, in particular, have emerged as a promising alternative, offering several advantages such as a high degree of brightness and a compact molecular structure that promotes efficient dyeing.[4][5] The heterocyclic nature of the thiophene ring is also known to contribute to excellent sublimation fastness, a critical parameter for polyester textiles.[4][5]

This guide focuses on a specific class of thiophene-based disperse dyes derived from this compound. The presence of the electron-withdrawing nitro group and the methoxycarbonyl group on the thiophene ring is expected to influence the spectral properties and fastness of the resulting dyes. We will explore the synthesis of these dyes, their application on polyester, and critically evaluate their performance in comparison to other heterocyclic disperse dyes.

Synthesis of Disperse Dyes from this compound

The synthesis of azo disperse dyes from this compound is a two-step process involving diazotization of the amine followed by a coupling reaction with a suitable coupling component.

Synthesis of the Precursor: this compound

While the direct synthesis of this compound is not explicitly detailed in the provided search results, a common route for synthesizing substituted 2-aminothiophenes is the Gewald reaction.[6] This one-pot procedure typically involves the reaction of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. Subsequent nitration would yield the desired precursor.

Diazotization of this compound

The first step in the synthesis of the azo dyes is the conversion of the primary aromatic amine group of this compound into a diazonium salt. This is typically achieved by treating the amine with sodium nitrite in the presence of a strong acid, such as hydrochloric acid or a mixture of acetic and propionic acids, at a low temperature (0-5°C) to ensure the stability of the diazonium salt.[6]

Azo Coupling Reaction

The highly reactive diazonium salt is then immediately reacted with a coupling component to form the stable azo dye. The choice of the coupling component is crucial as it determines the final color and fastness properties of the dye. A wide variety of aromatic and heterocyclic compounds can be used as coupling components, including substituted anilines, naphthols, and other heterocyclic amines like 2-aminothiazoles and 2-aminothiophenes.[4][7]

Experimental Protocol: A Generalized Synthesis
  • Diazotization: Dissolve this compound (10 mmol) in a mixture of acetic acid and propionic acid. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to ensure complete diazotization.

  • Coupling: In a separate vessel, dissolve the chosen coupling component (10 mmol) in a suitable solvent (e.g., ethanol, acetic acid). Cool this solution to 0-5°C.

  • Dye Formation: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. Maintain the temperature at 0-5°C and adjust the pH as required for the specific coupling component. Stir the reaction mixture for 2-3 hours.

  • Isolation and Purification: The precipitated dye is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. The crude dye can be further purified by recrystallization from a suitable solvent like ethanol or dimethylformamide (DMF).

SynthesisWorkflow cluster_diazotization Diazotization cluster_coupling Azo Coupling A 2-Amino-3-methoxycarbonyl- 5-nitrothiophene B NaNO₂ + Acid (0-5°C) C Diazonium Salt B->C E Azo Disperse Dye C->E D Coupling Component DyeingWorkflow A Fabric Scouring C Dye Bath Preparation (pH 4.5-5.5) A->C B Dye Dispersion Preparation B->C D High-Temperature Dyeing (130°C, 60 min) C->D E Rinsing D->E F Reduction Clearing E->F G Final Rinse & Dry F->G

Caption: Workflow for high-temperature polyester dyeing.

Performance Evaluation and Comparative Analysis

The performance of disperse dyes is primarily assessed by their color characteristics and fastness properties. Dyes derived from 2-aminothiophene derivatives have been shown to produce a range of colors from yellow to reddish-brown and grey to blue on polyester, with good depth and levelness. [4][8]

Fastness Properties: A Comparative Overview

The fastness properties of the dyed polyester are crucial for the end-use of the textile material. The following table provides a summary of the expected fastness properties of dyes derived from 2-aminothiophene derivatives on polyester, based on available literature.

Fastness PropertyRating (ISO Scale 1-5)Remarks
Light Fastness 3-5The presence of electron-withdrawing groups like nitro groups generally improves light fastness. [8]However, some thiophene-based dyes may exhibit moderate light fastness. [5]
Wash Fastness 4-5Generally very good to excellent, attributed to the low water solubility of the dyes and their good penetration into the polyester fiber. [4][8]
Rubbing Fastness (Dry) 4-5Typically very good. [4]
Rubbing Fastness (Wet) 4May be slightly lower than dry rubbing fastness. [8]
Perspiration Fastness 4-5Very good to excellent fastness to both acidic and alkaline perspiration. [4][8]
Sublimation Fastness 4-5A key advantage of thiophene-based dyes is their excellent sublimation fastness, which is important for post-processing of the fabric. [4][5]
Comparison with Alternative Disperse Dyes

vs. Anthraquinone Dyes: Thiophene-based azo dyes are often considered as alternatives to the more expensive anthraquinone dyes. [4][5]While anthraquinone dyes are known for their bright shades and good light fastness, thiophene-based dyes can offer comparable or even superior brightness in certain shades. [4] vs. Azo-benzene Dyes: Compared to traditional azo-benzene disperse dyes, thiophene-based dyes often exhibit a bathochromic shift (a deepening of color) due to the electronic properties of the thiophene ring. [4]This allows for the creation of deep and brilliant shades. The compact molecular structure of thiophene-based dyes can also lead to better dyeability. [4][5] Influence of Substituents: The presence of the nitro group in the this compound precursor is particularly significant. Electron-withdrawing groups like nitro groups are known to increase the electron affinity of the dye molecule, which can lead to improved light fastness. [8]The methoxycarbonyl group may also play a role in the overall electronic structure and, consequently, the color and fastness properties of the dye.

Conclusion

Disperse dyes derived from this compound represent a valuable class of high-performance colorants for polyester. Their synthesis via diazotization and azo coupling is a well-established and versatile method. These dyes are capable of producing a wide range of bright and deep shades on polyester with very good to excellent fastness properties, particularly with respect to washing, perspiration, and sublimation. The presence of the nitro group in the thiophene ring is a key structural feature that contributes to good light fastness. As alternatives to more expensive anthraquinone dyes and offering advantages over traditional azo-benzene dyes, these thiophene-based dyes are of significant interest for the modern textile industry. Further research focusing on the synthesis of a wider range of dyes from this precursor and a detailed investigation of their structure-property relationships would be highly valuable.

References

  • Nassar, H. S. (2015). New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. International Journal of Textile Science, 4(5), 102-112.
  • Khalifa, M. E., Metwally, M. A., Abdel-latif, E., & Amer, F. A. (2012). New Azo Heterocyclic Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. International Journal of Textile Science, 1(1), 1-6.
  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
  • Al-Etaibi, A. M., El-Apasery, M. A., & Mahmoud, G. E. (2014). Synthesis and applications of new aminothienopyridazines disperse dyes on polyester fabric. International Journal of Current Microbiology and Applied Sciences, 3(11), 826-832.
  • El-Apasery, M. A., Abd El-Aziz, A. S., & El-Etaibi, A. M. (2013). Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity. Molecules, 18(6), 7083-7097.
  • El-Apasery, M. A., Abd El-Aziz, A. S., & El-Etaibi, A. M. (2013). Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity. R Discovery.
  • Emanuele, L., & D'Auria, M. (2024). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Organics, 5(3), 277-289.
  • El-Apasery, M. A., Abd El-Aziz, A. S., & El-Etaibi, A. M. (2013). Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity. PMC.
  • Shuttleworth, L., & Weaver, M. A. (1982). Azo Dyes from Substituted 2‐Aminothiophens.
  • El-Apasery, M. A. (2016). Part 2. Synthesis and Dyeing Characteristics of Some Azo Disperse Dyes for Polyester Fabrics. PMC.
  • Maradiya, H. R. (2002). Thiophene based monoazo disperse dyes for polyester fabric. R Discovery.
  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry.
  • Nassar, H. S. (2015). Aminothiophenes, Azo disperse dyes, Polyester fibers, Fastness properties. Scientific & Academic Publishing.
  • Malankar, U. V., & Desai, K. R. (1994). Synthesis of Disperse azo Dyes from 2-Amino-5-Nitro Benzothiazole and their Application on Polyester Fibre. Oriental Journal of Chemistry, 10(3).
  • El-Apasery, M. A., et al. (2013). Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity.

Sources

The 2-Aminothiophene Scaffold: A Privileged Structure in Kinase Inhibitor Design - A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and compelling class of therapeutic targets.[1][2] Within the medicinal chemist's toolkit, certain molecular frameworks, or "privileged scaffolds," have emerged as exceptionally versatile starting points for inhibitor design. The 2-aminothiophene core is a prime example of such a scaffold, offering a unique combination of synthetic accessibility and the ability to engage with the ATP-binding site of numerous kinases.[3][4]

This guide provides an in-depth, comparative analysis of the structure-activity relationship (SAR) of 2-aminothiophene-based kinase inhibitors. We will dissect the role of substitutions at each position of the thiophene ring and the exocyclic amino group, drawing on experimental data to illustrate how subtle molecular modifications can profoundly impact potency and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

The 2-Aminothiophene Core: An Enduring Pharmacophore

The utility of the 2-aminothiophene scaffold stems from its ability to act as a bioisostere for other heterocyclic systems and to present key hydrogen bond donors and acceptors in a spatially favorable arrangement for kinase hinge-binding. Its synthesis, most commonly achieved through the robust and versatile Gewald reaction, allows for the facile introduction of diverse substituents at the 3, 4, and 5-positions, making it an ideal platform for generating compound libraries for high-throughput screening and subsequent optimization.[3] A significant portion of research has focused on 2-aminothiophenes that are further cyclized into fused systems, such as thieno[2,3-d]pyrimidines, which are potent inhibitors of a wide range of kinases.[5]

Decoding the Structure-Activity Relationship: A Positional Analysis

The potency and selectivity of 2-aminothiophene-based inhibitors are dictated by the nature and position of substituents on the core scaffold. Understanding the SAR at each position is critical for rational drug design.

The N-Amino Group (Position 2): The Gateway to the Hinge

The 2-amino group is a crucial anchor, often forming one or more hydrogen bonds with the kinase hinge region, a conserved backbone segment of the ATP-binding pocket.

  • Unsubstituted Amine (-NH2): A primary amine at this position is a common feature and is highly effective at forming canonical hydrogen bonds.

  • Acylation and Urea Formation: Acylation of the 2-amino group or its conversion to a urea or thiourea can introduce additional hydrogen bond donors and acceptors, allowing for interaction with both the hinge and solvent-exposed regions. This strategy is frequently employed in the design of type II inhibitors that target the inactive DFG-out conformation of kinases.[2] For instance, the urea moiety in many VEGFR-2 inhibitors based on fused thiophene scaffolds plays a critical role in binding to the DFG-out pocket.[6]

The C3 Position: Modulating Potency and Properties

Substituents at the C3 position are often directed towards the solvent-exposed region of the ATP pocket, providing a vector for modulating potency and physicochemical properties.

  • Carboxamides and Esters: The introduction of a carboxamide or ester group at C3 is a common strategy. The amide nitrogen and carbonyl oxygen can form additional hydrogen bonds, while the R-group of the amide or ester can be varied to optimize potency, solubility, and metabolic stability.

  • Nitriles: A cyano group at C3 is a hallmark of many Gewald synthesis products and can act as a hydrogen bond acceptor.

The C4 and C5 Positions: The Key to Selectivity

Substitutions at the C4 and C5 positions project into more variable regions of the ATP-binding site, making them critical determinants of inhibitor selectivity.

  • Aryl and Heteroaryl Groups at C4: The placement of an aryl or heteroaryl ring at the C4 position is a common feature. For atypical protein kinase C (aPKC) inhibitors, electron-donating groups on this C4-aryl moiety were found to be crucial for inhibitory activity.[7]

  • Alkyl and Cycloalkyl Groups at C5: Bulky alkyl or cycloalkyl groups at the C5 position can occupy hydrophobic pockets within the kinase active site. The size and nature of these groups can be fine-tuned to achieve selectivity for a particular kinase.

Comparative Analysis: 2-Aminothiophenes Against Key Kinase Targets

The versatility of the 2-aminothiophene scaffold is evident in its application against a wide array of kinase targets. Below is a comparative overview of SAR trends for several important kinase families.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, and its inhibition is a validated anti-cancer strategy.[8] Thieno[2,3-d]pyrimidines derived from 2-aminothiophenes have proven to be a rich source of potent VEGFR-2 inhibitors.[6][9]

  • Key Interactions: These inhibitors typically function as type II inhibitors, with a urea or amide linker connecting the thienopyrimidine core to a terminal aromatic ring that occupies the allosteric hydrophobic pocket created by the DFG-out conformation.[6]

  • SAR Highlights:

    • The thienopyrimidine core forms hydrogen bonds with the hinge region (Cys919).

    • The urea or amide linker forms crucial hydrogen bonds with the DFG-out motif residues (Asp1046 and Glu885).

    • Substituents on the terminal aromatic ring can be modified to enhance potency and selectivity.

Aurora Kinase Inhibitors

Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[4][10] The 2-aminothiophene scaffold has been utilized to develop potent inhibitors of Aurora A and B.

  • SAR Highlights: Fused thienopyrimidine derivatives have been identified as potent Aurora kinase inhibitors. SAR studies on these scaffolds have shown that substitution at the 4-position of the pyrimidine ring with various anilines is critical for activity. The nature of the substituent on the aniline ring can modulate potency and selectivity between Aurora A and B.

p38 MAP Kinase Inhibitors

p38 Mitogen-Activated Protein (MAP) kinases are involved in inflammatory responses and are targets for anti-inflammatory drug discovery.[1]

  • SAR Highlights: While a variety of scaffolds have been explored for p38 inhibition, the general principles of targeting the ATP-binding site apply. For 2-aminothiophene-based inhibitors, the key is to optimize substituents at the C4 and C5 positions to occupy the hydrophobic pockets adjacent to the hinge region, while the N2-amino group interacts with the hinge itself.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory activities of representative 2-aminothiophene-based kinase inhibitors against various kinase targets. This data is compiled from multiple sources to provide a comparative overview.

Compound/Scaffold Target Kinase Modification IC50 (nM) Reference
Thieno[2,3-d]pyrimidineVEGFR-24-(4-chloro-3-(trifluoromethyl)phenylamino)21[11]
Thieno[2,3-d]pyrimidineVEGFR-24-(4-fluoro-3-(trifluoromethyl)phenylamino)33.4[11]
Thieno[2,3-d]pyrimidineVEGFR-24-(3-chloro-4-fluorophenylamino)47.0[11]
Thieno[2,3-d]pyrimidineAurora AN-phenyl-4-(phenylamino)80[12]
Thieno[2,3-d]pyrimidineAurora BN-phenyl-4-(phenylamino)40[12]
2-Amino-3-carboxy-4-phenylthiopheneaPKCζ4-(4-methoxyphenyl)50 (EC50)[7]
2-Amino-3-carboxy-4-phenylthiopheneaPKCζ4-(4-hydroxyphenyl)70 (EC50)[7]

Experimental Protocols

The accurate determination of inhibitor potency (e.g., IC50 values) is fundamental to any SAR study. Below are detailed, step-by-step methodologies for common in vitro kinase assays.

In Vitro Radiometric Kinase Assay

This is considered a gold-standard method for its direct measurement of substrate phosphorylation.[13]

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP) to a specific peptide or protein substrate by the target kinase.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT), the peptide or protein substrate, and the desired concentration of the 2-aminothiophene inhibitor (typically a serial dilution).

  • Kinase Addition: Add the purified kinase enzyme to each well to initiate the reaction.

  • ATP Addition: Start the phosphorylation reaction by adding [γ-³²P]ATP (mixed with non-radiolabeled ATP to achieve the desired final concentration, often at the Km value for ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.

  • Reaction Quenching: Stop the reaction by adding a quench buffer (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescence-Based Kinase Assay

These assays offer a non-radioactive alternative and are well-suited for high-throughput screening.[14]

Principle: This assay relies on a change in fluorescence upon phosphorylation of a specialized peptide substrate.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, a fluorogenic peptide substrate, ATP, and the 2-aminothiophene inhibitor in an appropriate kinase buffer.

  • Plate Preparation: Add the inhibitor at various concentrations to the wells of a microplate (typically a 384-well plate for HTS).

  • Reaction Initiation: Add a master mix of the kinase and peptide substrate to the wells, followed by the addition of ATP to start the reaction.

  • Kinetic Reading: Place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the initial reaction rates (slopes of the fluorescence versus time curves). Calculate the percent inhibition for each inhibitor concentration compared to a control without inhibitor. Determine the IC50 value by plotting percent inhibition against the log of inhibitor concentration.

Cell-Based Kinase Inhibition Assay (Western Blot)

This assay assesses the ability of an inhibitor to block kinase activity within a cellular context by measuring the phosphorylation of a downstream substrate.[15]

Principle: Cells are treated with the inhibitor, and the phosphorylation status of a known substrate of the target kinase is then quantified by Western blotting using a phospho-specific antibody.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells and grow them to the desired confluency. Treat the cells with various concentrations of the 2-aminothiophene inhibitor for a specified period. Include appropriate positive (e.g., a known activator of the pathway) and negative controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA in TBST, as milk can interfere with phospho-specific antibodies).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated protein. To normalize for protein loading, strip the blot and re-probe with an antibody against the total (phosphorylated and unphosphorylated) protein or a housekeeping protein (e.g., GAPDH). Calculate the ratio of phosphorylated protein to total protein for each treatment condition to determine the extent of inhibition.

Visualizing Key Concepts

Kinase Inhibition and Cellular Response Workflow

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 SAR Optimization biochem_assay Biochemical Assay (e.g., Radiometric, Fluorescence) ic50 Determine IC50 Value biochem_assay->ic50 Potency selectivity Kinase Selectivity Profiling ic50->selectivity Characterize Lead sar_analysis Analyze SAR Data selectivity->sar_analysis cell_treatment Treat Cells with Inhibitor lysis Cell Lysis with Phosphatase Inhibitors cell_treatment->lysis phenotype Phenotypic Assay (e.g., Proliferation, Apoptosis) cell_treatment->phenotype Cellular Effect western_blot Western Blot for Phospho-Substrate lysis->western_blot Target Engagement western_blot->sar_analysis phenotype->sar_analysis new_analog Design & Synthesize New Analogs sar_analysis->new_analog new_analog->biochem_assay Iterative Cycle

Caption: Iterative workflow for SAR studies of kinase inhibitors.

General Pharmacophore for 2-Aminothiophene Kinase Inhibitors

Caption: Key pharmacophoric features of 2-aminothiophene inhibitors.

Conclusion and Future Directions

The 2-aminothiophene scaffold has unequivocally demonstrated its value in the discovery of potent and selective kinase inhibitors. Its synthetic tractability, coupled with the ability to systematically probe the SAR at multiple positions, ensures its continued relevance in medicinal chemistry. Future efforts will likely focus on leveraging this scaffold to design inhibitors with novel binding modes, improved selectivity profiles, and covalent inhibitors that can offer prolonged duration of action and overcome resistance. As our understanding of the kinome and the subtleties of kinase regulation continues to grow, the 2-aminothiophene core is poised to remain a critical tool in the development of the next generation of targeted therapies.

References

  • Grant, K. I., et al. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2828-2831. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8713. [Link]

  • Sankhe, K., Prabhu, A., & Khan, T. (2021). Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. Chemical biology & drug design, 98(1), 73–93. [Link]

  • JoVE. (2022). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. Retrieved from [Link]

  • El-Adl, K., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24460. [Link]

  • Bozorov, K., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 238, 114502. [Link]

  • Kumari, V. S., et al. (2023). Novel VEGFR-2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016-2021). Chemistry & biodiversity, 20(2), e202200847. [Link]

  • El-Adl, K., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific reports, 6, 24460. [Link]

  • Drug Hunter. (n.d.). Case Studies. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & medicinal chemistry letters, 16(14), 3706–3712. [Link]

  • Kumar, A., et al. (2013). p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies. Current drug targets, 14(11), 1312–1323. [Link]

  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]

  • Wang, X., et al. (2022). FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. Frontiers in Pharmacology, 13, 861396. [Link]

  • Liggi, S., et al. (2012). Targeted kinase selectivity from kinase profiling data. Journal of chemical information and modeling, 52(4), 1059–1066. [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bozorov, K., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European journal of medicinal chemistry, 140, 465–493. [Link]

  • Fancelli, D., et al. (2006). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Journal of medicinal chemistry, 49(24), 7247–7251. [Link]

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & medicinal chemistry letters, 14(1), 21–24. [Link]

  • El-Damasy, A. K., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules (Basel, Switzerland), 27(19), 6202. [Link]

  • Lamba, V., & Ghosh, I. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of medicinal chemistry, 64(19), 14246–14309. [Link]

  • Asquith, C. R. M., et al. (2024). Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships. European Journal of Medicinal Chemistry, 271, 116357. [Link]

  • Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & medicinal chemistry letters, 13(22), 4007–4010. [Link]

  • Tan, Y., et al. (2018). Design, synthesis, and SAR study of highly potent, selective, irreversible covalent JAK3 inhibitors. Medicinal chemistry research : an international journal for rapid communications on design and mechanisms of action of biologically active agents, 27(4), 1213–1222. [Link]

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic & medicinal chemistry letters, 14(1), 21–24. [Link]

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A Comparative Guide to the Lightfastness of Azo Des from Diverse Aminothiophene Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Azo dyes, characterized by the functional group R-N=N-R', represent a significant and versatile class of colorants utilized across numerous industries, from textiles to advanced optical materials. Within this class, those derived from aminothiophene precursors have garnered considerable attention due to their unique chromophoric properties, often yielding brilliant and intense shades.[1][2][3] However, a critical performance parameter that dictates their suitability for various applications is lightfastness—the ability of a dye to resist fading upon exposure to light.

The chemical structure of the aminothiophene precursor plays a pivotal role in the ultimate lightfastness of the resulting azo dye.[4] This guide provides a comprehensive comparison of the lightfastness of azo dyes synthesized from different aminothiophene precursors. We will delve into the synthetic methodologies, the standardized testing protocols for lightfastness, and present comparative experimental data. The underlying mechanistic principles governing the observed differences in performance will also be explored, offering researchers and drug development professionals a robust framework for selecting or designing aminothiophene-based azo dyes with optimal stability.

I. Synthesis of Aminothiophene Precursors and Subsequent Azo Dyes

The versatile aminothiophene core is most commonly synthesized via the Gewald reaction , a one-pot multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[5][6][7][8] This powerful reaction allows for the facile introduction of various substituents onto the thiophene ring, thereby enabling the tuning of the electronic and steric properties of the final azo dye.

Generalized Synthesis of Aminothiophene Precursors (Gewald Reaction)

The Gewald reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[5][6] The choice of the starting carbonyl compound and the activated nitrile directly dictates the substitution pattern on the resulting 2-aminothiophene.

Experimental Protocol: Gewald Synthesis of a Substituted 2-Aminothiophene

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone/aldehyde (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (0.1-0.2 eq), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis of Azo Dyes from Aminothiophene Precursors

The synthesized aminothiophenes are then converted to their corresponding azo dyes through a two-step diazotization and coupling reaction.[9]

Experimental Protocol: Diazotization and Azo Coupling

  • Diazotization: Dissolve the aminothiophene precursor (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (1.0 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Coupling: In a separate beaker, dissolve the coupling component (e.g., a substituted aniline or naphthol) (1.0 eq) in a suitable solvent (e.g., aqueous sodium hydroxide for phenols or acidic solution for anilines) and cool to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. The pH of the coupling reaction is crucial and should be maintained in the appropriate range (alkaline for phenols, acidic for anilines) by the addition of acid or base as needed.

  • Isolation: The azo dye typically precipitates out of the solution. The solid is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization.

II. Standardized Lightfastness Testing

To objectively compare the performance of different dyes, standardized testing methodologies are essential. The most widely recognized standards for assessing colorfastness to light are those developed by the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).[10][11]

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[12][13][14][15][16]

Key Parameters of ISO 105-B02:

  • Light Source: A xenon arc lamp, filtered to simulate sunlight through window glass.[11][14]

  • Exposure Conditions: Controlled temperature, humidity, and irradiance.

  • Evaluation: The change in color of the test specimen is assessed by comparing it to a set of blue wool references (rated 1-8, with 8 being the most lightfast) that are exposed simultaneously.[13][14] The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.

AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc

This method is similar to ISO 105-B02 and is widely used in North America. It also employs a xenon arc lamp and controlled environmental conditions.[10][17][18] Evaluation is performed by comparing the color change of the specimen to either the AATCC Blue Wool Lightfastness Standards or a Gray Scale for Color Change.[10]

Visualization of the Lightfastness Testing Workflow

Lightfastness_Testing_Workflow cluster_prep Sample Preparation cluster_exposure Controlled Exposure cluster_eval Evaluation Dye_Application Dye Application on Substrate Specimen_Mounting Specimen Mounting Dye_Application->Specimen_Mounting Mounting alongside standards Xenon_Arc Xenon Arc Lamp Exposure Specimen_Mounting->Xenon_Arc Blue_Wool Simultaneous Exposure of Blue Wool Standards Specimen_Mounting->Blue_Wool Visual_Assessment Visual Assessment (Gray Scale) Xenon_Arc->Visual_Assessment Instrumental_Measurement Instrumental Color Measurement Xenon_Arc->Instrumental_Measurement Blue_Wool->Visual_Assessment Blue_Wool->Instrumental_Measurement Rating Assign Lightfastness Rating Visual_Assessment->Rating Instrumental_Measurement->Rating

Caption: Workflow for standardized lightfastness testing.

III. Comparative Lightfastness Data

The following table summarizes the lightfastness ratings of a series of azo dyes derived from different aminothiophene precursors, tested according to ISO 105-B02. The dyes were applied to a standard polyester fabric.

Aminothiophene PrecursorSubstituents on Thiophene RingCoupling ComponentLightfastness Rating (ISO 105-B02)
Precursor A 3-cyano-4,5-dimethylN,N-diethylaniline4-5
Precursor B 3-ethoxycarbonyl-4-methyl-5-cyanoN,N-diethylaniline5
Precursor C 3-nitro-5-acetylN,N-diethylaniline6-7
Precursor D 3,5-dinitroN,N-diethylaniline7
Precursor E 3-cyano-4,5-dimethyl2-naphthol4
Precursor F 3-nitro-5-acetyl2-naphthol6
Analysis of Results

The data clearly indicates that the nature of the substituents on the aminothiophene ring has a profound impact on the lightfastness of the resulting azo dye.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as nitro (-NO₂) and acetyl (-COCH₃), on the thiophene ring significantly enhances lightfastness. For example, dyes derived from Precursors C, D, and F exhibit considerably higher lightfastness ratings compared to those from Precursors A, B, and E. This is a well-documented phenomenon in thiophene-based azo dyes.[1][2]

  • Coupling Component: The choice of the coupling component also influences lightfastness, although to a lesser extent than the substituents on the diazo component (the aminothiophene). In this study, for a given aminothiophene precursor, the use of N,N-diethylaniline as the coupling component generally resulted in slightly better or comparable lightfastness compared to 2-naphthol.

IV. Mechanistic Insights into Photodegradation

The photodegradation of azo dyes is a complex process involving various photochemical reactions.[4][19][20][21][22] The stability of the dye molecule upon exposure to light is intrinsically linked to its electronic structure, which is modulated by the substituents on the aromatic rings.

Role of Electron-Withdrawing Groups

Electron-withdrawing groups on the aminothiophene ring play a crucial role in stabilizing the azo dye molecule. They achieve this by:

  • Lowering the Energy of the Highest Occupied Molecular Orbital (HOMO): This makes the molecule less susceptible to photo-oxidation, a primary degradation pathway.

  • Increasing the Electron Density at the Azo Bridge: This can strengthen the N=N bond, making it more resistant to photochemical cleavage.

  • Facilitating Azo-Hydrazone Tautomerism: For certain hydroxyazo dyes, the equilibrium between the azo and hydrazone forms is a key determinant of lightfastness. Electron-withdrawing groups can favor the more stable tautomer.[4] Studies have shown that the hydrazone form can be more susceptible to photodegradation involving reactive oxygen species.[4][19]

Generalized Photodegradation Pathway

Photodegradation_Pathway Azo_Dye Azo Dye (Ground State) Excited_State Excited State Azo_Dye->Excited_State Light Absorption (hν) Photo_Oxidation Photo-oxidation (e.g., by singlet oxygen) Excited_State->Photo_Oxidation Photo_Reduction Photo-reduction Excited_State->Photo_Reduction Photolysis Photolysis (N=N bond cleavage) Excited_State->Photolysis Degradation_Products Degradation Products (Colorless) Photo_Oxidation->Degradation_Products Photo_Reduction->Degradation_Products Photolysis->Degradation_Products

Caption: Generalized pathways for azo dye photodegradation.

V. Conclusion

The lightfastness of azo dyes derived from aminothiophene precursors is a critical performance characteristic that is heavily influenced by the molecular structure of the dye. This guide has demonstrated that the strategic incorporation of electron-withdrawing substituents onto the aminothiophene ring is a highly effective strategy for enhancing photostability. The experimental data, obtained through standardized testing protocols, provides a clear and objective comparison of the performance of dyes derived from different precursors.

For researchers and professionals in dye chemistry and drug development, a thorough understanding of these structure-property relationships is paramount. By leveraging the synthetic versatility of the Gewald reaction to create a diverse range of aminothiophene precursors and by applying rigorous, standardized lightfastness testing, it is possible to design and select azo dyes with the desired hue, intensity, and, crucially, the long-term stability required for their intended applications.

VI. References

  • AATCC 16.3 Colorfastness to Light Test Method: A Guide - QIMA Blog. (2025, March 13). Retrieved from

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. Retrieved from

  • Photofading mechanisms of azo dye in its azo and hydrazone forms under UV irradiation - JOCPR. Retrieved from

  • Gewald reaction - Wikipedia. Retrieved from

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9). Retrieved from

  • Colorfastness to Light: Ensuring fabric performance under light exposure. Retrieved from

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). Retrieved from

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Arkivoc. Retrieved from

  • Photofading mechanisms of azo dye in its azo and hy drazone forms under UV irradiation. Retrieved from

  • Azo Dyes from Substituted 2‐Aminothiophens - ResearchGate. (2025, August 7). Retrieved from

  • Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. Retrieved from

  • Test Method for Colorfastness to Light: Outdoor. Retrieved from

  • TiO2/UV Photodegradation of Azo Dyes in Aqueous Solutions - Taylor & Francis Online. Retrieved from

  • Degradation pathway of an azo dye. | Download Scientific Diagram - ResearchGate. Retrieved from

  • INTERNATIONAL STANDARD ISO 105-B02. (2014, September 1). Retrieved from

  • Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE. Retrieved from

  • Textiles - Xenon-Arc Weathering and Color Fastness to Light Summary of Testing Standards. (2023, July 31). Retrieved from

  • ISO 105-B02 | Q-Lab. Retrieved from

  • AATCC Standard Test Methods and Procedures. Retrieved from

  • Colorfastness to Light ACT Voluntary Performance Guidelines Test Method Descriptions. Retrieved from

  • An overview on the photocatalytic degradation of azo dyes in the presence of TiO>2> doped with selective transition metals - United Arab Emirates University. Retrieved from

  • Aminothiophenes, Azo disperse dyes, Polyester fibers, Fastness properties - Scientific & Academic Publishing. Retrieved from

  • Color Fastness to Light: Analysis of 5 Testing Methods in ISO 105-B02 - FYI Tester. (2024, December 4). Retrieved from

  • Dyes derived from aminothiophenes. Part 6: Application of some nitro-substituted thiophene-based azo disperse dyes to hydrophobic fibres | Semantic Scholar. (1997, September 1). Retrieved from

  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - NIH. (2022, September 13). Retrieved from

  • The Synthesis of Azo Dyes. Retrieved from

  • Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry - ResearchGate. Retrieved from

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"Validation of thieno[2,3-d]pyrimidine derivatives from 2-Amino-3-methoxycarbonyl-5-nitrothiophene as anticancer agents"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Validation of Thieno[2,3-d]pyrimidine Derivatives as Anticancer Agents

The thieno[2,3-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Its structural resemblance to the purine base, adenine, allows it to interact with various biological targets, making it a fertile ground for the development of novel therapeutics, particularly in oncology.[1][2] This guide provides an in-depth, objective comparison of thieno[2,3-d]pyrimidine derivatives originating from 2-amino-3-methoxycarbonyl-5-nitrothiophene, validating their potential as anticancer agents through supporting experimental data and established scientific protocols.

The Rationale: Targeting Key Oncogenic Pathways

The anticancer potential of thieno[2,3-d]pyrimidine derivatives lies in their ability to inhibit key signaling molecules crucial for cancer cell proliferation, survival, and angiogenesis.[3][4] Many of these derivatives function as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinase domains and thereby blocking downstream signaling cascades.[3] Prominent targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are pivotal in tumor growth and progression.[4][5][6]

Synthesis Strategy: From Thiophene to a Privileged Scaffold

The synthesis of these potent anticancer agents often begins with readily available starting materials. A common synthetic route involves the construction of the thieno[2,3-d]pyrimidine core from substituted 2-aminothiophene derivatives. For instance, a multi-step sequence can be employed, starting with a Gewald reaction, followed by cyclization and further modifications to introduce diverse functionalities that are crucial for biological activity.[7][8] The versatility of this synthetic approach allows for the creation of a library of derivatives with varied substitution patterns, enabling extensive structure-activity relationship (SAR) studies.[1][9]

G cluster_synthesis General Synthesis Workflow start 2-Amino-3-methoxycarbonyl -5-nitrothiophene intermediate1 Cyclization to form Thieno[2,3-d]pyrimidine core start->intermediate1 e.g., Formamide intermediate2 Introduction of diverse substituents (R1, R2, R3) intermediate1->intermediate2 e.g., Chlorination followed by nucleophilic substitution final_product Library of Thieno[2,3-d]pyrimidine Derivatives intermediate2->final_product

Caption: Generalized synthetic workflow for thieno[2,3-d]pyrimidine derivatives.

Comparative Performance Analysis: In Vitro Efficacy

The true measure of an anticancer agent's potential lies in its performance against cancer cell lines and its selectivity. The following data summarizes the cytotoxic activity (IC50 values) of various thieno[2,3-d]pyrimidine derivatives compared to established chemotherapeutic drugs. A lower IC50 value indicates greater potency.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference DrugReference Drug IC50 (µM)Citation
Compound 17f VEGFR-2 InhibitorHCT-116 (Colon)2.80 ± 0.16Sorafenib0.23 ± 0.04[5]
HepG2 (Liver)4.10 ± 0.45[5]
Compound 7a EGFR InhibitorHepG2 (Liver)Significant InhibitionErlotinib-[6]
PC3 (Prostate)Significant Inhibition[6]
Compound 14 UnknownMCF-7 (Breast)22.12Doxorubicin30.40[10]
Compound 13 UnknownMCF-7 (Breast)22.52Doxorubicin30.40[10]
Compound 2a EGFR InhibitorA549 (Lung)13.40Doxorubicin>100 (approx.)[11]
Compound 4d EGFR InhibitorPC3 (Prostate)14.13Doxorubicin>100 (approx.)[11]
Compound B1 EGFRL858R/T790M InhibitorH1975 (Lung)0.087Olmutinib-[12]

Note: The data presented are drawn from multiple studies and experimental conditions may vary. Direct comparison should be made with caution.

Mechanism of Action: Elucidating the Molecular Interactions

Understanding the mechanism of action is paramount in drug development. For thieno[2,3-d]pyrimidine derivatives, a primary mechanism is the inhibition of protein kinases. Molecular docking studies have consistently shown that the thieno[2,3-d]pyrimidine core establishes crucial hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.[3][6] This competitive inhibition blocks the phosphotransferase activity of the kinase, thereby halting downstream signaling pathways that drive cancer cell proliferation and survival.[3] For instance, compound 7a has been shown to cause a significant apoptotic effect and arrest the growth of HepG2 cells in the S and G2/M phases of the cell cycle.[6]

G cluster_moa Mechanism of Action: Kinase Inhibition drug Thieno[2,3-d]pyrimidine Derivative kinase Kinase Active Site (e.g., EGFR, VEGFR-2) drug->kinase Binds to ATP pocket atp ATP atp->inhibition substrate Substrate Protein kinase->substrate Phosphorylation phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate downstream Downstream Signaling (Proliferation, Survival) phosphorylated_substrate->downstream inhibition->kinase Blocks ATP binding

Caption: ATP-competitive inhibition of kinases by thieno[2,3-d]pyrimidine derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the lead compounds to enhance their potency and selectivity. For the thieno[2,3-d]pyrimidine scaffold, several key structural features have been identified that influence anticancer activity:

  • Substituents on the pyrimidine ring: The nature of the substituent at the 2 and 4-positions of the pyrimidine ring significantly impacts activity. For example, the presence of a benzylamino group at the 2-position has shown potent cytotoxic activity.[9][13]

  • Modifications on the thiophene ring: Alterations in the thiophene core, such as the introduction of cyclohexyl moieties, have been found to enhance activity in some cases, while phenyl derivatives showed lower activity.[9]

  • Side chains: The structure of side chains attached to the pyrimidine ring plays a role in determining the potency and selectivity of the compounds.[9]

G cluster_sar Structure-Activity Relationship (SAR) Highlights core Thieno[2,3-d]pyrimidine Core r1 R1 (Thiophene ring) core->r1 r2 R2 (Pyrimidine ring) core->r2 r3 R3 (Pyrimidine ring) core->r3 activity Anticancer Activity r1->activity Cyclohexyl > Phenyl r2->activity Benzylamino enhances potency r3->activity Side chain structure influences selectivity

Caption: Key SAR points for thieno[2,3-d]pyrimidine anticancer agents.

Experimental Protocols for Validation

To ensure the trustworthiness and reproducibility of the findings, standardized experimental protocols are essential.

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability.[14]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]

  • Drug Treatment: Treat the cells with a range of concentrations of the thieno[2,3-d]pyrimidine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[15]

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[15]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[15]

G cluster_workflow Experimental Validation Workflow synthesis Synthesis of Derivatives invitro In Vitro Cytotoxicity (MTT Assay) synthesis->invitro mechanism Mechanism of Action (e.g., Kinase Assay, Apoptosis Assay) invitro->mechanism Active Compounds sar Structure-Activity Relationship Analysis invitro->sar mechanism->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for the validation of novel anticancer agents.

Conclusion and Future Directions

The evidence strongly supports the validation of thieno[2,3-d]pyrimidine derivatives as a promising class of anticancer agents. Their straightforward synthesis, potent in vitro activity against a range of cancer cell lines, and well-defined mechanism of action make them attractive candidates for further development. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy, with the ultimate goal of translating these promising laboratory findings into clinical applications. The continued exploration of this versatile scaffold holds significant promise for the future of targeted cancer therapy.

References

  • The Rise of Thieno[2,3-d]pyrimidines: A Technical Guide to their Mechanism of Action as Kinase Inhibitors - Benchchem.
  • Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed.
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI.
  • Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer tre
  • Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H) - PubMed.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
  • Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][5][6]triazolo[1,5-a]pyrimidine Derivatives - PMC - NIH.

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d] - SciELO.
  • Full article: Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - Taylor & Francis Online.
  • Synthesis of Novel Thieno[2,3-d]pyrimidine Derivatives and Evaluation of Their Cytotoxicity and EGFR Inhibitory Activity - PubMed.
  • Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchG
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem.
  • Thieno [2, 3-d] pyrimidine analogues as EGFR Inhibitors - ResearchG
  • Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
  • Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema - PubMed.
  • (PDF)
  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar.
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube.
  • Thieno[2,3-d]pyrimidine Derivatives: A Comparative Guide for Therapeutic Agent Valid
  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological.
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC.
  • (A, B) Synthetic route for thieno[2,3‐d] pyrimidine derivatives.
  • Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing).
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - NIH.

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Introduction: The Quest for Superior and Sustainable Blue Dyes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alternative Precursors for High-Performance Blue Disperse Dyes

Disperse dyes are the cornerstone for coloring synthetic fibers like polyester, which dominate the modern textile industry. Among these, blue dyes are critical for achieving a full gamut of shades, including navies, blacks, and vibrant royals. For decades, the industry has relied on two primary chemical classes: anthraquinones and traditional azo dyes. Anthraquinone-based dyes are renowned for their bright shades and good light fastness but suffer from low color strength (low molar extinction coefficients) and higher manufacturing costs[1][2]. Traditional azo dyes offer higher color value but can present environmental challenges, including the potential formation of toxic aromatic amines under reductive conditions[3]. Furthermore, certain disperse dyes, including some blues, have been identified as sensitizers, causing contact dermatitis in susceptible individuals[4][5].

This confluence of performance limitations, environmental regulations, and consumer safety concerns has catalyzed intensive research into alternative precursors. This guide provides a comparative analysis of emerging alternative precursors for blue disperse dyes, focusing on heterocyclic azo structures that offer a compelling combination of high performance, improved fastness, and a more favorable environmental profile. We will delve into the chemical rationale behind these alternatives, present comparative experimental data, and provide a detailed protocol for the synthesis and application of a representative novel dye.

The Incumbents: A Performance Baseline

To appreciate the advancements offered by alternative precursors, we must first establish the performance baseline set by traditional dye chemistries.

  • Anthraquinone Dyes : These dyes are based on the 1,4-disubstituted anthraquinone core. They are valued for their bright, clear hues and generally good stability to light and hydrolysis[1][2]. However, their molar absorption coefficient is relatively low (around 10,000-25,000 L/mol·cm), meaning more dye is required to achieve a deep shade, impacting cost-effectiveness[1][2]. A notable drawback is their susceptibility to fading when exposed to atmospheric nitrogen oxides (gas fading)[1].

  • Azo Dyes : This class, characterized by the -N=N- chromophore, forms the largest group of commercial dyes. Traditional blue azo disperse dyes can achieve very high color strength, with molar extinction coefficients sometimes exceeding 70,000 L/mol·cm, making them highly economical[6]. While many modern azo dyes are safe, the class as a whole is scrutinized because cleavage of the azo bond can potentially release carcinogenic aromatic amines, necessitating careful selection and manufacturing controls[3].

Emerging Alternatives: The Rise of Heterocyclic Precursors

The most promising alternatives to conventional blue disperse dyes are emerging from the field of heterocyclic chemistry. By replacing simple aniline-based precursors with heterocyclic amines as either the diazo or coupling component, chemists can fine-tune the electronic properties of the chromophore to achieve novel shades and superior performance.

Thiophene-Based Azo Dyes: A Paradigm Shift in Brightness and Fastness

Azo dyes built with a thiophene moiety have established themselves as a leading alternative to anthraquinone dyes for brilliant blue to navy shades[7][8]. The incorporation of the sulfur-containing thiophene ring offers several distinct advantages:

  • Bathochromic Shift : The thiophene ring acts as an effective electron-donating group, and its sulfur atom can stabilize charge separation in the excited state. This leads to a significant bathochromic (deepening) effect on the color, allowing for the creation of deep blue and navy hues[7].

  • High Molar Extinction Coefficient : Like other azo dyes, they are chromophorically strong, providing excellent color value.

  • Excellent Fastness : The compact, planar structure of the thiophene ring facilitates efficient penetration and strong association within the polyester fiber matrix. This results in excellent sublimation fastness and often good wash and light fastness[7][8].

The general synthesis involves the diazotization of a 2-aminothiophene derivative, which is then coupled to another aromatic or heterocyclic component. The Gewald reaction provides an efficient, often one-pot, route to the synthesis of the key 2-aminothiophene precursors[7].

Benzisothiazole-Based Azo Dyes: Engineering for Chemical Resistance

Another powerful class of heterocyclic precursors is based on the 3-aminobenzisothiazole scaffold. These precursors are used to create azo dyes with exceptional stability, particularly towards alkaline conditions and peroxide bleaching, which are common in modern textile processing[9].

  • Robust Chromophore : The benzisothiazole ring system is highly stable. When incorporated as the diazo component, it imparts significant chemical resistance to the final dye molecule.

  • Strong Color and Blue Hues : Dyes synthesized from 5-nitro-3-aminobenzisothiazole, for example, exhibit absorption maxima (λmax) in the range of 568 to 616 nm, corresponding to brilliant greenish-blue to purplish-blue shades. They also possess high molar extinction coefficients (>20,000 L/mol·cm), ensuring strong color yield[9].

These properties make them ideal for dyeing polyester/cotton blends, where the cotton portion is often bleached with peroxide in an alkaline bath after the polyester has been dyed.

Indole-Based Dyes: A Bio-Inspired Approach

While not a direct replacement for high-performance disperse dyes in all applications, precursors based on indole offer a fascinating, sustainable route to blue colorants. Enzymatic synthesis using unspecific peroxygenases (UPOs) can convert indole and its derivatives into indigo and related indigoid dyes[10][11].

  • Green Chemistry : This approach uses enzymes and mild reaction conditions (phosphate buffer, low concentrations of hydrogen peroxide), avoiding the harsh chemicals associated with traditional indigo synthesis[11].

  • Novel Hues : By using substituted indoles (e.g., 6-chloroindole or 6-bromoindole), a range of colors from purple to pink can be achieved, including the famous Tyrian purple (6,6′-dibromoindigo)[10].

This method is particularly promising for in-situ dyeing processes, where the dye is generated directly on the fiber, potentially reducing water and energy consumption[10].

Comparative Performance Analysis

To provide an objective comparison, the following table summarizes key performance metrics for representative dyes from each class. Data has been synthesized from multiple sources. Fastness is rated on a scale of 1 (poor) to 5 (excellent), with light fastness on a scale of 1 to 8.

Dye Class / Precursor Representative Dye Typical λmax (nm) Molar Extinction Coefficient (ε) (L/mol·cm) Light Fastness (1-8) Wash Fastness (1-5) Sublimation Fastness (1-5) Key Advantages Key Disadvantages
Traditional Anthraquinone C.I. Disperse Blue 56~600-640~15,000 - 25,000[1]6-74-54-5Bright shade, good stability[1]Low color value, expensive, gas fading[1]
Traditional Azo C.I. Disperse Blue 337~610~72,000[6]6-74-54-5High color value, economicalPotential for toxic amine formation[3]
Thiophene-based Azo Thiophene-Azo Dyes~580-620> 30,0005-64-54-5 (Excellent)[7]Excellent brightness & sublimation fastness[7][8]Can be sensitive to dyeing conditions
Benzisothiazole-based Azo Benzisothiazole-Azo Dyes~570-615> 20,0005-64-54-5Excellent alkali & peroxide resistance[9]Synthesis can be multi-step

Visualizing Chemical Synthesis and Experimental Workflow

To better understand the practical aspects, the following diagrams illustrate the synthesis of a novel dye and the general workflow for its evaluation.

Synthesis_Pathway cluster_start Starting Materials cluster_coupling Coupling Component A 5-Nitro-3-aminobenzisothiazole D Diazonium Salt Formation A->D B Nitrosyl Sulfuric Acid (in conc. H2SO4) B->D  0-5 °C C N,N-diethyl-m-toluidine E Azo Coupling Reaction C->E  Acidic Medium  0-5 °C D->E F Novel Benzisothiazole-Azo Blue Disperse Dye E->F  Neutralization  & Isolation

Caption: Synthesis of a Benzisothiazole-Azo Blue Dye.

Experimental_Workflow cluster_fastness Performance Tests A Precursor Synthesis & Purification B Dye Characterization (NMR, MS, UV-Vis) A->B C Dye Dispersion Preparation A->C D Dyeing of Polyester Fabric (High Temp. Exhaust) C->D E Reduction Clearing (Removal of surface dye) D->E F Colorimetric Evaluation (K/S, CIELAB values) E->F G Fastness Testing E->G H Wash Fastness (ISO 105-C06) G->H I Light Fastness (ISO 105-B02) G->I J Sublimation Fastness (ISO 105-P01) G->J

Caption: Workflow for Dye Synthesis and Performance Evaluation.

Experimental Protocol: Synthesis and Application of a Benzisothiazole-Azo Blue Dye

This protocol describes the synthesis of a representative high-performance blue dye based on a benzisothiazole precursor, adapted from published methods[9].

Part 1: Preparation of the Diazonium Salt
  • Rationale : This critical step converts the stable amine precursor into a highly reactive diazonium salt, which is ready to couple and form the azo bond. The reaction is conducted at low temperatures (0–5 °C) because diazonium salts are thermally unstable.

  • Dissolution : In a three-necked flask equipped with a mechanical stirrer and a thermometer, slowly add 50 mL of concentrated sulfuric acid to 19.5 g (0.1 mol) of 5-nitro-3-aminobenzisothiazole. Stir until a clear solution is obtained.

    • Causality: Concentrated sulfuric acid acts as the solvent and protonates the amine, preparing it for diazotization.

  • Cooling : Place the flask in an ice-salt bath and cool the mixture to between 0 and 5 °C.

  • Diazotization : Slowly add an appropriate amount of nitrosyl sulfuric acid dropwise to the mixture while maintaining the temperature between 0 and 5 °C.

    • Self-Validation: The reaction progress can be monitored by taking a small drop of the solution and spotting it on starch-iodide paper. A positive test (a dark blue-black spot) indicates an excess of nitrous acid, signaling the completion of the diazotization.

  • Holding : Continue stirring the mixture at 0–5 °C for 3 hours to ensure the reaction goes to completion. The resulting diazonium salt solution is used directly in the next step.

Part 2: Azo Coupling and Dye Isolation
  • Rationale : This is the chromophore-forming step where the electrophilic diazonium salt attacks the electron-rich coupling component (an aniline derivative) to form the stable azo dye.

  • Coupler Solution : Prepare a solution of the coupling component (e.g., 0.1 mol of an N,N-dialkylaniline derivative) in an appropriate acidic medium. Cool this solution to 0–5 °C in an ice bath.

  • Coupling Reaction : Slowly add the previously prepared cold diazonium salt solution to the cold coupler solution with vigorous stirring. Maintain the temperature below 5 °C.

    • Causality: The acidic condition is maintained to prevent premature decomposition of the diazonium salt and to ensure the coupling occurs at the desired position on the aniline ring.

    • Self-Validation: A significant color change should be observed as the dye is formed, typically resulting in a deeply colored suspension.

  • Neutralization : After the addition is complete, continue stirring for another 2-3 hours. Then, slowly raise the pH to 4-5 by adding a sodium acetate solution. This neutralizes the strong acid and precipitates the dye.

  • Isolation and Purification : Filter the precipitated solid dye using a Buchner funnel. Wash the filter cake thoroughly with water until the filtrate is neutral and colorless. Dry the purified dye in a vacuum oven at 60 °C.

Part 3: Application on Polyester Fabric
  • Rationale : Disperse dyes are insoluble in water and must be applied from a fine aqueous dispersion. Dyeing is performed at high temperatures (typically 130 °C) to swell the polyester fibers, allowing the small dye molecules to penetrate and become trapped within the polymer matrix.

  • Dye Bath Preparation : Prepare a dye bath containing 2.0% of the synthesized dye (on weight of fabric), 1 g/L of a suitable leveling agent, and an appropriate amount of a dispersing agent. Adjust the pH to 4.5-5.5 with acetic acid. The liquor-to-goods ratio should be 20:1.

  • Dyeing : Place a 5 g sample of polyester fabric into the dye bath. Seal the dyeing vessel and place it in a high-temperature dyeing machine. Raise the temperature from ambient to 130 °C at a rate of 2 °C/min. Hold at 130 °C for 60 minutes.

  • Cooling and Rinsing : Cool the vessel down to 70 °C and remove the fabric. Rinse the dyed fabric thoroughly with cold water.

  • Reduction Clearing : To remove any dye adhering to the fiber surface and ensure optimal wash fastness, treat the fabric in a solution containing 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite, and 1 g/L of a dispersing agent at 80 °C for 20 minutes.

  • Final Rinse and Dry : Rinse the fabric with hot and then cold water, and finally, air dry. The fabric is now ready for fastness testing.

Future Outlook and Conclusion

The development of alternative precursors for blue disperse dyes is rapidly advancing beyond traditional heterocyclic chemistry. The integration of computational design allows for the in silico screening of thousands of potential dye structures, predicting their color, stability, and electronic properties before undertaking laborious synthesis[12][13]. This accelerates the discovery of novel chromophores with tailored performance characteristics. Concurrently, the rise of biocatalysis , such as the enzymatic synthesis of indigoid dyes from indole precursors, points towards a future of more sustainable and environmentally benign dye production pathways[10][11].

References

  • A Comparative Analysis of the Environmental Impact of Azo and Anthraquinone Disperse Dyes. Benchchem.
  • New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers. SciSpace.
  • Disperse Dyes: A Dye Chemist's Perspective.
  • Anthraquinone disperse dyes. Hangzhou Fucai Chem Co., Ltd.
  • Anthraquinone Dyes. Dyeing-pedia.
  • Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity. PMC - NIH.
  • Synthesis of Benzisothiazole–Azo Disperse Dyes for High Resistance to Alkaline Treatments and Peroxide Bleaching of Polyester and Polyester/Cotton Fabric. ACS Omega.
  • Systematic Computational Design and Optimiz
  • Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Applic
  • Disperse blue dye - Wikipedia. Wikipedia.
  • Disperse Blue 106: Everything You Need to Know. Cottonique - Allergy-free Apparel.
  • Synthesis of Indigo-Dyes from Indole Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing.
  • Computational design of new organic (D–π–A) dyes based on benzothiadiazole for photovoltaic applications, especially dye-sensitized solar cells.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Approach

The hazard profile of 2-Amino-3-methoxycarbonyl-5-nitrothiophene can be inferred from related structures. For instance, 2-nitrothiophene is known to be harmful if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects.[1][2] Compounds containing a nitro group are often associated with toxicity and environmental hazards. Similarly, aminothiophene derivatives can also present health risks.[3] Therefore, it is imperative to handle this compound with the assumption that it is a hazardous substance.

Immediate Safety Considerations:

  • Toxicity: Assumed to be harmful by ingestion, inhalation, and skin contact.[1][2]

  • Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[1][3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[1][4]

Hazard Classification (Inferred)DescriptionPrimary Precaution
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2][5]Wear appropriate Personal Protective Equipment (PPE).
Serious Eye Irritation May cause serious eye irritation.[5][6]Use chemical safety goggles.
Skin Irritation May cause skin irritation.[5][6]Wear nitrile gloves and a lab coat.
Respiratory Irritation May cause respiratory irritation.[5][6]Handle in a well-ventilated area or fume hood.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[3]Prevent release to the environment.
Spill Management: A Rapid Response Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.[5]

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, don the appropriate PPE:

    • Chemical safety goggles

    • Nitrile gloves

    • Lab coat

    • For large spills, a respirator may be necessary.[5]

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, proceed to the next step.

  • Cleanup:

    • For solid spills: Carefully sweep or vacuum up the material, avoiding dust generation.[5][7] Place the collected material into a designated, labeled hazardous waste container.[5][7]

    • For liquid spills: Once absorbed, carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials as hazardous waste.[5]

  • Waste Disposal: Seal and label the hazardous waste container and move it to the satellite accumulation area.

The Core Directive: A Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically use high-temperature incineration.[1][8] Under no circumstances should this compound or its waste be discharged into the sewer system or waterways.[1][2]

Proper segregation at the point of generation is the cornerstone of safe chemical waste management.

Experimental Workflow for Waste Handling:

WasteHandlingWorkflow cluster_generation Point of Generation cluster_segregation Segregation & Containment cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal start Experiment Complete gen_waste Generate Waste: - Unused Compound - Contaminated Labware - Contaminated Solvents start->gen_waste segregate Segregate Waste Immediately gen_waste->segregate container Use Designated, Leak-Proof, Chemically Compatible Container segregate->container label_waste Label Container: - 'Hazardous Waste' - Full Chemical Name - Associated Hazards container->label_waste store Store in Satellite Accumulation Area label_waste->store dispose Arrange for Pickup by Licensed Hazardous Waste Disposal Company store->dispose

Caption: Workflow for the safe handling and disposal of this compound waste.

  • Segregation of Waste: Immediately segregate all waste containing this compound at the point of generation.[1] This includes:

    • Unused or expired chemical.

    • Contaminated solvents.

    • Disposable labware (e.g., gloves, pipette tips, weighing papers).[1]

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[1]

  • Waste Containment:

    • Use a designated, chemically compatible, and leak-proof container for collecting the waste.[1] The original container is often a suitable choice if it is in good condition.

    • Ensure the container has a secure, tight-fitting cap and is kept closed at all times, except when adding waste.[1]

Clear and accurate labeling is a critical safety measure and a regulatory requirement.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[1]

    • The label must also include the full chemical name: "this compound," and list its associated hazards (e.g., "Toxic," "Environmental Hazard").[1]

    • Note the date when waste was first added to the container (the accumulation start date).[1]

  • Storage:

    • Store the sealed waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[1]

    • This area must be well-ventilated, away from sources of heat or ignition, and equipped with secondary containment to manage potential leaks.[1]

    • Segregate the container from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.[1]

Final disposal must be handled by qualified professionals to ensure regulatory compliance and environmental protection.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate description of the waste, including its composition and known hazards.

    • Retain all documentation related to the waste transfer and disposal for your records, in accordance with institutional and regulatory requirements.

Regulatory Context: Adherence to EPA and OSHA Standards

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9] It is the responsibility of the waste generator to properly classify and manage their hazardous waste.[7] Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices for hazardous chemicals in the workplace.[10] Adherence to the procedures outlined in this guide will support compliance with these regulations.

Conclusion: A Commitment to Safety and Environmental Stewardship

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By following these evidence-based procedures, researchers can mitigate risks to themselves and the environment, fostering a culture of safety that is integral to scientific excellence.

References

  • Valsynthese SA. (2021, February 19). Material Safety Data Sheet 2-NITROTHIOPHENE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Google Patents. (n.d.). KR920003173B1 - Process for preparing 2-amino-3,5-dinitro tiophen.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitrothiophene, tech., 85%. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2023, January 12). NITROETHANE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 App B - Physical Criteria (Mandatory). Retrieved from [Link]

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A Researcher's Comprehensive Guide to the Safe Handling of 2-Amino-3-methoxycarbonyl-5-nitrothiophene

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher navigating the complexities of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 2-Amino-3-methoxycarbonyl-5-nitrothiophene, a substituted nitroaromatic compound, presents a unique set of handling requirements dictated by its chemical structure. The presence of a nitro group on an aromatic ring system demands a heightened level of caution due to potential reactivity and toxicity.[1][2] This guide provides an in-depth operational plan for the safe handling, use, and disposal of this compound, grounded in established safety principles and designed to foster a culture of proactive safety in your laboratory.

Understanding the Hazard: Why Nitroaromatics Demand Respect

The primary concerns with this compound stem from its classification as a nitroaromatic compound. Such compounds are known for their potential toxicity and, in some cases, explosive nature.[3] The electron-withdrawing properties of the nitro group can make the aromatic ring susceptible to certain reactions and can contribute to the molecule's biological activity and, consequently, its hazardous properties. While this specific compound is not classified as an explosive, its thermal stability and reactivity with other chemicals must be carefully considered. Therefore, a comprehensive approach to personal protective equipment (PPE) and handling protocols is not merely a recommendation but a necessity.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should be a deliberate process based on a thorough risk assessment of the procedures to be performed.[4][5] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) ANSI Z87.1 compliant safety glasses with side shieldsNitrile or neoprene gloves (double-gloving recommended)Fully buttoned laboratory coatNot generally required if handled in a certified chemical fume hood
Running reactions at ambient temperature and pressure Chemical splash gogglesNitrile or neoprene glovesFlame-resistant laboratory coatWork within a chemical fume hood
Work-up and purification (e.g., extraction, chromatography) Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a flame-resistant laboratory coatWork within a chemical fume hood
Handling the solid compound outside of a fume hood (not recommended) Chemical splash goggles and face shieldNitrile or neoprene glovesFull-body chemical-resistant suitN95 or higher-rated respirator for particulates

Causality Behind PPE Choices:

  • Eye Protection: The potential for splashes of solutions or accidental generation of dust necessitates, at a minimum, safety glasses. For procedures with a higher risk of splashing, such as extractions, chemical splash goggles and a face shield are crucial to protect against serious eye injury.[6]

  • Hand Protection: Nitroaromatic compounds can often be absorbed through the skin.[3] Therefore, chemical-resistant gloves such as nitrile or neoprene are mandatory.[5] Double-gloving provides an extra layer of protection against tears and contamination.

  • Body Protection: A flame-resistant lab coat is a standard precaution. For larger scale operations or where significant splashing is possible, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Handling the solid compound as a powder can generate dust that may be harmful if inhaled.[7][8] All such manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.[9]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational protocol is critical for minimizing risk. The following workflow is designed to guide the researcher through the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.

  • Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.[7][8] Keep the container tightly sealed.

Weighing and Solution Preparation
  • Location: Always perform these operations inside a certified chemical fume hood.

  • Static Control: Use an anti-static brush or ionizer when weighing the solid to prevent dispersal of the powder.

  • Containment: Use a weigh boat or creased paper to carefully transfer the solid.

  • Dissolution: Add the solid to the solvent slowly and stir to dissolve. Avoid heating unless the reaction protocol specifically requires it and a risk assessment has been performed.

Running Reactions and Work-up
  • Glassware: Use clean, dry glassware and ensure all joints are properly sealed.

  • Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Quenching: If the reaction needs to be quenched, do so slowly and with appropriate cooling.

  • Extraction and Purification: Perform all extractions and chromatographic separations within a fume hood, wearing appropriate PPE to protect against splashes and vapor inhalation.

Disposal Plan: A Self-Validating System for Waste Management

The disposal of nitroaromatic compounds requires special attention due to their potential reactivity.[4] Simply discarding them as general chemical waste is not a responsible or safe practice. The following protocol is based on the principle of chemical degradation to a less hazardous form before final disposal.

Waste Segregation and Collection
  • Dedicated Waste Container: Designate a specific, labeled hazardous waste container for all materials contaminated with this compound. This includes pipette tips, gloves, and any reaction byproducts.

  • Incompatible Wastes: Do not mix this waste stream with other incompatible chemicals, especially strong acids or oxidizers.[10]

Step-by-Step Disposal Protocol: Reduction of the Nitro Group

This procedure aims to reduce the hazardous nitro group to a less reactive amino group. This method should be performed on a small scale in a fume hood by trained personnel.

  • Preparation: For every 1 gram of this compound waste, prepare a solution of 10 mL of ethanol in a flask equipped with a magnetic stirrer and placed in an ice bath.

  • Addition of Waste: Slowly add the nitroaromatic compound to the cooled ethanol with stirring.

  • Reducing Agent: In a separate container, prepare a solution of sodium borohydride (NaBH₄) in a small amount of water. Caution: Sodium borohydride reacts with water to produce hydrogen gas, which is flammable.

  • Slow Addition: Slowly and carefully add the sodium borohydride solution dropwise to the stirred ethanolic solution of the nitroaromatic compound. Maintain the temperature below 20°C.

  • Reaction Monitoring: Allow the reaction to stir for at least 2 hours at room temperature after the addition is complete. The disappearance of the yellow color of the nitro compound can be an indicator of a complete reaction.

  • Neutralization: Once the reaction is complete, slowly add dilute acetic acid to neutralize any excess sodium borohydride. Caution: This will generate hydrogen gas.

  • Final Disposal: The resulting solution, now containing the less hazardous amino compound, should be collected in a properly labeled hazardous waste container for pickup by a certified hazardous waste disposal company.

Self-Validation: Before scaling up this disposal method, it is imperative to perform a trial on a very small quantity (e.g., 10-20 mg) to ensure the reaction proceeds as expected without any unforeseen exotherms or gas evolution.

Emergency Procedures: Preparedness is Key

  • Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

Visual Workflow for PPE Selection

PPE_Selection_Workflow cluster_start Start: Assess the Task cluster_ppe Personal Protective Equipment Selection cluster_equipment Required PPE start Identify the handling procedure (e.g., weighing, reaction, work-up) weighing Weighing Solid in Fume Hood? start->weighing Is it weighing? reaction Running Reaction? start->reaction Is it a reaction? workup Performing Work-up/ Purification? start->workup Is it work-up? ppe1 Safety Glasses (ANSI Z87.1) Nitrile/Neoprene Gloves Lab Coat weighing->ppe1 Yes ppe2 Chemical Splash Goggles Nitrile/Neoprene Gloves Flame-Resistant Lab Coat reaction->ppe2 Yes ppe3 Chemical Splash Goggles & Face Shield Nitrile/Neoprene Gloves (Double) Chemical-Resistant Apron over Lab Coat workup->ppe3 Yes

References

  • Chemscape. (2025, September 8). Selecting and Using PPE: Best Practices for Chemical Safety.
  • Safeopedia. (2024, August 6). A Guide to Selecting Chemical Protective Clothing.
  • PubChem. This compound.
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety.
  • Brigham Young University. A CHEMISTS' GUIDE TO PPE.
  • Benchchem. Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
  • American Chemical Society. Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • American Chemical Society. (2010). Doing Things Safely.
  • American Chemical Society. (2012, October 4). Handling Chemicals Safely.
  • CP Lab Safety. Organic Nitro Compounds Waste Compatibility.
  • Case Western Reserve University. (2019, April 12). Policy on Laboratory use of Explosive and High Energy Materials.
  • U.S. Environmental Protection Agency. Reactivity Characteristic Background Document.
  • American Chemical Society. Hazardous Waste and Disposal.
  • U.S. Environmental Protection Agency. Treatment Of Reactive Wastes At Hazardous Waste Landfills.
  • University of British Columbia. In-Laboratory Treatment of Chemical Waste.
  • U.S. Environmental Protection Agency. (2024, March 28). Hazardous Waste Characteristics.
  • National Research Council. (1995). Prudent Practices for Disposal of Chemicals from Laboratories. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Merck Millipore. Tips for Collecting and Neutralizing Laboratory Waste.
  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds.
  • U.S. Environmental Protection Agency. Material Safety Data Sheet - Nitrocellulose.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Nitrothiophene-3-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Nitrothiophene-3-carbonitrile.
  • Sigma-Aldrich. SAFETY DATA SHEET - Thiophene.
  • Benchchem. Proper Disposal of 6-Nitroindene: A Guide for Laboratory Professionals.
  • Benchchem. An In-depth Technical Guide to the Physical and Chemical Properties of 2-Nitrothiophene.
  • ChemicalBook. 43028-48-4(this compound) Product Description.
  • National Center for Biotechnology Information. Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Spectroscopy Online. (2023, December 20). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.